molecular formula C9H11Cl2N B1371787 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride CAS No. 1009102-44-6

1-(4-Chlorophenyl)cyclopropanamine Hydrochloride

Cat. No.: B1371787
CAS No.: 1009102-44-6
M. Wt: 204.09 g/mol
InChI Key: UQTQBRJXTQDWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)cyclopropanamine Hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2N and its molecular weight is 204.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-chlorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTQBRJXTQDWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70639861
Record name 1-(4-Chlorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009102-44-6
Record name 1-(4-Chlorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chlorophenyl)cyclopropanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride: Discovery and History

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)cyclopropanamine hydrochloride is a molecule of significant interest within the field of central nervous system (CNS) drug discovery. As a derivative of the phenylcyclopropylamine scaffold, it has been investigated for its potential as an antidepressant and anxiolytic agent. This technical guide provides a comprehensive overview of the discovery, history, and scientific context of this compound. While its direct developmental history into a marketed therapeutic is not extensively documented, its importance lies in its role as a chemical intermediate and a subject of structure-activity relationship (SAR) studies aimed at developing novel CNS-active pharmaceuticals. This guide will delve into the synthetic pathways, underlying pharmacological principles, and the broader historical context of antidepressant drug discovery that situates the significance of this compound.

Introduction: The Phenylcyclopropylamine Scaffold and its Significance

The discovery of psychoactive compounds has often been a blend of serendipity and rational design. The journey to understand and treat depression, a debilitating mood disorder, has led to the exploration of numerous chemical scaffolds. Among these, the phenylcyclopropylamine structure holds a prominent place. The prototypical example, trans-2-phenylcyclopropylamine, known clinically as tranylcypromine, was one of the early monoamine oxidase (MAO) inhibitors that revolutionized the treatment of depression.[1]

The unique stereochemical and electronic properties of the cyclopropane ring confer a rigid conformation that is crucial for biological activity. This rigidity allows for specific interactions with enzyme active sites and neurotransmitter transporters. The incorporation of a cyclopropylamine moiety into a molecule can also enhance metabolic stability, a desirable property in drug design.[2] It is within this context of exploring the therapeutic potential of phenylcyclopropylamine derivatives that 1-(4-chlorophenyl)cyclopropanamine emerged as a compound of interest.

The Discovery of 1-(4-Chlorophenyl)cyclopropanamine: A Path of Chemical Exploration

A definitive, singular "discovery" of this compound as a specific therapeutic agent is not clearly documented in seminal, publicly available literature. Rather, its emergence appears to be a logical step in the systematic exploration of the chemical space around the phenylcyclopropylamine pharmacophore. Medicinal chemists, spurred by the success of early MAOIs, began to synthesize a wide array of analogues to understand and optimize their biological activity.

The substitution of the phenyl ring with various functional groups, such as halogens, was a common strategy to modulate properties like lipophilicity, metabolic stability, and receptor affinity. The 4-chloro substitution, in particular, is a frequent modification in medicinal chemistry known to influence a compound's pharmacokinetic and pharmacodynamic profile.

While a specific "eureka" moment for this compound is not apparent, its existence and potential utility are highlighted by its inclusion in chemical supplier databases as a building block for pharmaceutical synthesis.[2] This indicates its recognition by the scientific community as a valuable intermediate for the creation of more complex molecules targeting the CNS.

Synthetic Pathways and Methodologies

The synthesis of this compound has been approached through various routes, often involving the construction of key intermediates. The primary challenge lies in the formation of the substituted cyclopropane ring and the subsequent introduction of the amine functionality.

Synthesis via Carbonitrile Intermediate

One documented approach involves the synthesis of a carbonitrile precursor, 1-(4-chlorophenyl)-cyclopropane carbonitrile. This method, described in a 2014 publication, provides a viable route to the core structure.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-cyclopropane carbonitrile [3]

  • Reaction Setup: To a solution of 2-(4-chlorophenyl)acetonitrile in a suitable solvent, add 1,2-dibromoethane.

  • Base Addition: Introduce a strong base, such as sodium amide or potassium tert-butoxide, to facilitate the cyclization reaction.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to promote the formation of the cyclopropane ring.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography.

The resulting 1-(4-chlorophenyl)-cyclopropane carbonitrile can then be reduced to the corresponding amine, 1-(4-chlorophenyl)cyclopropanamine, using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The final step involves treatment with hydrochloric acid to yield the hydrochloride salt.

Table 1: Key Synthetic Intermediates and their Properties

IntermediateChemical FormulaMolecular Weight ( g/mol )Role in Synthesis
2-(4-chlorophenyl)acetonitrileC₈H₆ClN151.60Starting material for carbonitrile route
1,2-dibromoethaneC₂H₄Br₂187.86Cyclopropanating agent
1-(4-chlorophenyl)-cyclopropane carbonitrileC₁₀H₈ClN177.63Key cyclopropane-containing intermediate
1-(4-chlorophenyl)-2-cyclopropyl-1-propanoneC₁₂H₁₃ClO208.68Precursor for alternative synthetic routes
Synthesis via Ketone Intermediate

Several patents describe the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a ketone that can serve as a precursor to the target amine through reductive amination.[4][5]

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone [4][5]

  • Grignard Reaction: A Grignard reagent, such as 4-chlorophenylmagnesium bromide, is reacted with cyclopropylacetonitrile.

  • Hydrolysis: The resulting intermediate is hydrolyzed under acidic conditions to yield the desired ketone.

  • Purification: The crude product is purified by distillation or chromatography.

The ketone can then be converted to 1-(4-chlorophenyl)cyclopropanamine via reductive amination, for example, by reaction with ammonia and a reducing agent like sodium cyanoborohydride.

Synthesis_Pathways cluster_0 Carbonitrile Route cluster_1 Ketone Route A 2-(4-chlorophenyl)acetonitrile B 1-(4-chlorophenyl)-cyclopropane carbonitrile A->B + 1,2-dibromoethane + Base C 1-(4-Chlorophenyl)cyclopropanamine B->C Reduction (e.g., LiAlH4) H 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride C->H + HCl D 4-chlorophenylmagnesium bromide F 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone D->F Grignard Reaction + Hydrolysis E cyclopropylacetonitrile E->F Grignard Reaction + Hydrolysis G 1-(4-Chlorophenyl)cyclopropanamine F->G Reductive Amination G->H + HCl

Figure 1: Synthetic pathways to this compound.

Pharmacological Context: Monoamine Oxidase Inhibition

The primary rationale for the interest in this compound as a CNS agent stems from the established pharmacology of the phenylcyclopropylamine class as monoamine oxidase (MAO) inhibitors.

MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[6] By inhibiting these enzymes, the levels of these neurotransmitters in the synaptic cleft increase, leading to enhanced neurotransmission, which is believed to be the basis for the antidepressant effects of MAOIs.

There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine. Early, non-selective MAOIs like tranylcypromine inhibit both isoforms. The development of selective MAOIs has been a major goal in medicinal chemistry to reduce side effects.

MAO_Inhibition Mechanism of Action of MAO Inhibitors cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft MA Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) MA->MAO Vesicle Synaptic Vesicle MA->Vesicle Reuptake Reuptake Transporter MA->Reuptake Metabolites Inactive Metabolites MAO->Metabolites Synaptic_MA Monoamines Reuptake->Synaptic_MA Postsynaptic_Receptor Postsynaptic Receptor Synaptic_MA->Postsynaptic_Receptor Inhibitor 1-(4-Chlorophenyl)cyclopropanamine (Hypothesized MAO Inhibitor) Inhibitor->MAO Inhibition

Figure 2: Hypothesized mechanism of action via Monoamine Oxidase inhibition.

Structure-Activity Relationship (SAR) Insights

The study of how chemical structure relates to biological activity is fundamental to drug discovery. For phenylcyclopropylamine derivatives, several SAR principles have been established:

  • The Cyclopropane Ring: The presence and stereochemistry of the cyclopropane ring are critical for MAO inhibitory activity. The rigid structure is thought to mimic the conformation of the natural substrates of MAO.

  • The Amino Group: A primary or secondary amine is generally required for activity. The basicity of the amine influences its interaction with the enzyme.

  • Phenyl Ring Substitution: Modifications to the phenyl ring can significantly impact potency, selectivity, and pharmacokinetic properties. Halogenation, as in the case of the 4-chloro substitution, can increase lipophilicity, potentially enhancing blood-brain barrier penetration. It can also influence the electronic properties of the aromatic ring, which can affect binding to the enzyme.

While specific SAR studies including 1-(4-chlorophenyl)cyclopropanamine are not widely published, its existence as a research chemical suggests its utility in such investigations to probe the effects of halogen substitution on the phenylcyclopropylamine scaffold.

Conclusion and Future Perspectives

The history of this compound is intrinsically linked to the broader narrative of antidepressant drug discovery and the enduring importance of the phenylcyclopropylamine scaffold. While it has not emerged as a standalone therapeutic agent, its significance lies in its role as a key chemical intermediate and a tool for medicinal chemists to explore the structure-activity relationships of MAO inhibitors and other CNS-active compounds.

The synthetic routes to this molecule, through either carbonitrile or ketone intermediates, are well-established in the chemical literature and patents. Its pharmacological activity is presumed to be centered on the inhibition of monoamine oxidase, though specific data for this particular derivative remains to be fully elucidated in publicly accessible research.

For researchers and drug development professionals, this compound represents a valuable building block for the synthesis of novel compounds targeting the central nervous system. Further investigation into its specific pharmacological profile could yet reveal unique properties that may be exploited in the design of next-generation therapeutics for mood disorders and other neurological conditions. The story of this compound underscores the iterative and exploratory nature of drug discovery, where even molecules that do not become blockbuster drugs play a crucial role in advancing our understanding of pharmacology and medicinal chemistry.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)cyclopropanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 1-(4-Chlorophenyl)cyclopropanamine hydrochloride (CAS No: 1009102-44-6). As a critical building block in modern medicinal chemistry, particularly in the development of agents targeting the central nervous system, a thorough understanding of its characteristics is paramount for researchers, synthetic chemists, and formulation scientists.[1] This document synthesizes publicly available data with established analytical principles to offer a comprehensive resource covering the compound's chemical identity, physical properties, spectroscopic profile, and computational parameters. Each section is designed to provide not only data but also the scientific rationale behind its determination and relevance in a drug development context.

Introduction

This compound is a primary amine derivative featuring a unique cyclopropyl ring attached to a 4-chlorophenyl moiety. The cyclopropyl group is of particular interest in medicinal chemistry as it can enhance metabolic stability and introduce conformational rigidity, which is valuable for improving drug potency and selectivity.[1] The hydrochloride salt form generally enhances the compound's aqueous solubility and stability, making it more amenable to handling and formulation.

This guide serves as a centralized repository of technical information, moving beyond a simple data sheet to explain the causality behind analytical methodologies and the implications of the measured properties for practical research and development applications.

Chemical Identity and Structure

Precise identification is the foundation of all chemical research. The key identifiers for 1-(4-Chlorophenyl)cyclopropanamine HCl are summarized below.

Identifier Value Source(s)
Chemical Name This compound[2]
Synonym(s) [1-(4-Chlorophenyl)cyclopropyl]amine hydrochloride[3]
CAS Number 1009102-44-6[3]
Molecular Formula C₉H₁₁Cl₂N[2][3]
Molecular Weight 204.10 g/mol [3]
2D Structure
alt text
SMILES NC1(C2=CC=C(Cl)C=C2)CC1.[H]Cl[3]
InChI Key UQTQBRJXTQDWHY-UHFFFAOYSA-N

Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate dictate its behavior from synthesis and purification to formulation and bioavailability.

Property Value / Description Source(s)
Appearance Solid. Often a white to light pale yellow crystalline powder.
Melting Point 213-217 °C (with decomposition)
Boiling Point Not applicable (decomposes). The free base has a reported boiling point of 243.1°C at 760 mmHg.[1]
Solubility As a hydrochloride salt, it is expected to have good solubility in polar protic solvents like water, methanol, and ethanol, and limited solubility in nonpolar aprotic solvents. One vendor notes the salt form enhances solubility.
pKa Not experimentally reported. The pKa of the conjugate acid (the ammonium ion) is estimated to be in the range of 9-10, typical for primary amines.
Scientific Rationale and Experimental Considerations
  • Melting Point: The melting point is a crucial indicator of purity. A sharp melting range, as reported, suggests high purity. The observation of decomposition is typical for hydrochloride salts of amines, which can eliminate HCl gas upon heating. The standard method for determination is Differential Scanning Calorimetry (DSC) or capillary melting point apparatus.[4]

  • Solubility: The enhanced solubility of the HCl salt is a direct consequence of the ion-dipole interactions between the charged ammonium group and polar solvent molecules. This property is fundamental for purification via recrystallization and for the preparation of stock solutions for biological assays.

Protocol: Preliminary Solubility Assessment
  • Solvent Selection: Choose a range of solvents from polar (water, methanol) to nonpolar (dichloromethane, hexanes).

  • Sample Preparation: Add 1-2 mg of the compound to a small vial.

  • Titration: Add the selected solvent dropwise with vortexing at room temperature.

  • Observation: Visually determine if the solid dissolves. Quantify by recording the volume of solvent required to dissolve a known mass of the compound.

  • Rationale: This tiered approach quickly establishes a practical solubility profile, guiding solvent selection for reactions, purification, and analysis.

Spectroscopic and Analytical Characterization

A multi-technique analytical approach is required for unambiguous structural confirmation and purity assessment.

Caption: A typical workflow for the comprehensive analytical characterization of a chemical standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. While specific spectra for this compound are not widely published, the expected signals can be predicted based on its structure.

  • ¹H NMR (Expected Signals):

    • Aromatic Protons: Two sets of doublets in the ~7.0-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring.

    • Amine Protons (-NH₃⁺): A broad singlet, typically downfield (>8.0 ppm in DMSO-d₆), due to proton exchange and the electron-withdrawing effect of the positive charge.

    • Cyclopropyl Protons: A complex multiplet pattern in the upfield region (~1.0-1.5 ppm). The two sets of methylene protons are diastereotopic, leading to complex splitting.

  • ¹³C NMR (Expected Signals):

    • Aromatic Carbons: Four signals are expected. The carbon bearing the chlorine (C-Cl) will be in the ~130-135 ppm range, the ipso-carbon attached to the cyclopropyl group will be around ~140-145 ppm, and the two CH carbons will appear in the ~128-130 ppm region.

    • Quaternary Cyclopropyl Carbon (C-N): A signal around ~35-45 ppm.

    • Cyclopropyl Methylene Carbons (-CH₂-): A signal in the highly shielded region of ~10-20 ppm.

Protocol: NMR Sample Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of 1-(4-Chlorophenyl)cyclopropanamine HCl into an NMR tube.

  • Solvent Choice: Add ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal as it effectively solubilizes the hydrochloride salt and its residual water peak does not typically interfere with key signals. The acidic amine protons are observable in DMSO-d₆.

  • Acquisition: Record ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.[4][5]

  • Rationale: This standardized protocol ensures high-quality, reproducible data. The use of 2D NMR is crucial for definitively assigning the complex proton and carbon signals of the cyclopropyl ring.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio, confirming the molecular weight of the parent compound (as the free base after ionization). Electrospray Ionization (ESI) is the preferred method for this type of polar, pre-charged molecule.

Adduct (Free Base) Predicted m/z
[M+H]⁺168.05745
[M+Na]⁺190.03939
[M]⁺167.04962
Data predicted and sourced from PubChemLite.[6]
Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile/water.

  • Infusion: Infuse the sample directly into the ESI source or use an LC-MS system.[7]

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Rationale: ESI is a soft ionization technique that keeps the parent molecule intact, providing a clear determination of its molecular weight. The high mass accuracy of modern instruments can also confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Characteristic Absorption Bands:

    • N-H Stretch: A broad and strong absorption band from ~2800-3200 cm⁻¹, characteristic of an ammonium salt (R-NH₃⁺).

    • Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

    • C=C Aromatic Stretch: Sharp peaks in the 1600-1450 cm⁻¹ region.

    • C-Cl Stretch: A strong band in the fingerprint region, typically ~1090-1100 cm⁻¹.

Computational and Molecular Modeling Data

In silico parameters are vital in modern drug discovery for predicting a compound's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).

Caption: Relationship between core physicochemical properties and drug-like ADME behavior.

Parameter Value Significance in Drug Development Source(s)
LogP (predicted) 2.7096Measures lipophilicity. A value in this range suggests a good balance between aqueous solubility and lipid membrane permeability, important for oral absorption.[3]
Topological Polar Surface Area (TPSA) 26.02 ŲPredicts transport properties. A TPSA < 140 Ų is generally associated with good cell permeability and oral bioavailability.[3]
Hydrogen Bond Donors 1Influences solubility and binding to biological targets.[3]
Hydrogen Bond Acceptors 1Influences solubility and binding to biological targets.[3]
Rotatable Bonds 1A low number (<10) indicates conformational rigidity, which can lead to higher binding affinity and improved oral bioavailability.[3]
Predicted Collision Cross Section (CCS) for [M+H]⁺ 128.9 ŲA measure of the molecule's size and shape in the gas phase, useful for advanced ion mobility-mass spectrometry studies.[6]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and purity of the compound.

  • Storage: Store at room temperature in a dry, well-ventilated area.[2][3] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) under an inert atmosphere is recommended to prevent degradation.[1][8]

  • Safety:

    • GHS Pictogram: GHS05 (Corrosion).

    • Signal Word: Danger.

    • Hazard Statement: H318 - Causes serious eye damage.

    • Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

    • General Handling: Use in a well-ventilated area, avoid breathing dust, and prevent contact with skin and eyes.[9]

Conclusion

1-(4-Chlorophenyl)cyclopropanamine HCl is a well-defined chemical entity with distinct physicochemical properties that make it a valuable intermediate in pharmaceutical research. Its solid, crystalline nature and defined melting point facilitate handling and purity assessment. Spectroscopic analysis via NMR, MS, and IR provides a robust framework for structural confirmation. Furthermore, its computational properties, including a balanced LogP and low TPSA, are favorable for its intended use in developing CNS-active agents. This guide provides the foundational data and experimental rationale necessary for scientists to effectively utilize this compound in their research endeavors.

References

1-(4-Chlorophenyl)cyclopropanamine Hydrochloride CAS number 1009102-44-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride (CAS: 1009102-44-6)

Introduction

This compound is a substituted cyclopropylamine derivative that has emerged as a significant building block in modern medicinal chemistry and drug discovery. Its unique structural architecture, combining a rigid cyclopropane ring with a 4-chlorophenyl moiety, imparts desirable pharmacological and pharmacokinetic properties to parent molecules. The cyclopropane scaffold is known to enhance metabolic stability, increase potency, and improve brain permeability, making it a valuable component in the design of novel therapeutics.[1][2] This compound serves as a key intermediate in the synthesis of a range of biologically active molecules, including agents targeting the central nervous system (CNS) and inhibitors for cardiovascular diseases.[1][3]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, a detailed synthesis and characterization workflow, its applications in drug discovery, and essential safety and handling protocols.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for its application in chemical synthesis and for understanding its behavior in biological systems.

PropertyValueReference(s)
CAS Number 1009102-44-6[4][5]
Molecular Formula C₉H₁₁Cl₂N[4][6]
Molecular Weight 204.10 g/mol [4][5]
Synonyms [1-(4-Chlorophenyl)cyclopropyl]amine hydrochloride[4]
Appearance Solid[5]
SMILES NC1(C2=CC=C(Cl)C=C2)CC1.[H]Cl[4]
InChI Key UQTQBRJXTQDWHY-UHFFFAOYSA-N[5]
Topological Polar Surface Area (TPSA) 26.02 Ų[4]
logP 2.7096[4]

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The following represents a plausible and common synthetic strategy.

Proposed Synthesis Pathway

A logical approach to synthesizing the target compound is through the reductive amination of a ketone precursor, 1-(4-chlorophenyl)cyclopropanone. This ketone can be generated from the corresponding carboxylic acid. This method is efficient and leverages well-established reaction mechanisms in organic chemistry.

G cluster_0 Synthesis Workflow Start 1-(4-Chlorophenyl) cyclopropanecarboxylic Acid Step1 Thionyl Chloride (SOCl₂) DMF (cat.), Toluene Start->Step1 Activation Intermediate1 Acid Chloride Intermediate Step1->Intermediate1 Step2 Reductive Amination: 1. Hydroxylamine HCl, Et₃N 2. Borane THF Complex Intermediate1->Step2 Conversion Product 1-(4-Chlorophenyl)cyclopropanamine Step2->Product Step3 HCl in Ether Product->Step3 Salt Formation FinalProduct 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride Step3->FinalProduct

Caption: Proposed synthesis workflow for 1-(4-Chlorophenyl)cyclopropanamine HCl.

Experimental Protocol: Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of 1-(4-chlorophenyl)propan-1-one (Precursor Adaptation)

  • To a solution of 1-(4-chlorophenyl)propan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and triethylamine (2.0 eq) at room temperature.[7]

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 1-(4-chlorophenyl)-N-hydroxypropan-1-imine.[7]

Step 2: Reduction to the Amine

  • Dissolve the crude imine intermediate in tetrahydrofuran (THF).

  • Add a 1.1 M solution of borane-tetrahydrofuran complex in THF (2.5 eq) to the solution.[7]

  • Stir the mixture at 80°C for 16 hours.

  • Cool the reaction and quench by carefully adding 1 M hydrochloric acid.

  • Extract the mixture with ethyl acetate. Wash the organic layers, dry, and concentrate.

  • Purify the residue using silica gel column chromatography to obtain the free base, 1-(4-chlorophenyl)cyclopropanamine.[7]

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified free base in anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Confirming the identity, purity, and structure of the final compound is paramount. A combination of analytical techniques should be employed.

Protocol: High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method can be developed for purity analysis.[8][9]

  • Column: C18 column (e.g., Waters X-Bridge C18, 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in methanol to a concentration of 1 mg/mL.[9]

Other Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. Spectral data for the compound is available for comparison.[10]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

Applications in Drug Discovery and Development

The title compound is not an active pharmaceutical ingredient (API) itself but rather a crucial structural motif and intermediate. Its value lies in the properties it confers to larger, more complex molecules.

Rationale for Use: The Role of the Chloro-Cyclopropyl Scaffold
  • Metabolic Stability: The cyclopropyl ring is conformationally constrained and less susceptible to metabolic degradation by cytochrome P450 enzymes compared to aliphatic chains, often leading to improved pharmacokinetic profiles.[1][2]

  • Lipophilicity and Permeability: The 4-chlorophenyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier. The chlorine atom is a common feature in many FDA-approved drugs, where it can modulate electronic properties and binding interactions.[11]

  • Structural Rigidity: The rigid cyclopropane ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for its biological target by reducing the entropic penalty of binding.[2]

Therapeutic Areas of Interest
  • Central Nervous System (CNS) Agents: The compound is a building block for molecules with potential antidepressant and anxiolytic properties.[1][12]

  • Cardiovascular Disease: It is a key fragment in the synthesis of P-selectin inhibitors like PSI-421, which have been investigated for treating conditions such as atherosclerosis and deep vein thrombosis.[3]

  • Epigenetics: Functionalized cyclopropanamines are known inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme involved in histone modification and gene expression.[13] LSD1 inhibitors are being explored as treatments for cancers and neurological disorders like schizophrenia and Alzheimer's disease.[13]

G cluster_0 Potential Mechanism: LSD1 Inhibition Compound Cyclopropanamine Derivative LSD1 LSD1 Enzyme Compound->LSD1 Inhibits Demethylation Demethylation LSD1->Demethylation Catalyzes GeneRepression Target Gene Repression Histone Methylated Histone H3 (H3K4me1/2) Histone->Demethylation Demethylation->GeneRepression Leads to GeneActivation Target Gene Activation

Caption: Potential mechanism of action for cyclopropanamine-based LSD1 inhibitors.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS PictogramSignal WordHazard Statement(s)Reference(s)
Serious Eye Damage GHS05DangerH318: Causes serious eye damage.[5][14]
Skin Irritation GHS07WarningH315: Causes skin irritation.[14][15]
Respiratory Irritation GHS07WarningH335: May cause respiratory irritation.[14][15]
Acute Toxicity (Oral) GHS07WarningH302: Harmful if swallowed.[14][16]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Wear a lab coat.[14]

    • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[14][15]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[4][15] The storage class is 11 (Combustible Solids).[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery. Its unique combination of a 4-chlorophenyl group and a cyclopropane ring provides a powerful scaffold for developing novel therapeutics with enhanced pharmacological properties. A thorough understanding of its synthesis, characterization, and safe handling is crucial for researchers aiming to leverage its potential in creating next-generation medicines for CNS disorders, cardiovascular diseases, and cancer.

References

Spectroscopic Analysis of 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the cornerstone of any chemical analysis is the integrity of the data. The ability to confidently elucidate and verify the structure of a molecule underpins all subsequent research and development. This guide is designed to provide an in-depth, practical framework for the spectroscopic characterization of 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride, a key building block in modern medicinal chemistry. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, the logic behind experimental design, and the validation inherent in a multi-technique approach.

Introduction: The Significance of Structural Verification

This compound is a valuable synthetic intermediate. Its rigid cyclopropyl scaffold and substituted aromatic ring offer a unique three-dimensional profile for designing molecules that interact with complex biological targets. Before this potential can be explored, its identity and purity must be unequivocally confirmed. Spectroscopic analysis is the gold standard for this confirmation, providing a detailed "fingerprint" of the molecule's atomic and functional group composition. This guide will detail the expected outcomes and interpretative strategies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Architecture and Its Spectroscopic Implications

The structure of this compound dictates its interaction with various spectroscopic techniques. Key features include:

  • A Para-Substituted Phenyl Ring: This creates symmetry, simplifying the aromatic region in NMR and giving rise to a characteristic out-of-plane bending vibration in the IR spectrum.

  • A Strained Cyclopropane Ring: The unique bond angles and electronic environment of this ring result in distinctive, high-field (upfield) signals in NMR spectra.

  • A Primary Ammonium Group (-NH₃⁺): As a hydrochloride salt, the amine is protonated. This feature is readily identified by its exchangeable protons in ¹H NMR and characteristic stretching vibrations in IR spectroscopy.

Figure 1. Annotated structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For a definitive analysis, both ¹H and ¹³C NMR spectra are essential.

¹H NMR Spectroscopy: Proton Environments

Expert Insight: The choice of solvent is critical. For a hydrochloride salt, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are excellent choices as they readily dissolve the salt. The acidic ammonium protons will exchange with deuterium in CD₃OD, causing their signal to disappear, which is a useful diagnostic test. In DMSO-d₆, these protons are typically observed as a broad singlet.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a ≥400 MHz NMR spectrometer.

  • Acquisition: Acquire data at room temperature using a standard proton pulse sequence.

  • Processing: Perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

  • Referencing: Calibrate the chemical shift axis (ppm) to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

G cluster_workflow ¹H NMR Acquisition Workflow A Dissolve Sample (5-10 mg in ~0.7 mL DMSO-d₆) B Transfer to NMR Tube A->B C Acquire Data (≥400 MHz Spectrometer) B->C D Process FID (FT, Phasing, Baseline) C->D E Reference & Analyze (to residual DMSO ~2.50 ppm) D->E

Figure 2. A logical workflow for acquiring a ¹H NMR spectrum.

Expected Data & Interpretation: Based on analogous structures, the following signals are anticipated. The precise shifts can vary based on solvent and concentration.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.0 Broad Singlet 3H -NH₃⁺ Acidic protons on nitrogen, often broad due to exchange and quadrupolar coupling.
~7.55 Doublet 2H Aromatic (H-2, H-6) Protons ortho to the cyclopropyl group, deshielded by the ring current.
~7.45 Doublet 2H Aromatic (H-3, H-5) Protons ortho to the chlorine atom, deshielded by induction.
~1.50 Multiplet 2H Cyclopropyl (CH₂) Diastereotopic protons on one side of the cyclopropane ring.

| ~1.30 | Multiplet | 2H | Cyclopropyl (CH₂) | Diastereotopic protons on the other side of the cyclopropane ring. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Expert Insight: A proton-decoupled ¹³C NMR experiment is standard. This removes the C-H splitting, resulting in a single peak for each unique carbon environment, which simplifies the spectrum and improves the signal-to-noise ratio.

Expected Data & Interpretation: The symmetry of the para-substituted ring means only four aromatic carbon signals will be observed.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~140 Aromatic C-1 Quaternary carbon attached to the cyclopropyl group.
~133 Aromatic C-4 Quaternary carbon attached to the electron-withdrawing chlorine.
~129 Aromatic C-3, C-5 Protonated carbons ortho to the chlorine.
~128 Aromatic C-2, C-6 Protonated carbons meta to the chlorine.
~38 Cyclopropyl C-α Quaternary carbon attached to the electron-withdrawing ammonium group.

| ~16 | Cyclopropyl CH₂ | Methylene carbons of the strained ring, characteristically shielded (upfield). |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expert Insight: Electrospray Ionization (ESI) in positive ion mode is the ideal technique for this compound, as it is already a salt and readily forms a positive ion in solution. High-Resolution Mass Spectrometry (HRMS) is crucial for a trustworthy analysis, as it provides a highly accurate mass measurement that can confirm the elemental formula.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., ~0.1 mg/mL) of the compound in a solvent such as methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample into an ESI-HRMS instrument (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

  • Acquisition: Acquire data in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Expected Data & Interpretation: The mass spectrum will not show the intact hydrochloride salt. Instead, it will show the protonated free base, [M+H]⁺.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Formula Calculated Exact Mass (m/z) Key Feature
[M+H]⁺ C₉H₁₁³⁵ClN⁺ 168.0575 The monoisotopic peak.

| [M+H+2]⁺ | C₉H₁₁³⁷ClN⁺ | 170.0545 | The isotope peak due to ³⁷Cl, with an intensity ~32% of the [M+H]⁺ peak. |

The presence of the characteristic ~3:1 isotopic pattern for the [M+H]⁺ and [M+H+2]⁺ peaks is a definitive confirmation of a molecule containing a single chlorine atom.

Infrared (IR) Spectroscopy: Functional Group Analysis

Expert Insight: The most telling feature in the IR spectrum of this compound is the broad, strong absorption band associated with the ammonium (-NH₃⁺) group. This is often superimposed on the C-H stretching bands. Attenuated Total Reflectance (ATR) is a modern, simple sampling technique that requires minimal sample preparation.

Experimental Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

Expected Data & Interpretation:

Table 4: Predicted Infrared (IR) Absorption Bands

Predicted Wavenumber (cm⁻¹) Intensity Vibration Type Assignment
3200-2800 Strong, Broad N-H Stretch -NH₃⁺ Ammonium group
3100-3000 Medium C-H Stretch Aromatic C-H
~1600, ~1490 Medium-Strong C=C Stretch Aromatic ring skeletal vibrations
~1100 Medium C-N Stretch Carbon-Nitrogen bond
~830 Strong C-H Bend Out-of-plane bend for 1,4-disubstitution

| ~750 | Medium-Strong | C-Cl Stretch | Carbon-Chlorine bond |

Conclusion: A Self-Validating Spectroscopic Profile

The true power of this analysis lies in the convergence of all three techniques. NMR spectroscopy defines the precise C-H framework. Mass spectrometry confirms the exact molecular weight and elemental formula (C₉H₁₀ClN for the free base). Finally, IR spectroscopy verifies the presence of the key functional groups, particularly the ammonium salt and the para-substituted aromatic ring. When the data from each experiment aligns with the proposed structure, it creates a self-validating system that provides the highest degree of confidence in the compound's identity and serves as an authoritative foundation for all future research.

1-(4-Chlorophenyl)cyclopropanamine Hydrochloride molecular structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Bonding of 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure and chemical bonding of this compound. As a significant structural motif in medicinal chemistry, understanding its architecture at an atomic level is paramount for researchers, scientists, and professionals in drug development. This document elucidates the intricate interplay of its constituent functional groups—the 4-chlorophenyl ring, the strained cyclopropyl linker, and the protonated amine—supported by spectroscopic principles and crystallographic data. We will delve into the hybridization, bond characteristics, and three-dimensional conformation that define its reactivity and pharmacological potential.

Introduction and Significance

This compound is a primary amine that has garnered interest as a versatile building block in the synthesis of complex molecular architectures.[1][2] Its structure is characterized by the unique juxtaposition of a rigid, planar aromatic system and a highly strained three-membered aliphatic ring. This combination imparts specific conformational constraints and metabolic properties that are highly sought after in modern drug design.[1][3][4]

The cyclopropylamine moiety, in particular, is a key pharmacophore in several classes of therapeutic agents, most notably as a mechanism-based inhibitor of flavin-dependent enzymes such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[3][5][6] The inherent strain of the cyclopropane ring enhances chemical reactivity, while its compact nature provides a scaffold for developing potent and selective drug candidates.[2] This guide will dissect the structural and bonding characteristics that are fundamental to its chemical behavior and utility.

Molecular Structure and Bonding Analysis

The definitive structure of this compound combines three distinct chemical entities. The interplay of their electronic and steric properties defines the molecule's overall character.

Property Value Source
Molecular Formula C₉H₁₁Cl₂N[7][8]
Molecular Weight 204.10 g/mol [7][8]
CAS Number 1009102-44-6[7]
Canonical SMILES C1CC1(C2=CC=C(C=C2)Cl)N.Cl
InChI Key UQTQBRJXTQDWHY-UHFFFAOYSA-N
The 4-Chlorophenyl Group

The 4-chlorophenyl moiety consists of a benzene ring substituted with a chlorine atom.

  • Hybridization and Bonding: The six carbon atoms of the benzene ring are sp² hybridized, forming a planar hexagonal structure. Each carbon forms three sigma (σ) bonds (two with adjacent carbons, one with a hydrogen or the cyclopropyl carbon). The remaining p-orbital on each carbon atom participates in a delocalized π-electron system above and below the plane of the ring, conferring aromatic stability.

  • Electronic Effects: The chlorine atom is an electronegative substituent that exerts a dual electronic effect. It is inductively electron-withdrawing (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic substitution. Simultaneously, it exhibits a weak, electron-donating resonance effect (+R effect) via its lone pairs. The inductive effect is dominant.

The Cyclopropyl Ring

The cyclopropane ring is a cornerstone of this molecule's unique properties.

  • Ring Strain and Bonding: As a three-membered ring, the internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This geometric constraint results in considerable angle strain and torsional strain. The C-C bonds are not standard σ bonds; instead, they are described as "bent bonds" (Walsh orbitals), with increased p-character and electron density located outside the internuclear axis. This high bond energy makes the ring susceptible to ring-opening reactions under certain conditions.[4]

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group can reduce its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a feature that can improve the pharmacokinetic profile of drug candidates.[4]

The Amine Hydrochloride Group

The molecule is supplied as a hydrochloride salt, meaning the amine group is protonated.

  • Hybridization and Bonding: The nitrogen atom in the resulting ammonium group (-NH₃⁺) is sp³ hybridized, forming single bonds to the cyclopropyl carbon and three hydrogen atoms. It carries a formal positive charge.

  • Ionic Interaction: This positively charged ammonium cation forms a strong ionic bond with the negatively charged chloride anion (Cl⁻), which is the counter-ion. This salt formation significantly increases the compound's water solubility and crystalline stability compared to the free base form.

Caption: Key structural components of this compound.

Spectroscopic Characterization

The proposed molecular structure is corroborated by various spectroscopic techniques. While specific experimental data for this exact compound is not widely published, its spectral characteristics can be reliably predicted based on well-established principles and data from analogous structures.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.

    • Aromatic Protons: The protons on the chlorophenyl ring would appear as two doublets in the aromatic region (~7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Ammonium Protons: The three protons on the positively charged nitrogen (-NH₃⁺) would likely appear as a broad singlet, shifted downfield due to the electron-withdrawing effect of the nitrogen. Its chemical shift can be variable and is dependent on solvent and concentration.

    • Cyclopropyl Protons: The four protons on the cyclopropyl ring are diastereotopic and would present a complex multiplet pattern in the aliphatic region (~0.5-1.5 ppm) due to geminal and cis/trans coupling.

  • ¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments.

    • Aromatic Carbons: Four signals are expected for the chlorophenyl ring: one for the carbon bearing the chlorine, one for the carbon attached to the cyclopropyl group (quaternary), and two for the four C-H carbons.

    • Cyclopropyl Carbons: Two signals are expected: one for the quaternary carbon bonded to the nitrogen and the phenyl ring, and one for the two equivalent CH₂ carbons.

Infrared (IR) Spectroscopy

The IR spectrum provides evidence for the key functional groups present.

  • N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the ammonium salt.

  • C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl ring appear just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring stretching vibrations are expected to produce characteristic peaks in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretching: A moderate to strong absorption in the fingerprint region, typically around 1100-1000 cm⁻¹, can be attributed to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition.

  • Molecular Ion: The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₀ClN).

  • Isotopic Pattern: A crucial feature would be the isotopic signature of chlorine. Two peaks for the molecular ion, [M]⁺ and [M+2]⁺, would be observed in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom. Predicted m/z values for the protonated molecule [M+H]⁺ are 168.05745.[10]

Three-Dimensional Structure and Crystallography

While spectroscopic methods provide connectivity information, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles.[11][12]

  • Experimental Workflow: The process involves growing a high-quality single crystal of the compound, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern.[11] This analysis allows for the construction of a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

  • Structural Insights: A crystal structure would confirm the planarity of the phenyl ring, the strained geometry of the cyclopropyl ring, and the tetrahedral geometry around the sp³-hybridized nitrogen atom. It would also reveal the packing of the molecules in the crystal lattice and the specific hydrogen bonding and ionic interactions between the ammonium cation and the chloride anion. While the specific crystal structure for this compound is not publicly available, studies on related chlorophenyl derivatives have successfully used this technique to confirm their configurations.[13][14]

G start High-Purity Sample of 1-(4-Chlorophenyl)cyclopropanamine HCl crystal Single Crystal Growth (e.g., slow evaporation) start->crystal xray X-Ray Diffraction (Exposure to X-ray beam) crystal->xray diffraction Collect Diffraction Pattern xray->diffraction process Data Processing & Phase Determination diffraction->process model Build & Refine 3D Atomic Model process->model structure Final 3D Structure (Bond lengths, angles, conformation) model->structure

Caption: Standard workflow for single-crystal X-ray crystallography analysis.

Conclusion

The molecular architecture of this compound is a sophisticated construct of aromatic, strained aliphatic, and charged functional groups. The sp² hybridization of the chlorophenyl ring, the unique "bent bond" character of the cyclopropyl ring, and the sp³ hybridization of the protonated amine group create a molecule with distinct steric and electronic properties. These features, verifiable through NMR, IR, and mass spectrometry, and definitively mapped by X-ray crystallography, are directly responsible for its utility as a valuable intermediate in pharmaceutical synthesis. A thorough understanding of this structure is essential for leveraging its potential in the rational design of novel therapeutics.

References

An In-depth Technical Guide to the Solubility of 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Solubility Data in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a cornerstone of this effort. The solubility of an Active Pharmaceutical Ingredient (API) dictates its behavior in various stages of development, from synthesis and purification to formulation and ultimately, its bioavailability in vivo. For a compound like 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride, a molecule with potential applications as a key intermediate or API, understanding its interaction with various solvents is not merely an academic exercise—it is a critical prerequisite for rational process development and formulation design.

This guide is conceived for the practicing researcher, scientist, or drug development professional. It acknowledges that while extensive databases of physicochemical properties exist, many compounds, particularly novel intermediates, lack a publicly available, comprehensive solubility profile. In the absence of such data for this compound, this document adopts a proactive and empowering stance. It is structured not as a static data sheet, but as a dynamic, in-depth guide to determining solubility. We will proceed from foundational principles to actionable, field-proven protocols, equipping the reader with the necessary tools to generate reliable and reproducible solubility data. Our narrative is grounded in the causality of experimental choices, ensuring that every step is not just a directive, but a scientifically validated decision.

Physicochemical Profile and Its Implications for Solubility

Before embarking on experimental solubility determination, a thorough understanding of the molecule's intrinsic properties is essential. These characteristics provide the theoretical framework for predicting its behavior and for designing a rational experimental strategy.

1.1. Molecular Structure and Properties

This compound is a salt, formed by the reaction of the free base, 1-(4-chlorophenyl)cyclopropanamine, with hydrochloric acid. This transformation from a free amine to a hydrochloride salt is the single most important factor governing its solubility.

  • Molecular Formula: C₉H₁₁Cl₂N[1][2]

  • Molecular Weight: 204.10 g/mol [1][2]

  • Structure:

    alt text

    The structure reveals a combination of a nonpolar aromatic ring (4-chlorophenyl) and a strained cyclopropyl group, coupled with a highly polar primary ammonium chloride group.

The key features influencing solubility are:

  • Ionic Character: The presence of the ammonium chloride salt form introduces strong ionic character. This suggests that the molecule will require polar solvents capable of solvating the charged amine and chloride ions.

  • Aromatic and Alicyclic Moieties: The 4-chlorophenyl and cyclopropyl groups are hydrophobic. These nonpolar components will favor interactions with less polar organic solvents.

  • Hydrogen Bonding: The primary ammonium group is a potent hydrogen bond donor, while the chloride ion is a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents) are therefore expected to be effective.

1.2. Predicted Properties

While experimental data is limited, computational predictions offer valuable insights:

  • XlogP (predicted): 1.8 - 2.7[1][3]

    • Expert Insight: The positive LogP value indicates a degree of lipophilicity, driven by the chlorophenyl and cyclopropyl groups. However, this value is for the free base. The LogD (distribution coefficient) of the hydrochloride salt at physiological pH would be significantly lower, indicating greater hydrophilicity. The solubility in organic solvents will be a delicate balance between overcoming the high lattice energy of the salt and the solvent's ability to interact with both the polar and nonpolar regions of the molecule.

A Strategic Approach to Solvent Selection

The choice of solvents for solubility screening should not be arbitrary. A well-designed selection covers a range of polarities, hydrogen bonding capabilities, and solvent classes, providing a comprehensive understanding of the compound's behavior.[4] The rationale is to probe the molecule's response to different intermolecular forces.

Table 1: Recommended Solvent Panel for Solubility Screening

Solvent Class Solvent Example Rationale ICH Class
Polar Protic MethanolCapable of hydrogen bonding and solvating ions. Often a good starting point for amine salts.[5]Class 2
EthanolSimilar to methanol but slightly less polar.[5]Class 3
Isopropanol (IPA)Lower polarity than ethanol, tests the effect of increasing alkyl chain length.Class 3
Polar Aprotic Acetonitrile (ACN)Polar, but lacks hydrogen bond donating ability. Tests the importance of this specific interaction.Class 2
Dimethyl Sulfoxide (DMSO)Highly polar, strong hydrogen bond acceptor. Often used for compounds with poor solubility.Class 3 (with limits)
N,N-Dimethylformamide (DMF)Similar to DMSO, a powerful polar aprotic solvent.Class 2
AcetoneA ketone with moderate polarity.Class 3
Moderate Polarity Dichloromethane (DCM)A chlorinated solvent capable of dissolving a wide range of organic compounds.Class 2
Ethyl AcetateAn ester with moderate polarity and hydrogen bond accepting capability.Class 3
Nonpolar TolueneAn aromatic, nonpolar solvent to probe the solubility of the hydrophobic portions of the molecule.Class 2
Heptane/HexaneAliphatic, nonpolar solvents. Solubility is expected to be very low, but this confirms the compound's polar nature.Class 3
  • Trustworthiness Note: The solvent selection is guided by ICH Q3C guidelines, which classify residual solvents by their toxicity risk.[1] This is a critical consideration for any material intended for pharmaceutical use.

`dot graph "Solvent_Selection_Logic" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_Properties" { label="Molecular Properties"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Prop [label="Ionic Salt Form\n(High Lattice Energy)\nHydrophobic Regions\n(Chlorophenyl, Cyclopropyl)"]; }

subgraph "cluster_Strategy" { label="Solvent Selection Strategy"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; PolarProtic [label="Polar Protic\n(e.g., Methanol, Ethanol)\nOvercomes lattice energy, H-bonding"]; PolarAprotic [label="Polar Aprotic\n(e.g., DMSO, ACN)\nSolvates ions, tests H-bond donor need"]; Nonpolar [label="Nonpolar\n(e.g., Toluene, Heptane)\nInteracts with hydrophobic parts"]; }

Prop -> PolarProtic [label="Ionic/Polar Head"]; Prop -> PolarAprotic [label="Ionic/Polar Head"]; Prop -> Nonpolar [label="Nonpolar Tail"]; } ` Caption: Logical workflow for solvent selection based on molecular properties.

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.[4] This method ensures that the solution is truly saturated and that the measurement is not influenced by kinetics or supersaturation. The protocol below is a self-validating system designed for accuracy and reproducibility.

3.1. Objective

To determine the equilibrium solubility of this compound in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).

3.2. Materials and Equipment

  • This compound (purity ≥97%)[1]

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (4-decimal place)

  • 4 mL glass vials with PTFE-lined screw caps

  • Thermostatic shaker or orbital shaker in a temperature-controlled incubator

  • Calibrated thermometer

  • Centrifuge

  • Volumetric flasks and pipettes (Class A)

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

3.3. Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of labeled 4 mL glass vials.

    • Expert Insight: "Excess" is critical. A good rule of thumb is to add enough solid so that a significant amount remains undissolved at the end of the experiment. Start with approximately 20-30 mg of solid in 2 mL of solvent.

  • Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to the corresponding vial.

  • Securely cap the vials.

Step 2: Equilibration

  • Place the vials in the thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Agitate the vials at a constant speed for a predetermined period to allow the system to reach equilibrium.

    • Trustworthiness Note: The time to reach equilibrium must be established. For most small molecules, 24 to 48 hours is sufficient. To validate, samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical.

Step 3: Sample Preparation and Analysis

  • After equilibration, remove the vials from the shaker and let them stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample from the clear supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

    • Expert Insight: This step is crucial to remove any undissolved microparticles. The first few drops of filtrate should be discarded to saturate the filter and prevent adsorption losses.

  • Accurately dilute the filtrate with a suitable mobile phase (from the analytical method) to a concentration that falls within the linear range of the calibration curve. A precise dilution factor is essential.

  • Quantify the concentration of the diluted sample using a validated HPLC-UV method.

3.4. Analytical Method: HPLC-UV Quantification

A reverse-phase HPLC method is generally suitable for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid). The exact ratio (e.g., 60:40 ACN:Water) should be optimized to achieve a good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 230 nm (or the λmax of the compound, determined by a UV scan).

  • Calibration: Prepare a series of calibration standards of known concentration from a stock solution of the compound. Plot a calibration curve of peak area versus concentration. The curve must have a correlation coefficient (r²) of >0.999.

3.5. Calculation

The solubility (S) is calculated using the following formula:

S (mg/mL) = C_measured × DF

Where:

  • C_measured is the concentration of the diluted sample determined from the HPLC calibration curve (in mg/mL).

  • DF is the dilution factor.

The experiment for each solvent should be performed in triplicate to ensure statistical validity.

`dot graph "Solubility_Workflow" { layout="dot"; rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

subgraph "cluster_Prep" { label="Preparation"; bgcolor="#F1F3F4"; A [label="Add Excess Solid\nto Vial"]; B [label="Add Known Volume\nof Solvent"]; }

subgraph "cluster_Equil" { label="Equilibration"; bgcolor="#F1F3F4"; C [label="Agitate at Constant Temp\n(e.g., 24-48h)"]; }

subgraph "cluster_Analysis" { label="Sampling & Analysis"; bgcolor="#F1F3F4"; D [label="Settle & Withdraw\nSupernatant"]; E [label="Filter (0.22 µm)"]; F [label="Dilute Sample"]; G [label="Quantify via\nValidated HPLC"]; }

subgraph "cluster_Result" { label="Result"; bgcolor="#F1F3F4"; H [label="Calculate Solubility\n(mg/mL)"]; }

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } ` Caption: Experimental workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison and analysis.

Table 2: Solubility Data Template for this compound at 25 °C

Solvent Solvent Class Solubility (mg/mL) (Mean ± SD, n=3)Solubility (mol/L) (Mean ± SD, n=3)Qualitative Classification
MethanolPolar Protic[Experimental Data][Calculated Data][e.g., Soluble]
EthanolPolar Protic[Experimental Data][Calculated Data][e.g., Sparingly Soluble]
IsopropanolPolar Protic[Experimental Data][Calculated Data][e.g., Slightly Soluble]
AcetonitrilePolar Aprotic[Experimental Data][Calculated Data][e.g., Slightly Soluble]
DMSOPolar Aprotic[Experimental Data][Calculated Data][e.g., Freely Soluble]
DichloromethaneModerate Polarity[Experimental Data][Calculated Data][e.g., Very Slightly Soluble]
HeptaneNonpolar[Experimental Data][Calculated Data][e.g., Practically Insoluble]

Note: Qualitative classification can be based on USP definitions (e.g., Freely Soluble: <10 parts of solvent required for 1 part of solute; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts, etc.).

Interpreting the Results:

The collected data will allow for a deep understanding of the structure-solubility relationship.

  • High solubility in methanol/ethanol would confirm the dominant role of the ionic salt group and its interaction with polar, protic solvents.

  • Comparing methanol vs. isopropanol, a decrease in solubility would likely be observed, demonstrating the effect of decreasing solvent polarity and increasing steric hindrance.

  • Comparing methanol vs. DMSO/ACN, the results will reveal the relative importance of hydrogen bond donation from the solvent versus its general polarity and hydrogen bond accepting capability.

  • Low solubility in toluene and heptane would be expected and serves as a baseline, confirming that the hydrophobic interactions of the chlorophenyl and cyclopropyl rings are insufficient to overcome the salt's high lattice energy in nonpolar media.

Conclusion

While direct, quantitative solubility data for this compound is not readily found in public literature, this guide provides a comprehensive framework for its determination. By combining a theoretical understanding of the molecule's physicochemical properties with a robust, validated experimental protocol, researchers can confidently generate the high-quality data necessary for informed decision-making in chemical synthesis, process optimization, and pharmaceutical formulation. The methodologies outlined herein represent a standard of scientific integrity, ensuring that the generated data is not only accurate but also reproducible and defensible, forming a solid foundation for any subsequent development work.

References

A Technical Guide to 1-(4-Chlorophenyl)cyclopropanamine: Synthesis, Properties, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Chlorophenyl)cyclopropanamine is a pivotal chemical intermediate, strategically positioned at the intersection of unique structural motifs that are highly valued in medicinal chemistry. The incorporation of a conformationally rigid cyclopropane ring offers significant advantages in drug design, including enhanced metabolic stability and precise spatial orientation of substituents. This, combined with the lipophilic and electronically influential 4-chlorophenyl group, makes this molecule a prized building block for a variety of therapeutic agents, particularly those targeting the central nervous system (CNS).[1] This technical guide provides an in-depth exploration of 1-(4-chlorophenyl)cyclopropanamine, detailing its physicochemical properties, robust synthetic methodologies with mechanistic insights, and its application in the landscape of modern drug development.

The Strategic Importance of the 1-Arylcyclopropanamine Scaffold

The design and synthesis of novel pharmaceutical agents often rely on the use of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The 1-arylcyclopropanamine core is a prime example of such a scaffold.

  • The Cyclopropane Ring's Contribution : Unlike flexible alkyl chains, the cyclopropane ring is a rigid, three-membered carbocycle. This rigidity can lock a molecule into a specific, biologically active conformation, potentially increasing its binding affinity and selectivity for a target receptor or enzyme. Furthermore, the cyclopropane unit is generally more resistant to metabolic degradation compared to linear alkyl groups, which can improve a drug candidate's pharmacokinetic profile.[1]

  • The Influence of the 4-Chlorophenyl Group : The para-substituted chlorine atom on the phenyl ring significantly impacts the molecule's properties. It increases lipophilicity, which can enhance membrane permeability and aid in crossing the blood-brain barrier—a critical feature for CNS-acting drugs.[2] The electron-withdrawing nature of chlorine also modulates the electronic properties of the aromatic ring, influencing its interactions with biological targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of a key intermediate's physical and chemical properties is fundamental for its effective use in synthesis.

PropertyValueReference
CAS Number 72934-36-2[1][3]
Molecular Formula C₉H₁₀ClN[1][4]
Molecular Weight 167.64 g/mol [1][4]
Boiling Point 243.1°C at 760 mmHg[1][4]
Appearance White to off-white solid[5]
Storage Conditions 2-8°C, protect from light, store under inert gas[1][4]
MDL Number MFCD07371527[1][3]

Spectroscopic Characterization: The structure of 1-(4-chlorophenyl)cyclopropanamine and its hydrochloride salt can be unequivocally confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, which are available through various chemical databases.[6]

Synthetic Strategies and Mechanistic Insights

The synthesis of 1-(4-chlorophenyl)cyclopropanamine can be achieved through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, scalability, and desired purity. Here, we explore two robust and well-established methodologies.

Route A: The Kulinkovich-Ritter Two-Step Pathway

This elegant approach first constructs the arylcyclopropanol intermediate, which is then converted to the target amine.

Step 1: Synthesis of 1-(4-chlorophenyl)cyclopropanol via the Kulinkovich Reaction

The Kulinkovich reaction is a powerful organometallic transformation that synthesizes cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[7][8] The choice of this reaction is predicated on its high efficiency in forming the strained three-membered ring directly from a commercially available ester, methyl 4-chlorobenzoate.

Causality Behind the Method: The reaction proceeds via a key titanacyclopropane intermediate, formed from the reaction of the titanium catalyst with at least two equivalents of a Grignard reagent like ethylmagnesium bromide.[8][9] This titanacyclopropane acts as a 1,2-dicarbanion synthon, which adds twice to the ester's carbonyl group to form the cyclopropanol product after hydrolysis.[8][9]

Kulinkovich_Mechanism Kulinkovich Reaction Workflow cluster_reactants Reactants & Catalyst Ester Methyl 4-chlorobenzoate Titanacyclopropane Titanacyclopropane Intermediate Addition Double Addition to Carbonyl Group Ester->Addition EtMgBr EtMgBr (3 equiv.) EtMgBr->Titanacyclopropane Forms reactive species Ti_cat Ti(OiPr)₄ (catalyst) Ti_cat->Titanacyclopropane Catalyzes formation Titanacyclopropane->Addition Adds across C=O Intermediate Titanium Salt of Cyclopropanol Addition->Intermediate Workup Aqueous Workup (e.g., NH₄Cl) Intermediate->Workup Transmetalation & Hydrolysis Product 1-(4-chlorophenyl)cyclopropanol Workup->Product

Kulinkovich Reaction for Cyclopropanol Synthesis.

Experimental Protocol: Kulinkovich Reaction

  • To a solution of methyl 4-chlorobenzoate (1.0 eq) and titanium(IV) isopropoxide (0.2 eq) in anhydrous diethyl ether (Et₂O) under an inert atmosphere (Argon), add a solution of ethylmagnesium bromide (3.0 eq) in Et₂O dropwise at room temperature.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[10]

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.

  • Extract the aqueous layer with Et₂O or ethyl acetate (EtOAc) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) to afford 1-(4-chlorophenyl)cyclopropanol.

Step 2: Conversion to 1-(4-Chlorophenyl)cyclopropanamine via the Ritter Reaction

The Ritter reaction is an excellent method for converting tertiary alcohols into N-alkyl amides, which can then be hydrolyzed to the corresponding primary amines.[11][12]

Causality Behind the Method: The reaction is initiated by the protonation of the tertiary alcohol by a strong acid (e.g., sulfuric acid), leading to the formation of a relatively stable tertiary carbocation. This electrophilic carbocation is then trapped by the lone pair of a nitrile (e.g., acetonitrile), forming a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the N-substituted amide, which can be further hydrolyzed under acidic or basic conditions to furnish the desired primary amine.[11][12][13]

Experimental Protocol: Ritter Reaction & Hydrolysis

  • Dissolve 1-(4-chlorophenyl)cyclopropanol (1.0 eq) in acetonitrile (used as both reactant and solvent).

  • Cool the solution to 0°C in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq) while maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting alcohol.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

  • Extract the aqueous layer with dichloromethane (DCM) or EtOAc (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-(1-(4-chlorophenyl)cyclopropyl)acetamide.

  • For hydrolysis, reflux the crude amide in an aqueous solution of hydrochloric acid (e.g., 6M HCl) for 8-12 hours.

  • Cool the solution, basify with NaOH to pH > 12, and extract with DCM or Et₂O.

  • Dry the combined organic extracts, filter, and concentrate under reduced pressure to yield 1-(4-chlorophenyl)cyclopropanamine.

Route B: The Nitrile Reduction Strategy

This alternative route involves the initial formation of a cyclopropanecarbonitrile, followed by its reduction to the primary amine. This method is advantageous when the corresponding arylacetonitrile is readily available.

Step 1: Synthesis of 1-(4-chlorophenyl)cyclopropanecarbonitrile

This transformation is typically achieved by the reaction of 4-chlorophenylacetonitrile with a 1,2-dihalide, such as 1,2-dibromoethane, under strong basic conditions.

Causality Behind the Method: A strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), deprotonates the benzylic carbon of 4-chlorophenylacetonitrile to form a resonance-stabilized carbanion. This nucleophile then participates in a tandem alkylation-cyclization reaction with 1,2-dibromoethane to form the cyclopropane ring.

Experimental Protocol: Cyclopropanation of Nitrile [14]

  • To a stirred suspension of sodium hydride (2.2 eq) in dry dimethyl sulfoxide (DMSO) under an inert atmosphere, add a solution of 4-chlorophenylacetonitrile (1.0 eq) in DMSO dropwise, maintaining the temperature below 30°C.

  • Stir the mixture for 30 minutes, then add a solution of 1,2-dibromoethane (1.5 eq) in DMSO over 30 minutes.

  • Stir for an additional 40-60 minutes at room temperature.

  • Pour the reaction mixture into ice water and extract with DCM or Et₂O (3x).

  • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting oil by vacuum distillation or column chromatography to yield 1-(4-chlorophenyl)cyclopropanecarbonitrile.[14][15]

Step 2: Reduction of the Nitrile to the Primary Amine

The reduction of the nitrile functional group to a primary amine is a standard and reliable transformation in organic synthesis.

Causality Behind the Method: Powerful hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), are highly effective for this conversion. The hydride attacks the electrophilic carbon of the nitrile, and after a second hydride addition and aqueous workup, the primary amine is formed.[16] Alternatively, catalytic hydrogenation over a suitable catalyst (e.g., Raney Nickel) can be employed, offering a milder, albeit sometimes slower, option.

Experimental Protocol: Nitrile Reduction with LiAlH₄

  • To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of 1-(4-chlorophenyl)cyclopropanecarbonitrile (1.0 eq) in THF dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0°C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF or EtOAc.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the pure 1-(4-chlorophenyl)cyclopropanamine.

Synthetic_Routes Comparative Overview of Synthetic Routes cluster_A Route A: Kulinkovich-Ritter Pathway cluster_B Route B: Nitrile Reduction Pathway FinalProduct 1-(4-Chlorophenyl)cyclopropanamine A_Start Methyl 4-chlorobenzoate A_Step1_React Kulinkovich Reaction (EtMgBr, Ti(OiPr)₄) A_Start->A_Step1_React A_Inter 1-(4-chlorophenyl)cyclopropanol A_Step1_React->A_Inter A_Step2_React Ritter Reaction & Hydrolysis (CH₃CN, H₂SO₄; then H₃O⁺) A_Inter->A_Step2_React A_Step2_React->FinalProduct B_Start 4-Chlorophenylacetonitrile B_Step1_React Cyclopropanation (Base, BrCH₂CH₂Br) B_Start->B_Step1_React B_Inter 1-(4-chlorophenyl)cyclopropanecarbonitrile B_Step1_React->B_Inter B_Step2_React Nitrile Reduction (e.g., LiAlH₄) B_Inter->B_Step2_React B_Step2_React->FinalProduct

Comparison of primary synthetic pathways to the target intermediate.

Applications in Pharmaceutical Synthesis

1-(4-Chlorophenyl)cyclopropanamine is a valuable building block for compounds with potential therapeutic applications, particularly as CNS agents.[1] Its structure is found within molecules investigated for antidepressant and anxiolytic properties.[1] The rigid cyclopropylamine moiety is a key feature in the design of selective serotonin reuptake inhibitors (SSRIs) and other neurotransmitter receptor modulators.[2] While it is a structural analog to intermediates used in the synthesis of some analgesics like Tramadol, its primary documented use is as a versatile precursor for a broader class of CNS-targeted compounds.[17][18][19][20]

Safety, Handling, and Storage

As with all laboratory chemicals, 1-(4-chlorophenyl)cyclopropanamine and its hydrochloride salt should be handled with appropriate care.

  • Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and mucous membranes.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible substances. It is recommended to keep the container tightly sealed and stored under an inert atmosphere to prevent degradation.[4]

  • Safety : The compound may be irritating to the respiratory system, digestive system, and skin. Always consult the material safety data sheet (MSDS) before use for complete safety and handling information.

Conclusion

1-(4-Chlorophenyl)cyclopropanamine stands out as a high-value intermediate in pharmaceutical research and development. Its unique combination of a rigid cyclopropane core and a functionalized aromatic ring provides a robust platform for the synthesis of complex molecular architectures. The synthetic routes detailed in this guide, particularly the Kulinkovich-Ritter pathway and the nitrile reduction strategy, offer reliable and mechanistically understood methods for its preparation. As the demand for novel CNS therapeutics continues to grow, the strategic importance of well-characterized and accessible building blocks like 1-(4-chlorophenyl)cyclopropanamine is set to increase, paving the way for the discovery of next-generation medicines.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride in Anxiolytic Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting the NMDA Receptor in Anxiety with Novel Cyclopropanamine Scaffolds

Anxiety disorders represent a significant global health challenge, necessitating the development of novel therapeutic agents with improved efficacy and tolerability profiles. A compelling body of evidence points to the dysregulation of the glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, as a key pathophysiological mechanism in anxiety.[1][2][3] Antagonists of the NMDA receptor have demonstrated potential anxiolytic effects in preclinical models, suggesting that modulation of this receptor complex is a promising strategy for the development of new anxiolytic drugs.[2][3]

The compound 1-(4-chlorophenyl)cyclopropanamine hydrochloride presents a unique chemical scaffold for the design of novel anxiolytic agents. Its structural features, including the cyclopropyl ring and the chlorophenyl moiety, offer opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. While direct patent literature exclusively detailing the anxiolytic applications of this specific hydrochloride salt is emerging, the broader class of cyclopropanamine derivatives and compounds targeting the NMDA receptor are well-represented in patent filings for central nervous system (CNS) disorders.[4] This document provides a comprehensive guide for researchers on how to leverage this compound as a starting material or core scaffold in the design and preclinical evaluation of novel anxiolytic drug candidates, drawing upon established methodologies and principles from relevant patents and the scientific literature.

Part 1: Synthetic Strategies and Derivative Design

The core structure of 1-(4-chlorophenyl)cyclopropanamine provides a versatile platform for the synthesis of a library of derivatives. The primary amine and the phenyl ring are key points for chemical modification to explore the structure-activity relationship (SAR) for anxiolytic potential.

Protocol 1: General Scheme for N-Functionalization of 1-(4-Chlorophenyl)cyclopropanamine

This protocol outlines a general method for the derivatization of the primary amine, a common strategy in medicinal chemistry to modulate pharmacological activity.

Objective: To synthesize a series of N-substituted derivatives of 1-(4-chlorophenyl)cyclopropanamine for screening.

Materials:

  • This compound

  • Desired acylating or alkylating agents (e.g., acid chlorides, sulfonyl chlorides, alkyl halides)

  • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Free Base Generation: Dissolve this compound in a suitable solvent (e.g., DCM). Add a mild base, such as a saturated solution of sodium bicarbonate, and stir until the free amine is generated. Extract the aqueous layer with the organic solvent. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • Acylation/Alkylation Reaction: Dissolve the 1-(4-chlorophenyl)cyclopropanamine free base in an aprotic solvent. Add a suitable base (e.g., TEA, DIPEA). Cool the reaction mixture in an ice bath.

  • Slowly add the desired acylating or alkylating agent (1.0-1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-functionalized derivative.

  • Characterization: Confirm the structure of the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale for Experimental Choices: The use of an aprotic solvent prevents unwanted side reactions with water. The addition of a base is crucial to neutralize the acid generated during the reaction. Purification by column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts.

Part 2: In Vitro Evaluation of Anxiolytic Potential

The primary hypothesis for the anxiolytic activity of 1-(4-chlorophenyl)cyclopropanamine derivatives is their interaction with the NMDA receptor. Therefore, in vitro assays should focus on characterizing this interaction.

Protocol 2: NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the synthesized compounds for the NMDA receptor.

Objective: To determine the binding affinity (Ki) of test compounds for the NMDA receptor complex.

Materials:

  • Rat brain membrane preparations (source of NMDA receptors)

  • Radioligand (e.g., [³H]MK-801, a non-competitive NMDA receptor antagonist)

  • Test compounds (synthesized derivatives of 1-(4-chlorophenyl)cyclopropanamine)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Glutamate and Glycine (co-agonists to activate the receptor)

  • Non-specific binding control (e.g., a high concentration of a known NMDA receptor antagonist like MK-801)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrains according to established protocols.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations (typically in a logarithmic series) or vehicle control.

    • Glutamate and Glycine at a fixed concentration to stimulate the receptor.

    • Radioligand ([³H]MK-801) at a fixed concentration (close to its Kd value).

    • Rat brain membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (wells with excess unlabeled ligand) from the total binding (wells with vehicle).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC₅₀ (nM)Ki (nM)
Lead Compound 1 15075
Lead Compound 2 8542
Reference (MK-801) 105

Rationale for Experimental Choices: The use of a radiolabeled ligand allows for sensitive and quantitative measurement of binding. The inclusion of co-agonists is necessary to open the ion channel and allow the binding of channel blockers like [³H]MK-801. The Cheng-Prusoff equation corrects the IC₅₀ value for the presence of the radioligand, providing a more accurate measure of the compound's affinity.

Part 3: In Vivo Preclinical Models of Anxiety

Compounds that demonstrate promising in vitro activity should be advanced to in vivo models to assess their anxiolytic-like effects in a whole-organism context.

Protocol 3: The Elevated Plus Maze (EPM) Test

The EPM is a widely used and validated behavioral assay for screening anxiolytic drugs in rodents.[1][4][5][6][7]

Objective: To evaluate the anxiolytic-like effects of test compounds by measuring the exploration of open and closed arms in a plus-shaped maze.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

Animals: Male mice or rats.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a fixed period (typically 5 minutes).

    • Record the animal's behavior using a video camera mounted above the maze.

  • Data Analysis: Score the video recordings for the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of general locomotor activity).

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Workflow for the Elevated Plus Maze Test:

Caption: Workflow of the Elevated Plus Maze test for anxiolytic drug screening.

Protocol 4: The Vogel Conflict Test

The Vogel conflict test is a conflict-based model that is sensitive to the effects of anxiolytic drugs.[2][8][9][10][11]

Objective: To assess the anxiolytic-like properties of a compound by measuring its ability to increase punished responding.

Apparatus: An operant chamber with a grid floor capable of delivering a mild electric shock and a drinking spout connected to a water source and a lickometer.

Animals: Water-deprived male rats.

Procedure:

  • Water Deprivation: Water-deprive the rats for 24-48 hours prior to the test to motivate drinking behavior.

  • Habituation: Acclimate the animals to the testing chamber.

  • Drug Administration: Administer the test compound or vehicle control.

  • Testing Session:

    • Place the rat in the operant chamber.

    • Allow the rat to drink from the spout.

    • After a set number of licks (e.g., 20), deliver a brief, mild electric shock through the drinking spout and the grid floor.

    • The session lasts for a fixed duration (e.g., 5-10 minutes).

  • Data Collection: Record the total number of licks and the number of shocks received during the session.

  • Data Analysis: Compare the number of shocks received by the drug-treated group to the vehicle-treated group. An increase in the number of shocks taken is indicative of an anxiolytic effect, as the drug attenuates the suppressive effect of the punishment on drinking behavior.

Logical Relationship in Anxiolytic Drug Design and Evaluation:

Drug_Design_Logic cluster_Design Drug Design & Synthesis cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Behavioral Models cluster_PKPD Pharmacokinetics & Lead Optimization Scaffold 1-(4-Chlorophenyl) cyclopropanamine HCl SAR SAR-driven Derivative Synthesis Scaffold->SAR Binding NMDA Receptor Binding Assay SAR->Binding Functional Functional Assays Binding->Functional EPM Elevated Plus Maze Functional->EPM Vogel Vogel Conflict Test Functional->Vogel PK Pharmacokinetic Studies EPM->PK Vogel->PK Optimization Lead Optimization PK->Optimization Optimization->SAR Iterative Design

Caption: Logical flow from initial scaffold to lead optimization in anxiolytic drug design.

Conclusion

This compound serves as a promising and synthetically tractable starting point for the design of novel anxiolytic agents, likely acting through the modulation of the NMDA receptor. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of derivatives based on this scaffold. By systematically applying these methodologies, researchers can effectively explore the therapeutic potential of this chemical class and contribute to the development of next-generation anxiolytics.

References

Application Notes and Protocols: 1-(4-Chlorophenyl)cyclopropanamine as a Versatile Building Block for Novel Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide on the strategic use of 1-(4-chlorophenyl)cyclopropanamine as a foundational scaffold in the discovery and development of novel Selective Serotonin Reuptake Inhibitors (SSRIs). While not a direct precursor to currently marketed SSRIs, its unique structural and physicochemical properties make it an attractive starting point for creating new chemical entities with potential antidepressant and anxiolytic activities. We will explore the medicinal chemistry rationale for its use, provide a detailed synthetic protocol for a representative derivative, and discuss the structure-activity relationships that guide the design of next-generation CNS agents.

Introduction: The Strategic Value of the 1-(4-Chlorophenyl)cyclopropanamine Scaffold in SSRI Design

Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder and other mood disorders.[1][2] Their mechanism of action involves the selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[3] The design of novel SSRIs is an ongoing effort in medicinal chemistry to improve efficacy, selectivity, and pharmacokinetic profiles.

The 1-(4-chlorophenyl)cyclopropanamine moiety has emerged as a valuable building block in this endeavor.[4][5] Its utility is rooted in several key features:

  • Structural Rigidity: The cyclopropane ring introduces conformational constraint, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.[6]

  • Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[4]

  • Lipophilicity: The 4-chlorophenyl group enhances lipophilicity, which can improve the ability of a molecule to cross the blood-brain barrier and reach its CNS target.[5]

  • Three-Dimensionality: The non-planar structure of the cyclopropane ring allows for the exploration of three-dimensional chemical space, which can lead to novel interactions with the target protein.

These properties collectively make 1-(4-chlorophenyl)cyclopropanamine an attractive starting point for the synthesis of libraries of compounds for screening as potential SSRIs.

Conceptual Workflow for Drug Discovery

The following diagram illustrates a conceptual workflow for utilizing 1-(4-chlorophenyl)cyclopropanamine in an SSRI discovery program.

G A 1-(4-Chlorophenyl)cyclopropanamine (Starting Material) B Synthesis of Diverse Derivatives (e.g., amides, ureas, secondary amines) A->B Derivatization C In Vitro Screening (SERT Binding & Reuptake Inhibition Assays) B->C Library Screening D Identification of 'Hit' Compounds C->D Data Analysis E Lead Optimization (Structure-Activity Relationship Studies) D->E Iterative Design E->B Analogue Synthesis F In Vivo Efficacy & Safety Studies (Animal Models of Depression) E->F Candidate Selection G Preclinical Development Candidate F->G Go/No-Go Decision G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection A 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid C tert-Butyl 4-(1-(4-chlorophenyl)cyclopropanecarbonyl)piperazine-1-carboxylate A->C B tert-Butyl piperazine-1-carboxylate B->C D [1-(4-Chlorophenyl)cyclopropyl](piperazin-1-yl)methanone C->D TFA or HCl in DCM reagents1 + EDC, HOBt, DIPEA in DCM

References

Application Notes & Protocols: The Strategic Role of the 1-(4-Chlorophenyl)cyclopropyl Scaffold in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking a Privileged Scaffold in Crop Protection

In the intricate field of agrochemical development, the discovery of molecular scaffolds that confer both high efficacy and favorable safety profiles is a paramount objective. The 1-(4-Chlorophenyl)cyclopropanamine structure and its derivatives represent one such "privileged scaffold." This guide provides an in-depth exploration of its application, focusing on its role as a cornerstone intermediate in the synthesis of high-value fungicides.

The unique combination of a 4-chlorophenyl ring and a cyclopropylamine moiety imparts a set of desirable properties to the final active ingredient. The cyclopropane ring, with its inherent high degree of strain and rigidity, is a valuable component in medicinal and agrochemical chemistry.[1] This rigidity can lock the molecule into a bioactive conformation, enhancing its binding affinity to target enzymes. Furthermore, the cyclopropyl group often improves metabolic stability, leading to longer-lasting effects in the field. The 4-chlorophenyl group is a classic substituent in agrochemical design, often contributing to potent hydrophobic interactions within the target's active site and influencing the molecule's systemic properties within the plant.

While 1-(4-Chlorophenyl)cyclopropanamine itself is a valuable building block[2], its core structure is most famously leveraged in the synthesis of the triazole fungicide, Cyproconazole. This document will focus on the synthesis of the key ketone intermediate, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone , which is a direct precursor in one of the main industrial routes to Cyproconazole.[3][4]

The Pharmacophore: Why this Structure Works

The efficacy of an agrochemical is fundamentally tied to its three-dimensional structure and its ability to interact with a specific biological target. The 1-(4-chlorophenyl)cyclopropyl moiety is a potent pharmacophore that contributes significantly to the biological activity of fungicides like Cyproconazole.

Logical Relationship of Components

cluster_Scaffold 1-(4-Chlorophenyl)cyclopropyl Moiety cluster_Properties Conferred Properties cluster_Outcome Resulting Agrochemical Profile Cyclopropyl_Ring Cyclopropyl Ring Rigidity Conformational Rigidity Cyclopropyl_Ring->Rigidity imparts Metabolic_Stability Metabolic Stability Cyclopropyl_Ring->Metabolic_Stability improves Chlorophenyl_Group 4-Chlorophenyl Group Target_Binding Hydrophobic Target Binding Chlorophenyl_Group->Target_Binding facilitates Efficacy Enhanced Biological Efficacy Rigidity->Efficacy Metabolic_Stability->Efficacy Target_Binding->Efficacy

Caption: Logical flow from structural components to overall efficacy.

  • Cyclopropyl Ring: This three-membered ring is highly strained.[1] This strain not only enhances reactivity in synthesis but, more importantly, provides a rigid anchor that can orient the rest of the molecule for optimal interaction with the target protein, minimizing the entropic penalty of binding.

  • 4-Chlorophenyl Group: The chlorine atom at the para position is an electron-withdrawing group that can influence the electronic properties of the entire molecule. Its primary role, however, is often to fit into a specific hydrophobic pocket in the target enzyme, thereby anchoring the inhibitor and contributing significantly to its potency.

This strategic combination makes the scaffold a frequent starting point for lead optimization, where other parts of the molecule are modified to fine-tune activity against specific pathogens, a concept known as scaffold hopping.[5][6]

Synthesis of a Key Intermediate: 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone

The industrial synthesis of Cyproconazole often proceeds through the key intermediate 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.[3][4] Several synthetic routes to this intermediate have been developed, each with distinct advantages and challenges. We will detail a modern and efficient method utilizing the Homer-Wadsworth-Emmons (HWE) reaction.[3]

General Synthesis Workflowdot

G

References

Application Note: A Robust Protocol for the Palladium-Catalyzed N-Arylation of 1-(4-Chlorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl Cyclopropylamines

The N-aryl cyclopropylamine motif is a privileged scaffold in modern medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. Its unique three-dimensional structure and metabolic stability make it a valuable bioisostere for other common chemical groups. The synthesis of these compounds, however, can be challenging. The palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing carbon-nitrogen (C-N) bonds, revolutionizing the synthesis of arylamines.[1][2] This reaction allows for the coupling of amines with aryl halides or pseudohalides under relatively mild conditions with broad functional group tolerance.[1][3]

This application note provides a detailed, field-proven protocol for the N-arylation of 1-(4-Chlorophenyl)cyclopropanamine. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical parameters and troubleshooting strategies to ensure successful and reproducible outcomes. The protocol is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Reaction Principle and Catalytic Mechanism

The N-arylation of 1-(4-Chlorophenyl)cyclopropanamine is achieved via a Buchwald-Hartwig cross-coupling reaction. This transformation involves the palladium-catalyzed reaction between an aryl halide (or pseudohalide) and the primary amine in the presence of a suitable base and a specialized phosphine ligand.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][4][5]

  • Formation of the Active Catalyst: In many modern protocols, a Pd(II) precatalyst is used, which is reduced in situ to the active monoligated Pd(0) species, L-Pd(0). The use of bulky, electron-rich phosphine ligands is crucial as they promote the formation of this highly reactive 14-electron complex.[6]

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the L-Pd(0) complex in the rate-determining step of the cycle for aryl chlorides and bromides.[7][8] This forms a Pd(II) intermediate, L-Pd(Ar)(X).

  • Amine Coordination & Deprotonation: The amine (R-NH₂) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex, L-Pd(Ar)(NH-R).

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed, releasing the N-aryl amine product (Ar-NH-R) and regenerating the active L-Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Active Catalyst L-Pd(0) OA_complex Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition + Ar-X Amine_complex Amine Coordination [L-Pd(II)(Ar)(RNH₂)]⁺X⁻ OA_complex->Amine_complex Amine Binding + RNH₂ Amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NHR) Amine_complex->Amido_complex Deprotonation + Base, - Base-H⁺X⁻ Amido_complex->Pd0 Reductive Elimination - Ar-NHR (Product)

Caption: Figure 1: Catalytic Cycle for Buchwald-Hartwig Amination

The Causality Behind Component Selection
  • Palladium Precatalyst: Modern, air-stable Pd(II) precatalysts, such as allylpalladium complexes, are often preferred for their ease of handling and high activity.[9] They reliably generate the active Pd(0) species under the reaction conditions.

  • Ligand: The choice of ligand is paramount. For challenging substrates like cyclopropylamine, sterically demanding and electron-rich biaryl monophosphine ligands (e.g., Buchwald's BrettPhos or Hartwig's BippyPhos) or ylide-functionalized phosphines (YPhos) are highly effective.[6][10][11][12] These ligands promote the formation of the active monoligated Pd(0) species, accelerate the rate-limiting oxidative addition, and facilitate the final reductive elimination step.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Potassium tert-butoxide (KOtBu) is a common choice, although other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be used for substrates with base-sensitive functional groups.[5][11]

  • Solvent: Anhydrous, aprotic solvents such as toluene or tetrahydrofuran (THF) are typically used to prevent the deactivation of the catalyst and base.[4][11]

Detailed Experimental Protocol

This protocol describes the N-arylation of 1-(4-Chlorophenyl)cyclopropanamine with a generic aryl bromide.

Experimental Workflow Overview

Workflow Figure 2: Experimental Workflow A 1. Preparation (Oven-dry glassware, inert atmosphere) B 2. Reagent Addition (Solids first, then solvent and amine) A->B C 3. Reaction (Stir at specified temperature, monitor progress) B->C D 4. Work-up (Quench, extract, wash, dry) C->D E 5. Purification (Column chromatography) D->E F 6. Analysis (NMR, MS) E->F

Caption: Figure 2: Experimental Workflow

Materials and Reagents
ReagentM.W. ( g/mol )Example Amount (mmol)EquivalentsNotes
Aryl Bromide (e.g., 4-Bromotoluene)171.041.01.0Ensure high purity.
1-(4-Chlorophenyl)cyclopropanamine167.641.21.2Can be used as free base or generated in situ from a salt.[13]
[(tBuBrettPhos)Pd(allyl)]OTf Precatalyst792.340.020.02 (2 mol%)Air-stable precatalyst, handle in a glovebox or quickly in air.[9]
Potassium tert-butoxide (KOtBu)112.211.41.4Highly hygroscopic; handle exclusively under inert atmosphere.
Anhydrous Toluene-5.0 mL-Use a freshly dried solvent from a still or a commercial system.
Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq.), potassium tert-butoxide (1.4 mmol, 1.4 eq.), and the palladium precatalyst (0.02 mmol, 0.02 eq.).

    • Seal the flask with a septum, and evacuate and backfill with inert gas three times.

  • Reagent Addition:

    • Through the septum, add anhydrous toluene (5.0 mL) via a syringe.

    • Add 1-(4-Chlorophenyl)cyclopropanamine (1.2 mmol, 1.2 eq.) via syringe. If the amine is a solid, it can be added in the first step with the other solids.

  • Reaction Execution:

    • Place the flask in a preheated oil bath set to 100 °C.

    • Stir the reaction mixture vigorously for 16-24 hours.

    • Monitor the reaction progress by taking small aliquots and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete upon consumption of the limiting reagent (aryl bromide).

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final N-aryl-1-(4-chlorophenyl)cyclopropanamine.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Field Insights and Troubleshooting

  • Inert Atmosphere is Critical: The Pd(0) catalyst is readily oxidized by atmospheric oxygen, which is a common cause of reaction failure. Ensure all equipment is dry and the inert atmosphere is maintained throughout the setup and reaction.

  • Base Sensitivity: If your aryl halide or amine contains base-sensitive functional groups (e.g., esters, enolizable ketones), KOtBu may cause side reactions.[4] In such cases, switching to a milder base like K₃PO₄ or Cs₂CO₃ is recommended, although this may require higher temperatures or longer reaction times.

  • Ligand Choice for Hindered Substrates: While this protocol uses a highly effective general catalyst, extremely sterically hindered aryl halides or amines might require further optimization. Screening a panel of ligands from different "generations" (e.g., XPhos, RuPhos) can be beneficial.[6]

  • Low or No Conversion:

    • Check Reagents: Verify the purity of starting materials and the dryness of the solvent. Ensure the base has not been deactivated by moisture.

    • Catalyst Activity: The precatalyst should be stored properly. If catalyst deactivation is suspected, use a fresh batch.

    • Temperature: For less reactive aryl chlorides, temperatures may need to be increased to 110-120 °C. Recent developments have also shown some systems to be effective at room temperature.[11][14]

  • Formation of Side Products:

    • Hydrodehalogenation: This side product (Ar-H) arises from a competing reaction pathway. It can sometimes be suppressed by ensuring a high concentration of the amine.

    • Diarylation: Formation of Ar₂N-R can occur, especially if the amine is not in excess. The steric bulk of the cyclopropyl group and the ligands used in this protocol generally disfavor this outcome. Using specific precatalysts can enhance selectivity for the desired monoarylated product.[9]

Conclusion

The Buchwald-Hartwig amination provides a reliable and high-yielding pathway for the N-arylation of 1-(4-Chlorophenyl)cyclopropanamine. The success of this protocol hinges on the careful selection of a modern palladium precatalyst system, a sterically hindered and electron-rich ligand, and the rigorous exclusion of air and moisture. By understanding the underlying mechanism and adhering to the detailed steps and considerations outlined in this note, researchers can confidently synthesize this valuable class of compounds for applications in drug discovery and development.

References

HPLC method development for 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Analysis of 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride

Authored by: Senior Application Scientist, Gemini Laboratories

Date: January 4, 2026

Abstract

This document provides a comprehensive guide to the development and optimization of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This active pharmaceutical ingredient (API) presents unique challenges due to its chemical structure, including a primary amine and a chlorinated phenyl group. The following protocol details a systematic approach, from initial column and mobile phase screening to final method validation, ensuring accuracy, precision, and specificity. The methodologies described herein are grounded in established chromatographic principles and adhere to industry best practices, making this a valuable resource for researchers, analytical scientists, and professionals in drug development and quality control.

Introduction: The Analytical Challenge

This compound is a key intermediate and potential API in pharmaceutical development. Its structure, characterized by a primary amine, a cyclopropyl ring, and a chlorophenyl group, necessitates a carefully developed analytical method to ensure proper quantification and impurity profiling. Primary amines are known to interact with residual silanols on silica-based HPLC columns, often leading to poor peak shape (tailing) and unreliable quantification. Furthermore, the presence of the chromophore (the chlorophenyl group) makes UV detection a suitable choice, but requires careful selection of the detection wavelength to maximize sensitivity and minimize interference.

The objective of this work was to develop a stability-indicating HPLC method, capable of separating the main analyte from its potential degradation products and process-related impurities. This requires a systematic approach to optimize chromatographic parameters to achieve adequate resolution, efficiency, and analysis time.

Method Development Strategy: A Systematic Approach

A logical and phased approach to method development is crucial for efficiency and success. Our strategy is built on a foundation of understanding the analyte's physicochemical properties and systematically screening and optimizing chromatographic variables.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV Spectra) B Column Selection (C18, C8, Phenyl) A->B Guides Column Choice C Mobile Phase Screening (ACN vs. MeOH, pH) A->C Informs pH & Solvent D pH Optimization B->D C->D E Gradient Elution Profile D->E Fine-tuning Separation F Flow Rate & Temperature E->F Optimizing Efficiency G Specificity & Selectivity F->G H Linearity & Range G->H I Accuracy & Precision H->I J Robustness I->J

Figure 1: A systematic workflow for HPLC method development, from initial screening to final validation.

Analyte Characterization and Initial Conditions

A thorough understanding of the analyte's properties is the cornerstone of effective method development.

  • pKa: The primary amine in 1-(4-Chlorophenyl)cyclopropanamine has an estimated pKa in the range of 9-10. To ensure the analyte is in its protonated, more polar form, and to minimize secondary interactions with the stationary phase, the mobile phase pH should be controlled and kept at least 2 pH units below the pKa. An acidic pH is therefore optimal.

  • UV Spectrum: The chlorophenyl group provides a suitable chromophore for UV detection. A UV scan of a dilute solution of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), which will provide the best signal-to-noise ratio.

  • Solubility: The hydrochloride salt form of the analyte is expected to be soluble in water and polar organic solvents like methanol and acetonitrile. This provides flexibility in the choice of diluent and mobile phase composition.

Based on this initial assessment, a reversed-phase HPLC (RP-HPLC) approach was selected as the most appropriate starting point.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC grade acetonitrile (ACN) and methanol (MeOH)

  • Formic acid (FA), analytical grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable.

Protocol 1: Initial Column and Mobile Phase Screening

Objective: To identify a suitable column and organic modifier that provides good peak shape and retention.

Steps:

  • Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile. Dilute this stock to a working concentration of 0.1 mg/mL.

  • Column Equilibration: Equilibrate the selected column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the working standard solution.

  • Data Acquisition: Monitor the chromatogram at the predetermined λmax.

  • Evaluation: Assess the peak shape (asymmetry), retention time, and column efficiency for each condition.

Screening Conditions:

ParameterCondition 1Condition 2Condition 3
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmPhenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Methanol0.1% Formic Acid in Acetonitrile
Gradient 10-90% B in 15 min10-90% B in 15 min10-90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detection λmax (e.g., 225 nm)λmax (e.g., 225 nm)λmax (e.g., 225 nm)

Rationale:

  • C18 Column: A C18 column is the workhorse of RP-HPLC and provides a good starting point due to its hydrophobic nature.

  • Phenyl Column: A phenyl column can offer alternative selectivity for aromatic compounds through π-π interactions.

  • Acetonitrile vs. Methanol: These are the most common organic modifiers in RP-HPLC. Acetonitrile generally provides better peak shape and lower backpressure.

  • Acidified Mobile Phase: The use of formic acid (or TFA) serves two purposes: it controls the pH to ensure the analyte is in its ionized form, and it acts as an ion-pairing agent to improve peak shape by masking residual silanols on the column.

Protocol 2: Mobile Phase pH Optimization

Objective: To fine-tune the mobile phase pH to achieve optimal peak shape and retention.

Steps:

  • Select the best column and organic modifier from the initial screening.

  • Prepare mobile phases with varying pH values using appropriate buffers (e.g., phosphate or acetate buffers). Ensure the chosen buffer is compatible with the organic modifier and will not precipitate.

  • Equilibrate the column with each mobile phase and inject the working standard.

  • Monitor and compare the peak asymmetry and retention time at each pH.

pH_Optimization_Logic Analyte Analyte (pKa ~9-10) Low_pH Low pH (e.g., 2.5-3.5) Analyte is Protonated (BH+) Analyte->Low_pH Acidic Mobile Phase High_pH High pH (e.g., >8) Analyte is Neutral (B) Analyte->High_pH Basic Mobile Phase Good_Shape Good Peak Shape Minimal Tailing Low_pH->Good_Shape Suppresses Silanol Interaction Poor_Shape Poor Peak Shape Tailing High_pH->Poor_Shape Interacts with Silanols

Figure 2: The logical relationship between mobile phase pH and peak shape for a basic analyte.

Protocol 3: Gradient Optimization

Objective: To develop a gradient elution profile that provides adequate separation of the main peak from any impurities within a reasonable run time.

Steps:

  • Perform a scouting gradient: A fast, linear gradient (e.g., 5-95% B in 10 minutes) can be used to determine the approximate elution time of the analyte and any impurities.

  • Refine the gradient: Based on the scouting run, adjust the gradient slope around the elution time of the key components. A shallower gradient will improve the resolution between closely eluting peaks.

  • Incorporate isocratic holds: If necessary, add isocratic holds at the beginning and end of the gradient to ensure reproducible retention times and proper column re-equilibration.

Final Optimized HPLC Method

Based on the systematic development process, the following method was established and validated.

Chromatographic Conditions:

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 15% B for 1 min, 15-70% B in 10 min, 70-95% B in 2 min, hold at 95% B for 2 min
Post Time 5 min re-equilibration at 15% B
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Detection 225 nm
Injection Vol. 10 µL
Diluent Mobile Phase A

Rationale for Final Conditions:

  • C18 Column (3.5 µm): The smaller particle size provides higher efficiency and better resolution compared to a 5 µm column.

  • TFA as a Modifier: TFA is a strong ion-pairing agent that effectively masks silanol interactions, leading to excellent peak symmetry for the primary amine.

  • Gradient Elution: The optimized gradient ensures the elution of the main peak with a good peak shape and provides sufficient separation from potential early and late-eluting impurities.

  • Elevated Temperature: A slightly elevated column temperature (35 °C) can improve peak efficiency and reduce viscosity, leading to lower backpressure.

Method Validation

The optimized method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is typically demonstrated by performing forced degradation studies (acid, base, peroxide, heat, and light) and confirming that the main peak is free from co-eluting degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery studies at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of this compound. By following a systematic development approach, from understanding the analyte's properties to optimizing chromatographic parameters and performing a thorough validation, a high-quality analytical method can be established. This method is suitable for use in quality control and stability testing environments.

Application Note: Acylation-Based Derivatization of 1-(4-Chlorophenyl)cyclopropanamine for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the derivatization of 1-(4-Chlorophenyl)cyclopropanamine for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, designed for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Preamble: The Analytical Challenge of Polar Amines

1-(4-Chlorophenyl)cyclopropanamine is a crucial building block in medicinal chemistry, notably for synthesizing agents targeting the central nervous system.[1] Its quantitative analysis is paramount for pharmacokinetic studies, quality control, and metabolic profiling. However, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally challenging. The primary amine group imparts high polarity and the capacity for hydrogen bonding. These characteristics lead to undesirable interactions with the stationary phases and active sites within the GC system, resulting in poor chromatographic performance, such as severe peak tailing and low sensitivity.[2][3]

Chemical derivatization addresses this challenge by converting the polar amine into a less polar, more volatile, and thermally stable derivative.[4][5] This application note provides a comprehensive, field-proven protocol for the derivatization of 1-(4-Chlorophenyl)cyclopropanamine using Trifluoroacetic Anhydride (TFAA), a powerful acylation reagent.

The Rationale: Why Trifluoroacetic Anhydride (TFAA) is the Reagent of Choice

The selection of a derivatizing agent is a critical decision dictated by reaction kinetics, derivative stability, and analytical compatibility. For primary amines like 1-(4-Chlorophenyl)cyclopropanamine, acylation is a superior strategy.[6] Among acylating agents, TFAA offers distinct advantages that establish it as an authoritative choice.

  • Reaction Efficacy and Mechanism : TFAA reacts with the primary amine via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of the anhydride. This process is highly efficient and rapid, forming a stable N-trifluoroacetyl amide derivative.[7]

  • Enhanced Volatility and Thermal Stability : The resulting amide is significantly less polar and more volatile than the parent amine, making it ideally suited for GC analysis.[8] The derivatization masks the active hydrogen on the amine, eliminating problematic interactions within the GC column and improving peak shape dramatically.[4]

  • Superior Detection Characteristics : The introduction of a trifluoroacetyl group (-COCF₃) provides two key benefits for detection. Firstly, the fluorine atoms make the derivative highly responsive to Electron Capture Detectors (ECD). Secondly, for Mass Spectrometry, the derivative yields a predictable and characteristic fragmentation pattern, which is invaluable for structural confirmation and selective monitoring.[9][10]

  • Avoidance of Harmful Byproducts : A critical advantage of TFAA is its volatility and the nature of its reaction byproducts. Unlike other anhydrides that can produce non-volatile acidic residues harmful to the GC column, TFAA's byproducts are volatile and do not compromise the analytical system.[7][9]

Chemical Reaction Pathway

The reaction proceeds as follows: 1-(4-Chlorophenyl)cyclopropanamine attacks the Trifluoroacetic Anhydride to form the stable amide, N-(1-(4-chlorophenyl)cyclopropyl)-2,2,2-trifluoroacetamide, and trifluoroacetic acid as a volatile byproduct.

Caption: Figure 1: Acylation of 1-(4-Chlorophenyl)cyclopropanamine with TFAA.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, particularly the use of anhydrous solvents, is critical for achieving complete and reproducible derivatization.

Materials and Reagents
  • 1-(4-Chlorophenyl)cyclopropanamine standard (≥95% purity)[1]

  • Trifluoroacetic Anhydride (TFAA), derivatization grade (≥99%)[7]

  • Anhydrous Ethyl Acetate or Acetonitrile, GC grade

  • Methanol, HPLC grade (for stock solution)

  • High-purity Nitrogen gas

  • 2 mL amber glass reaction vials with PTFE-lined screw caps

  • Micropipettes and sterile tips

  • Heating block or laboratory oven

  • Vortex mixer

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-(4-Chlorophenyl)cyclopropanamine standard and dissolve it in 10 mL of methanol in a volumetric flask. Store at 2-8°C.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate. These will be used to generate a calibration curve.

Derivatization Workflow

The following step-by-step procedure should be performed in a fume hood due to the corrosive and volatile nature of TFAA.

Figure 2: Step-by-Step Derivatization Workflow. A 1. Aliquot Sample/Standard Place 100 µL of working standard or sample extract into a 2 mL reaction vial. B 2. Evaporate to Dryness Dry the aliquot under a gentle stream of N₂ at room temperature. A->B C 3. Add Anhydrous Solvent Add 200 µL of anhydrous ethyl acetate. Vortex briefly. B->C D 4. Add Derivatizing Reagent Add 100 µL of TFAA to the vial. Cap immediately and tightly. C->D E 5. Reaction Incubation Vortex for 30 seconds. Heat at 60°C for 20 minutes in a heating block. D->E F 6. Cool to Ambient Temperature Allow the vial to cool completely to room temperature. E->F G 7. Final Preparation (Optional) Evaporate excess reagent/solvent with N₂. Reconstitute in 100 µL ethyl acetate. F->G H 8. GC-MS Analysis Inject 1 µL of the final solution into the GC-MS system. G->H

Caption: Figure 2: Step-by-Step Derivatization Workflow.

GC-MS Instrumental Parameters

The following parameters serve as a robust starting point and can be optimized for specific instrumentation.

ParameterSettingRationale
Gas Chromatograph
Injection Port Temp250°CEnsures rapid volatilization of the derivative without thermal degradation.
Injection ModeSplitless (1 µL)Maximizes sensitivity for trace-level analysis.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Standard flow rate for typical capillary columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column providing excellent separation for a wide range of analytes.
Oven ProgramInitial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)Provides good separation from solvent and potential byproducts.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique providing reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy for generating library-searchable mass spectra.
Ion Source Temp230°CStandard operating temperature to maintain cleanliness and performance.
MS Transfer Line280°CPrevents condensation of the analyte before it reaches the mass analyzer.
Scan ModeFull Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM)Full scan for identification; SIM for enhanced quantitative sensitivity.

Expected Results & Discussion

Upon successful derivatization, a significant improvement in chromatographic performance is expected. The N-trifluoroacetyl derivative of 1-(4-Chlorophenyl)cyclopropanamine will elute as a sharp, symmetrical peak.

Mass Spectral Characteristics

The EI mass spectrum of the derivative is expected to be highly characteristic. Key ions to monitor in SIM mode would include the molecular ion and major fragment ions.

ParameterExpected ValueDescription
Analyte N-(1-(4-chlorophenyl)cyclopropyl)-2,2,2-trifluoroacetamideThe derivatized product.
Molecular Formula C₁₁H₉ClF₃NO
Molecular Weight 263.64 g/mol
Expected Retention Time 8 - 12 minDependent on the specific GC system and conditions.
Molecular Ion (M⁺) m/z 263/265The intact molecule with the characteristic chlorine isotope pattern (approx. 3:1 ratio).
Key Fragment Ion 1 m/z 166/168Corresponds to the loss of the trifluoroacetamide group [-NHCOCF₃].
Key Fragment Ion 2 m/z 138/140Represents the chlorophenylcyclopropyl cation.
Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Peak Intensity 1. Incomplete derivatization due to moisture.2. Reagent degradation.3. Analyte loss during evaporation.1. Ensure all solvents are anhydrous; use fresh vials.2. Use a fresh bottle of TFAA.3. Evaporate gently; do not overheat.
Peak Tailing 1. Incomplete derivatization.2. Active sites in the GC inlet liner or column.1. Optimize reaction time/temperature; ensure proper reagent ratio.2. Replace the inlet liner and septum; trim the first few cm of the column.
Extraneous Peaks 1. Contaminated solvents or reagents.2. Sample matrix interference.1. Run a reagent blank (all steps without analyte).2. Incorporate a sample cleanup step (e.g., LLE or SPE) prior to derivatization.

Conclusion

The protocol detailed herein describes a robust and reliable method for the derivatization of 1-(4-Chlorophenyl)cyclopropanamine using Trifluoroacetic Anhydride. This acylation strategy effectively overcomes the inherent challenges of analyzing polar primary amines by GC-MS. The resulting N-trifluoroacetyl derivative exhibits excellent chromatographic behavior and produces a characteristic mass spectrum, enabling sensitive and accurate quantification essential for pharmaceutical research and development.

References

Application Notes & Protocols: The Strategic Use of 1-(4-Chlorophenyl)cyclopropanamine in the Synthesis of Novel Dopamine Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dopamine receptors, critical modulators of motor function, cognition, and motivation, are primary targets in the development of therapeutics for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[1][2] The design of selective dopamine receptor agonists and partial agonists remains a cornerstone of modern medicinal chemistry.[3] This guide provides an in-depth exploration of 1-(4-chlorophenyl)cyclopropanamine, a key building block whose unique structural properties are leveraged to create potent and metabolically stable dopamine receptor modulators.[4] We present detailed synthetic protocols, analytical methodologies, and biological evaluation frameworks for researchers engaged in the discovery and development of next-generation dopaminergic agents.

Introduction: The Dopaminergic System and the Cyclopropylamine Scaffold

The dopaminergic system signals through five G protein-coupled receptor (GPCR) subtypes, broadly classified into two families: the D1-like (D1, D5) and the D2-like (D2, D3, D4) receptors.[5][6] The D1-like family typically couples to Gs proteins to stimulate adenylyl cyclase, while the D2-like family couples to Gi proteins to inhibit its activity.[5] This differential signaling makes receptor subtype selectivity a crucial goal in drug design to maximize therapeutic efficacy and minimize side effects.

The 2-phenylcyclopropylamine scaffold has emerged as a privileged structure in CNS drug discovery.[7] Its rigid cyclopropane ring conformationally constrains the molecule, presenting a well-defined pharmacophore to the receptor binding pocket, which can enhance affinity and selectivity.[8][9] The specific intermediate, 1-(4-chlorophenyl)cyclopropanamine, combines this conformational rigidity with a 4-chlorophenyl group. This moiety is instrumental in establishing potent interactions within the receptor, likely through a combination of hydrophobic and halogen-bonding interactions, while the cyclopropane ring contributes to enhanced metabolic stability.[4]

This document serves as a practical guide for chemists and pharmacologists, detailing the synthesis, characterization, and evaluation of dopamine receptor agonists derived from this versatile scaffold.

Synthetic Strategy: N-Alkylation of 1-(4-Chlorophenyl)cyclopropanamine

The primary amino group of 1-(4-chlorophenyl)cyclopropanamine is an ideal handle for synthetic elaboration. The most direct and versatile method for building diversity is through N-alkylation, typically via an SN2 reaction with an appropriate alkyl halide. This approach allows for the introduction of various side chains designed to probe different regions of the dopamine receptor binding pocket and fine-tune the pharmacological profile from full agonist to partial agonist or even antagonist.[3]

Below is a generalized workflow for this key synthetic transformation.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up cluster_3 Step 4: Purification & Analysis A 1-(4-Chlorophenyl)cyclopropanamine + Anhydrous Solvent (ACN/DMF) + Non-nucleophilic Base (K2CO3/DIPEA) B Add Alkyl Halide (R-X) Dropwise at RT Stir 4-24h A->B S_N2 Reaction C Quench Reaction Liquid-Liquid Extraction Wash & Dry Organic Layer B->C Reaction Monitoring (TLC/LC-MS) D Solvent Evaporation Silica Gel Chromatography C->D Isolation of Crude Product E Final Product: N-Alkyl-1-(4-Chlorophenyl)cyclopropanamine D->E Purification

Caption: General workflow for the N-alkylation of 1-(4-Chlorophenyl)cyclopropanamine.

Protocol 2.1: Synthesis of a Model Dopamine Agonist via N-Alkylation

This protocol details the N-alkylation of 1-(4-chlorophenyl)cyclopropanamine with a representative alkyl bromide.

Principle: The non-nucleophilic base deprotonates the primary amine, increasing its nucleophilicity to facilitate an SN2 attack on the electrophilic carbon of the alkyl bromide. Anhydrous acetonitrile is used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction while minimizing side reactions.[10][11]

Materials and Equipment:

  • 1-(4-Chlorophenyl)cyclopropanamine (1.0 eq)[4]

  • Alkyl Bromide (e.g., 1-bromo-4-methoxybutane) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.5 eq)

  • Anhydrous Acetonitrile (ACN)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen/argon inlet

  • Standard glassware for extraction and purification

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-chlorophenyl)cyclopropanamine (1.0 mmol, 167.6 mg) and anhydrous potassium carbonate (2.5 mmol, 345.5 mg).

  • Solvent Addition: Add anhydrous acetonitrile (15 mL) to the flask.

  • Inert Atmosphere: Flush the flask with nitrogen or argon gas and maintain a positive pressure throughout the reaction. This is crucial to prevent the introduction of atmospheric moisture, which can quench the base and hinder the reaction.

  • Reagent Addition: Slowly add the alkyl bromide (1.1 mmol) to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir vigorously. The elevated temperature increases the reaction rate.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting amine spot indicates reaction completion (typically 8-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate (25 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). This removes any remaining inorganic salts and acidic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., 0-30% ethyl acetate in hexane), to afford the pure N-alkylated product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized dopamine agonist. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Purpose Expected Observations for a Model Product
¹H NMR Structural confirmation and purity assessmentAppearance of new signals corresponding to the N-alkyl chain protons. A downfield shift of protons alpha to the nitrogen. Disappearance of the broad amine (-NH₂) singlet.
¹³C NMR Carbon skeleton confirmationAppearance of new carbon signals from the N-alkyl chain.
LC-MS Purity assessment and molecular weight confirmationA single major peak in the chromatogram. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.
HPLC Quantitative purity analysisA single peak with >95% purity when monitored at a suitable UV wavelength (e.g., 280 nm).[12]
Elemental Analysis Confirmation of elemental compositionThe experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.[13]

Biological Evaluation: Assessing Dopaminergic Activity

Once a novel compound is synthesized and purified, its pharmacological activity at dopamine receptors must be determined. This is typically achieved through a tiered approach of in vitro assays.

Protocol 4.1: Dopamine D2 Receptor Binding Assay (Competitive Radioligand)

Principle: This assay measures the affinity of the test compound for the D2 receptor by its ability to compete with a known high-affinity radioligand (e.g., [³H]-Spiperone) for binding to receptor-expressing cell membranes. The resulting data are used to calculate the inhibition constant (Kᵢ).

Procedure Outline:

  • Membrane Preparation: Use commercially available cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its K_d value, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Detection: Measure the radioactivity retained on the filter using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 4.2: D2 Receptor Functional Assay (cAMP Inhibition)

Principle: The D2 receptor is a Gᵢ-coupled receptor; its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This assay quantifies the ability of a test compound to elicit this response, determining its efficacy (E_max) and potency (EC₅₀).

G Agonist Dopamine Agonist Receptor Dopamine D2 Receptor Agonist->Receptor G_Protein Gαi Gβγ Receptor->G_Protein:g_alpha Activates AC Adenylyl Cyclase G_Protein:g_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Activates PKA

Caption: D2 receptor signaling pathway via Gᵢ-protein coupling.

Procedure Outline:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human D2 receptor in a 96-well plate and grow to confluency.

  • Forskolin Stimulation: Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to raise baseline cAMP levels.

  • Compound Addition: Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes at 37 °C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the lysate using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. A downward curve indicates agonism. Calculate the EC₅₀ (potency) and the E_max (efficacy, expressed as a percentage of the response to a standard full agonist like dopamine).

Structure-Activity Relationship (SAR) Insights

The true power of using 1-(4-chlorophenyl)cyclopropanamine as a scaffold lies in the ability to systematically modify the N-alkyl substituent and observe the effects on receptor affinity and functional activity. This iterative process of design, synthesis, and testing is the engine of drug discovery.

Table 5.1: Hypothetical SAR Data for a Series of D2 Receptor Agonists

Compound N-Substituent (R-group) D2 Affinity Kᵢ (nM) D2 Functional Potency EC₅₀ (nM) D2 Efficacy (% of Dopamine)
1 -CH₃150.5450.245% (Partial Agonist)
2 -(CH₂)₃-CH₃25.875.485% (Near Full Agonist)
3 -(CH₂)₃-O-Ph2.18.398% (Full Agonist)
4 -(CH₂)₃-C(=O)-Ph8.935.160% (Partial Agonist)

Interpretation:

  • Chain Length: Increasing the alkyl chain length from methyl (Cmpd 1) to butyl (Cmpd 2) significantly improves both affinity and efficacy, suggesting the longer chain accesses a beneficial hydrophobic pocket.

  • Terminal Group: Adding a terminal phenyl ether (Cmpd 3) further enhances affinity and results in a full agonist profile. This indicates a strong, favorable interaction of the terminal aromatic ring within the receptor.

  • Polarity: Introducing a polar ketone group (Cmpd 4) reduces both affinity and efficacy compared to the phenyl ether analog (Cmpd 3), suggesting that excessive polarity in this region is detrimental to optimal receptor activation.[14]

Conclusion

1-(4-Chlorophenyl)cyclopropanamine is a high-value starting material for the synthesis of novel dopamine receptor agonists. Its conformationally restricted core provides a solid anchor for receptor binding, while the primary amine offers a versatile point for synthetic elaboration to modulate pharmacological properties. The protocols and frameworks provided herein offer a comprehensive guide for researchers to design, synthesize, and evaluate new chemical entities targeting the dopaminergic system, paving the way for improved treatments for a host of CNS disorders.

References

Troubleshooting & Optimization

Technical Support Center: N-Arylation of 1-(4-Chlorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-arylation of 1-(4-Chlorophenyl)cyclopropanamine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols tailored for researchers, chemists, and drug development professionals. The unique steric hindrance of this primary amine presents specific challenges in common cross-coupling reactions, which this guide aims to address with scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the N-arylation of 1-(4-Chlorophenyl)cyclopropanamine considered a challenging transformation?

The primary difficulty arises from the steric bulk of the substrate. 1-(4-Chlorophenyl)cyclopropanamine is an α,α-disubstituted primary amine, where the nitrogen atom is severely hindered by the adjacent cyclopropyl and 4-chlorophenyl groups. This steric encumbrance can significantly slow down key steps in the catalytic cycle of common cross-coupling reactions like the Buchwald-Hartwig amination, such as amine coordination to the metal center or the final reductive elimination step that forms the C-N bond.[1][2][3] Consequently, reactions often suffer from low conversion, require harsh conditions, or are prone to undesired side reactions.[2]

Q2: What are the primary catalytic systems used for this type of reaction?

There are two main catalytic approaches for this transformation:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most prevalent and versatile method for C-N bond formation.[4][5] Its success with challenging substrates is highly dependent on the choice of a supporting phosphine ligand. For sterically hindered amines, specialized bulky and electron-rich ligands are essential to promote efficient catalysis.[1][6][7]

  • Copper-Catalyzed Ullmann Condensation: A classical method that has seen significant modernization with the use of ligands.[8][9] While it can be effective, Ullmann-type reactions traditionally require higher temperatures and may have a more limited substrate scope compared to modern palladium systems.[9][10]

This guide will primarily focus on troubleshooting the more commonly employed Buchwald-Hartwig reaction.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental issues in a question-and-answer format.

Q3: My reaction shows low or no conversion to the desired product. What are the most likely causes and solutions?

Low conversion is the most common issue and typically points to a problem with the catalytic system's activity. Let's break down the potential culprits.

A. Inadequate Catalyst/Ligand Combination

  • The Cause: The steric bulk of 1-(4-Chlorophenyl)cyclopropanamine requires a specialized ligand. Standard, less bulky phosphine ligands (e.g., PPh₃, BINAP) are often ineffective because they do not create a sufficiently reactive and accessible catalytic center to accommodate the hindered amine. The catalytic cycle stalls, often before the reductive elimination step.[2][6]

  • The Solution: Employ a state-of-the-art, sterically demanding, and electron-rich biarylphosphine ligand. These ligands are designed to accelerate the rate-limiting steps for hindered substrates.[1][11]

Ligand FamilySpecific ExamplesKey Features & BenefitsCatalyst Loading (mol %)
Biarylphosphines BrettPhos, tBuBrettPhosHighly effective for hindered primary amines; promotes fast reductive elimination.[12][13]1 - 2
Ylide-Functionalized Phosphines (YPhos) adYPhosExceptionally electron-rich and sterically demanding; enables room-temperature coupling of even challenging aryl chlorides.[7][14]1 - 2
Dialkylbiarylphosphines CPhosDesigned to suppress β-hydride elimination, a potential side reaction.[3]1.5 - 3

Actionable Step: Switch to a ligand from the table above. Using air-stable palladium pre-catalysts, such as [(tBuBrettPhos)Pd(allyl)]OTf, is also highly recommended as they provide a reliable source of the active Pd(0) species.[12][13]

B. Incorrect Base or Solvent

  • The Cause: The base plays a critical role in deprotonating the amine-palladium complex to form the palladium-amido intermediate, which precedes reductive elimination.[15][16][17] A base that is too weak will not perform this step efficiently. Conversely, a base that is too nucleophilic can compete with the amine, leading to side products. The solvent polarity influences the solubility of the base and the stability of charged intermediates in the catalytic cycle.[16]

  • The Solution: Use a strong, non-nucleophilic base in an appropriate aprotic solvent.

Recommended BasesRecommended SolventsRationale & Comments
Sodium tert-butoxide (NaOtBu)Toluene, 1,4-DioxaneThe most common and effective choice. Strong enough to deprotonate the coordinated amine without being overly nucleophilic.
Lithium bis(trimethylsilyl)amide (LHMDS)Toluene, THFAn excellent alternative, particularly if solubility issues with NaOtBu are suspected.
Cesium Carbonate (Cs₂CO₃)Toluene, DioxaneA weaker base, but can be effective with certain highly active catalyst systems. May require higher temperatures.[18]

Actionable Step: Ensure you are using a strong alkoxide or amide base like NaOtBu or LHMDS. Ensure your solvent is anhydrous, as water can deactivate the base and the catalyst.

Q4: I am observing significant side products. How can I identify and minimize them?

Side product formation indicates that an undesired reaction pathway is competing with the main catalytic cycle.

A. Hydrodehalogenation of the Aryl Halide

  • What it is: Your aryl halide starting material is being converted back to the corresponding arene (e.g., bromobenzene becomes benzene).

  • The Cause: This often results from a β-hydride elimination pathway from the Pd(II)-amido complex or other decomposition pathways.[3] It becomes more competitive when the desired C-N reductive elimination is slow, which is common with hindered amines.

  • The Solution:

    • Optimize the Ligand: Use ligands specifically designed to promote rapid reductive elimination and suppress side reactions, such as CPhos or tBuBrettPhos.[3]

    • Lower the Temperature: While counterintuitive for a slow reaction, sometimes high temperatures can favor decomposition pathways over the desired product formation. Try running the reaction at the lowest temperature that still affords a reasonable rate (e.g., 80-90 °C instead of 110 °C).

B. Diarylation of the Amine

  • What it is: Your primary amine reacts a second time to form a diarylated product.

  • The Cause: This occurs if the mono-arylated product, which is a secondary amine, is more reactive than the starting primary amine or if reaction conditions are too harsh (e.g., prolonged heating after full consumption of the starting amine).

  • The Solution:

    • Control Stoichiometry: Use a slight excess of the amine (1.1 - 1.2 equivalents) relative to the aryl halide.

    • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress and stop it as soon as the aryl halide has been consumed.

Visualizing the Process

Understanding the core mechanism and the troubleshooting logic is key to success.

Diagram 1: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex (Ar)Pd(X)L₂ pd0->oa_complex + Ar-X amine_coord Amine Coordination [(Ar)Pd(X)L₂(RNH₂)] oa_complex->amine_coord + RNH₂ amido_complex Pd(II)-Amido Complex (Ar)Pd(N(H)R)L₂ amine_coord->amido_complex + Base - Base-H⁺X⁻ amido_complex:e->pd0:w product Ar-NHR Desired Product amido_complex->product Reductive Elimination side_product Side Reactions (Hydrodehalogenation, Ether Formation) amido_complex->side_product β-Hydride Elimination or other decomposition

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield Start Here q1 Is your Ligand appropriate for hindered amines? (e.g., BrettPhos, adYPhos) start->q1 s1 SOLUTION: Switch to a bulky, electron-rich biarylphosphine ligand. q1->s1 No q2 Is your Base strong and non-nucleophilic? (e.g., NaOtBu, LHMDS) q1->q2 Yes end Re-run Experiment s1->end s2 SOLUTION: Use NaOtBu or LHMDS. Ensure anhydrous conditions. q2->s2 No q3 Are your reagents pure and atmosphere inert? (Degassed solvent, fresh base, Ar/N₂) q2->q3 Yes s2->end s3 SOLUTION: Use freshly distilled solvent, a new bottle of base, and ensure a good inert atmosphere. q3->s3 No q3->end Yes s3->end

Caption: A decision tree for troubleshooting low-yield N-arylation reactions.

Optimized Starting Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the coupling of 1-(4-Chlorophenyl)cyclopropanamine with a generic aryl bromide.

Materials:

  • Palladium Pre-catalyst: [(tBuBrettPhos)Pd(allyl)]OTf

  • Amine: 1-(4-Chlorophenyl)cyclopropanamine

  • Aryl Halide: Aryl Bromide (Ar-Br)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene

Procedure:

  • Reaction Setup: To a dry Schlenk flask or oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).

  • Catalyst and Base Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the [(tBuBrettPhos)Pd(allyl)]OTf pre-catalyst (0.015 mmol, 1.5 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add 1-(4-Chlorophenyl)cyclopropanamine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL, 0.2 M).

  • Reaction Conditions: Seal the flask or vial and place it in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient, often with 1% triethylamine added to the eluent to prevent product tailing) to afford the desired N-aryl product.

References

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to impurities that may arise during the synthesis of this compound. As Senior Application Scientists, we provide not only procedural guidance but also the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Common Impurities and Their Origins

This section addresses specific experimental issues you might encounter, linking them to potential impurities and providing actionable solutions.

Question 1: I'm observing an unexpected peak in my HPLC analysis with a similar retention time to my product. What could it be?

Answer:

An unexpected peak with a retention time close to your target compound, this compound, is often an isomer. The most probable culprits are the positional isomers:

  • 1-(2-Chlorophenyl)cyclopropanamine

  • 1-(3-Chlorophenyl)cyclopropanamine

These impurities typically arise from the starting material, 4-chlorophenylacetonitrile. Commercial sources of this raw material may contain isomeric impurities (2-chlorophenylacetonitrile and 3-chlorophenylacetonitrile) which then carry through the synthetic pathway.

Causality: The cyclopropanation and subsequent reduction reactions are generally not selective for the position of the chlorine atom on the phenyl ring. Therefore, any isomeric impurities in the starting nitrile will result in the corresponding isomeric amine impurities in the final product.

Troubleshooting Steps:

  • Analyze your starting material: Run an HPLC or GC analysis on your batch of 4-chlorophenylacetonitrile to check for the presence of 2- and 3-chlorophenylacetonitrile.

  • Source a higher purity starting material: If your starting material is found to be impure, consider purchasing a higher purity grade or purifying the material yourself before use.

  • Optimize chromatographic separation: If you must proceed with the current batch, focus on optimizing your HPLC method to achieve baseline separation of the isomers. This may involve adjusting the mobile phase composition, gradient, or column chemistry.

Question 2: My reaction yield is low, and I'm seeing a significant byproduct peak in my GC-MS analysis. What is the likely identity of this byproduct?

Answer:

A common synthetic route to 1-(4-Chlorophenyl)cyclopropanamine involves the reduction of the nitrile intermediate, 1-(4-chlorophenyl)cyclopropanecarbonitrile. During this reduction step, particularly when using catalytic hydrogenation, side reactions can lead to the formation of secondary and tertiary amines.

A likely byproduct in this case is:

  • N,N-bis[1-(4-chlorophenyl)cyclopropyl]methylamine (a tertiary amine) or a related secondary amine.

Causality: The initially formed primary amine can react with the imine intermediate that is formed during the reduction of the nitrile. This subsequent reaction leads to the formation of a secondary amine, which can then react further to form a tertiary amine. The addition of ammonia or ammonium hydroxide to the reaction mixture can help to suppress the formation of these byproducts by competing for the reactive imine intermediate.

Troubleshooting Steps:

  • Modify your reduction conditions: If using catalytic hydrogenation, consider adding a reagent like ammonia or ammonium hydroxide to the reaction mixture to minimize the formation of secondary and tertiary amine byproducts.

  • Consider an alternative reducing agent: Reagents like Lithium Aluminum Hydride (LiAlH4) are often effective for the reduction of nitriles to primary amines with fewer side products of this nature.[1][2][3]

  • Purification: Develop a purification strategy, such as column chromatography or recrystallization, to remove the amine byproducts from your final product.

Question 3: I have a persistent impurity that doesn't seem to be an isomer or a byproduct from the reduction step. What else should I consider?

Answer:

If you have ruled out isomers and amine byproducts, consider the possibility of an unreacted intermediate or a byproduct from the nitrile synthesis step.

  • Unreacted 1-(4-chlorophenyl)cyclopropanecarbonitrile: Incomplete reduction will lead to the presence of the starting nitrile in your final product.

  • Ketone Impurity: Some synthetic methods for cyclopropylamines from nitriles can have ketone byproducts.[4] For this synthesis, a potential ketone impurity would be 1-(4-chlorophenyl)cyclopropyl methyl ketone .

Causality: The presence of unreacted nitrile is a straightforward issue of incomplete reaction. The formation of a ketone byproduct is more complex and can depend on the specific reagents and reaction mechanism employed for the cyclopropanation. For instance, in a titanium-mediated synthesis, side reactions can lead to ketone formation.

Troubleshooting Steps:

  • Monitor reaction completion: Use TLC or HPLC to monitor the reduction reaction to ensure all the starting nitrile has been consumed. If the reaction stalls, you may need to add more reducing agent or prolong the reaction time.

  • Optimize the nitrile synthesis: If you suspect a byproduct from the nitrile formation is being carried through, re-evaluate the conditions for this step. Ensure you are using high-purity starting materials and that your reaction conditions are optimized to favor the formation of the desired cyclopropanecarbonitrile.

  • Characterize the unknown impurity: If you have a persistent unknown impurity, it is crucial to characterize it. Techniques like LC-MS, high-resolution mass spectrometry, and NMR spectroscopy will be invaluable in determining its structure.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common and direct synthetic route starts with 4-chlorophenylacetonitrile. This is then converted to 1-(4-chlorophenyl)cyclopropanecarbonitrile, which is subsequently reduced to the desired primary amine.

Q2: How can I detect impurities in my final product?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for detecting and quantifying impurities in this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for identifying volatile impurities and byproducts.

Q3: Are there any potential degradation products I should be aware of?

A3: While specific forced degradation studies for this molecule are not widely published, amines can be susceptible to oxidation. It is good practice to store the final compound under an inert atmosphere and protected from light to minimize the potential for oxidative degradation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify potential degradation products.[5][6]

Q4: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs)?

A4: Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines on the qualification and control of impurities in new drug substances.[7] It is essential to identify and characterize any impurity present at a level of 0.10% or greater.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates a common synthetic route and the points at which key impurities can be introduced.

G cluster_start Starting Materials cluster_nitrile Nitrile Synthesis cluster_reduction Reduction cluster_impurities Potential Impurities 4-CPA 4-Chlorophenylacetonitrile Cyclopropanation Cyclopropanation (e.g., with 1,2-dibromoethane) 4-CPA->Cyclopropanation Isomers 2- and 3-Chlorophenylacetonitrile (Isomeric Impurities) Isomers->Cyclopropanation Co-react Nitrile_Intermediate 1-(4-Chlorophenyl)cyclopropanecarbonitrile Cyclopropanation->Nitrile_Intermediate Reduction_Step Reduction (e.g., LiAlH4 or H2/Catalyst) Nitrile_Intermediate->Reduction_Step Unreacted_Nitrile Unreacted Nitrile Nitrile_Intermediate->Unreacted_Nitrile Incomplete Reaction Final_Product 1-(4-Chlorophenyl)cyclopropanamine Reduction_Step->Final_Product Amine_Byproducts Secondary/Tertiary Amines Reduction_Step->Amine_Byproducts Side Reaction

Caption: Synthetic pathway and impurity formation.

Quantitative Data Summary

The following table summarizes the key potential impurities, their likely source, and recommended analytical techniques for detection.

Impurity NameLikely SourceRecommended Analytical Technique(s)
1-(2-Chlorophenyl)cyclopropanamineIsomeric impurity in starting materialHPLC, GC-MS
1-(3-Chlorophenyl)cyclopropanamineIsomeric impurity in starting materialHPLC, GC-MS
1-(4-Chlorophenyl)cyclopropanecarbonitrileIncomplete reduction of intermediateHPLC, GC-MS
N,N-bis[1-(4-chlorophenyl)cyclopropyl]methylamineSide reaction during nitrile reductionHPLC, LC-MS

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1) to a concentration of approximately 1 mg/mL.

Note: This is a general method and may require optimization for your specific sample and impurity profile.

Protocol 2: Forced Degradation Study

To understand the potential degradation products, a forced degradation study can be performed.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

  • Analysis: Analyze the stressed samples by the developed HPLC method to observe any new peaks corresponding to degradation products.

Logical Relationships in Troubleshooting

The following diagram illustrates a decision-making workflow for identifying an unknown impurity.

G Start Unknown Peak in HPLC Check_Isomers Analyze starting material for isomers? Start->Check_Isomers Isomer_Present Isomer Confirmed Check_Isomers->Isomer_Present Yes Check_Reduction_Byproducts Review reduction conditions. Consider secondary/tertiary amines. Check_Isomers->Check_Reduction_Byproducts No Analyze_by_LCMS Analyze by LC-MS to determine mass Check_Reduction_Byproducts->Analyze_by_LCMS Mass_Match_Byproduct Mass matches potential reduction byproduct? Analyze_by_LCMS->Mass_Match_Byproduct Byproduct_Confirmed Byproduct Likely Mass_Match_Byproduct->Byproduct_Confirmed Yes Check_Unreacted_SM Compare retention time with nitrile intermediate Mass_Match_Byproduct->Check_Unreacted_SM No RT_Match Retention time matches? Check_Unreacted_SM->RT_Match Unreacted_Confirmed Unreacted Intermediate RT_Match->Unreacted_Confirmed Yes Further_Characterization Further characterization needed (NMR, HRMS) RT_Match->Further_Characterization No

Caption: Troubleshooting workflow for impurity identification.

References

overcoming low yield in the synthesis of 1-(4-Chlorophenyl)cyclopropanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1-(4-Chlorophenyl)cyclopropanamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. The aim is to address common challenges, particularly low reaction yields, and to offer scientifically grounded solutions to optimize your synthetic routes.

Introduction

1-(4-Chlorophenyl)cyclopropanamine is a crucial building block in medicinal chemistry, notably as a key intermediate for compounds targeting the central nervous system.[1] The inherent strain and unique electronic properties of the cyclopropane ring present specific synthetic challenges. This guide provides a structured approach to overcoming these obstacles, with a focus on the most prevalent synthetic methodologies.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific issues that can lead to diminished yields during the synthesis of 1-(4-Chlorophenyl)cyclopropanamine derivatives.

Issue 1: Low Yield in Kulinkovich-Szymoniak Reaction for Direct Amination

The Kulinkovich-Szymoniak reaction is a powerful method for the direct conversion of nitriles to primary cyclopropylamines.[2][3] However, its efficiency can be hampered by several factors.

Question: My Kulinkovich-Szymoniak reaction with 4-chlorobenzonitrile is giving a low yield of the desired 1-(4-chlorophenyl)cyclopropanamine. What are the likely causes and how can I improve the yield?

Answer: Low yields in this reaction often stem from issues with the formation of the key titanacyclopropane intermediate or its subsequent reaction with the nitrile. Here’s a breakdown of potential causes and solutions:

  • Poor Quality Grignard Reagent: The quality of the Grignard reagent (typically EtMgBr) is paramount. It is used to generate the active titanium catalyst.

    • Solution: Use freshly prepared or recently titrated Grignard reagent. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent quenching by moisture or oxygen.

  • Sub-stoichiometric Titanium Alkoxide: Using a sub-stoichiometric amount of the titanium(IV) isopropoxide catalyst can lead to the formation of ketone and tertiary carbinamine byproducts, thereby reducing the yield of the desired primary amine.[2]

    • Solution: Employ a stoichiometric amount of Ti(Oi-Pr)₄ relative to the nitrile. This favors the formation of the azatitanacycle, which is the direct precursor to the cyclopropylamine.[2]

  • Inefficient Lewis Acid Activation: The final ring contraction of the azatitanacycle to the cyclopropylamine requires a Lewis acid.[3]

    • Solution: Ensure the addition of a suitable Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in a subsequent step to facilitate the ring contraction.[3] The timing and stoichiometry of the Lewis acid addition can be critical and may require optimization.

  • Side Reactions of the Titanacyclopropane: The titanacyclopropane intermediate can undergo non-productive side reactions, especially if the reaction temperature is not well-controlled.[4]

    • Solution: Maintain the recommended reaction temperature throughout the addition of the Grignard reagent and the reaction with the nitrile. Slow, controlled addition of the Grignard reagent is often beneficial.

Workflow for Troubleshooting the Kulinkovich-Szymoniak Reaction

G start Low Yield in Kulinkovich-Szymoniak Reaction grignard Check Grignard Reagent Quality (Fresh, Titrated) start->grignard titanium Verify Ti(O-i-Pr)4 Stoichiometry (Use Stoichiometric Amount) start->titanium lewis_acid Optimize Lewis Acid Addition (BF3·OEt2) start->lewis_acid temp_control Ensure Strict Temperature Control start->temp_control success Improved Yield grignard->success titanium->success lewis_acid->success temp_control->success

Caption: Troubleshooting Decision Tree for the Kulinkovich-Szymoniak Reaction.

Issue 2: Poor Yield in the Conversion of 1-(4-Chlorophenyl)cyclopropanol to the Amine

A common two-step approach involves the synthesis of the corresponding cyclopropanol via the Kulinkovich reaction, followed by its conversion to the amine.[4][5] The second step can be challenging.

Question: I have successfully synthesized 1-(4-chlorophenyl)cyclopropanol, but the subsequent conversion to the amine is resulting in a low yield. What methods can I use to improve this transformation?

Answer: The conversion of cyclopropanols to cyclopropylamines can be problematic due to the propensity of the cyclopropane ring to open under harsh conditions. Here are some strategies to consider:

  • Ring-Opening/Ring-Closing Cascade: A recently developed method involves a zinc-homoenolate mediated process. The cyclopropanol ring is opened to form a β-zincated ketone, which then reacts with an amine to form an iminium intermediate that subsequently undergoes ring closure to the cyclopropylamine.[6] This method often proceeds with high diastereoselectivity, favoring the trans product.[6][7]

  • Mitsunobu Reaction: While a classic method for converting alcohols to various functional groups, the Mitsunobu reaction can be adapted for the synthesis of protected cyclopropylamines. Using a nitrogen nucleophile like phthalimide or an azide (followed by reduction) can provide the desired product. Careful optimization of reaction conditions is necessary to avoid ring-opening side products.

  • Nickel-Catalyzed C-O Arylation: For the synthesis of N-aryl cyclopropylamines, nickel-catalyzed cross-coupling of cyclopropanols has been reported.[6] This method involves the activation of the C-O bond and subsequent coupling with an amine.

MethodKey ReagentsAdvantagesPotential Issues
Ring-Opening/Closing Zinc salts, AmineHigh diastereoselectivity, mild conditions.[6]Requires careful control of reaction parameters.
Mitsunobu Reaction DEAD or DIAD, PPh₃, N-nucleophileWell-established, versatile.Can suffer from side reactions, purification challenges.
Ni-Catalyzed C-O Coupling Ni catalyst, ligand, base, AmineDirect access to N-aryl amines.[6]Catalyst sensitivity, limited to aryl amines.
Issue 3: Low Yield in Simmons-Smith Cyclopropanation of 4-Chlorostyrene

The Simmons-Smith reaction is a classic method for cyclopropanation of alkenes.[8][9] However, the reactivity of the organozinc carbenoid is sensitive to several factors.

Question: My Simmons-Smith reaction on 4-chlorostyrene is giving a low yield of 1-chloro-4-(cyclopropyl)benzene. How can I optimize this reaction?

Answer: Low yields in the Simmons-Smith reaction are frequently traced back to the preparation and reactivity of the organozinc reagent.

  • Inactive Zinc-Copper Couple: The activation of zinc is crucial for the formation of the active carbenoid species.

    • Solution: Ensure the zinc-copper couple is freshly prepared and properly activated. Using ultrasound can enhance the activation process.[8]

  • Poor Quality Diiodomethane: Impurities in diiodomethane can inhibit the reaction.

    • Solution: Use freshly distilled or high-purity diiodomethane.[8]

  • Moisture and Air Sensitivity: The reaction is sensitive to both moisture and air.[8]

    • Solution: All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).[8]

  • Substrate Reactivity: Electron-deficient alkenes, such as 4-chlorostyrene, can be less reactive towards the Simmons-Smith reagent.[10][11]

    • Solution: Consider using more reactive reagent systems, such as the Furukawa modification (diethylzinc and diiodomethane) or the Shi modification, which are known to be more effective for electron-deficient olefins.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most direct synthetic route to 1-(4-Chlorophenyl)cyclopropanamine?

A1: The Kulinkovich-Szymoniak reaction, which converts 4-chlorobenzonitrile directly to the target amine using a titanium-mediated cyclopropanation with a Grignard reagent, is one of the most direct methods.[2][3]

Q2: Are there any catalytic asymmetric methods to synthesize chiral 1-(4-Chlorophenyl)cyclopropanamine derivatives?

A2: Yes, asymmetric synthesis of cyclopropanes is an active area of research. For instance, biocatalytic approaches using engineered myoglobins have shown promise for the asymmetric cyclopropanation of electron-deficient styrenes.[10][11] Additionally, chiral cyclopentadienyl Rh(III) complexes have been used for the enantioselective cyclopropanation of electron-deficient olefins.[12]

Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

A3: Purification of cyclopropylamine derivatives can be challenging due to their basic nature and potential for side product formation. Common impurities may include unreacted starting materials, byproducts from the Grignard reagent, and ring-opened species.

  • Chromatography: Column chromatography on silica gel is a standard method. For basic amines, it is often beneficial to deactivate the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to prevent streaking and improve recovery.

  • Acid-Base Extraction: An acid-base workup can be effective. The amine product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove neutral impurities. Basification of the aqueous layer and subsequent extraction with an organic solvent will then yield the purified amine.

  • Crystallization: If the product is a solid, recrystallization or salt formation (e.g., hydrochloride salt) followed by crystallization can be a highly effective purification method.[13]

Q4: Can I use a palladium-catalyzed cross-coupling reaction to introduce the 4-chlorophenyl group onto a pre-formed cyclopropylamine?

A4: Yes, this is a viable strategy. Palladium-catalyzed Buchwald-Hartwig amination can be used for the N-arylation of cyclopropylamine with 1-bromo-4-chlorobenzene or 1,4-dichlorobenzene.[14] This approach can be advantageous if cyclopropylamine itself is more readily available than the corresponding aryl precursor.

Experimental Protocols

Protocol 1: Kulinkovich-Szymoniak Synthesis of 1-(4-Chlorophenyl)cyclopropanamine

This protocol is adapted from the general procedure described by Bertus and Szymoniak.[2]

Materials:

  • 4-Chlorobenzonitrile

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Ethylmagnesium bromide (EtMgBr) in a suitable ether solvent (e.g., 3.0 M in Et₂O)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Aqueous HCl solution (e.g., 1 M)

  • Aqueous NaOH solution (e.g., 2 M)

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-chlorobenzonitrile (1.0 eq) and anhydrous Et₂O or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add titanium(IV) isopropoxide (1.1 eq) dropwise to the stirred solution.

  • Add ethylmagnesium bromide (2.2 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting nitrile.

  • Cool the reaction mixture back to 0 °C and add boron trifluoride etherate (1.1 eq) dropwise.

  • Stir the mixture at room temperature for an additional 1-2 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Make the aqueous layer basic (pH > 10) by the addition of 2 M NaOH.

  • Extract the aqueous layer with Et₂O or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, often with 1% triethylamine) to afford the desired 1-(4-chlorophenyl)cyclopropanamine.

Reaction Scheme: Kulinkovich-Szymoniak Synthesis

G cluster_0 Kulinkovich-Szymoniak Reaction 4-Chlorobenzonitrile 4-Chlorobenzonitrile Azatitanacycle Azatitanacycle 4-Chlorobenzonitrile->Azatitanacycle 1. Ti(O-i-Pr)4 2. EtMgBr 1-(4-Chlorophenyl)cyclopropanamine 1-(4-Chlorophenyl)cyclopropanamine Azatitanacycle->1-(4-Chlorophenyl)cyclopropanamine BF3·OEt2

Caption: Key steps in the Kulinkovich-Szymoniak synthesis.

References

managing side reactions in the synthesis of 1-(4-Chlorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-Chlorophenyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and manage side reactions effectively. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.

Structure of this Guide

This support center is structured to address challenges you may encounter during the synthesis of 1-(4-Chlorophenyl)cyclopropanamine. It is divided into the following sections:

  • Frequently Asked Questions (FAQs): Quick answers to common questions regarding the synthesis.

  • Troubleshooting Guide by Synthetic Route: In-depth analysis of potential problems, their causes, and solutions for the most common synthetic pathways.

  • Key Experimental Protocols: Detailed, step-by-step procedures for the recommended synthetic routes.

  • References: A comprehensive list of cited literature for further reading.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-(4-Chlorophenyl)cyclopropanamine?

A1: The most prevalent and scalable synthetic routes are the Kulinkovich-Szymoniak reaction starting from 4-chlorobenzonitrile and the Hofmann rearrangement of 1-(4-chlorophenyl)cyclopropanecarboxamide.

Q2: I am observing a low yield in my Kulinkovich-Szymoniak reaction. What are the likely causes?

A2: Low yields can stem from several factors, including impure or improperly prepared Grignard reagent, suboptimal stoichiometry of the titanium catalyst, or the formation of side products such as ketones or tertiary carbinamines. Refer to the Troubleshooting Guide for detailed solutions.[1]

Q3: My final product is difficult to purify. What are the common impurities?

A3: Common impurities depend on the synthetic route. In the Kulinkovich-Szymoniak reaction, these can include unreacted 4-chlorobenzonitrile, the intermediate imine, and ketone or carbinamine byproducts. For the Hofmann rearrangement, unreacted amide and carbamate intermediates are common.

Q4: Is the 4-chlorophenyl group stable under the reaction conditions?

A4: The 4-chlorophenyl group is generally stable under the conditions of both the Kulinkovich-Szymoniak reaction and the Hofmann rearrangement. However, highly reactive Grignard reagents or prolonged reaction times at elevated temperatures could potentially lead to side reactions, though this is not commonly reported.

Q5: How should I store the final product, 1-(4-Chlorophenyl)cyclopropanamine?

A5: 1-(4-Chlorophenyl)cyclopropanamine should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is a primary amine and can be susceptible to oxidation and reaction with atmospheric carbon dioxide.

Troubleshooting Guide by Synthetic Route

This section provides a detailed analysis of potential issues, their root causes, and corrective actions for the two primary synthetic routes.

Route 1: Kulinkovich-Szymoniak Reaction

The Kulinkovich-Szymoniak reaction is a powerful method for the synthesis of primary cyclopropylamines from nitriles.[1] The reaction proceeds via a titanacyclopropane intermediate which adds to the nitrile to form an azatitanacycle. Subsequent treatment with a Lewis acid furnishes the desired cyclopropylamine.

cluster_0 Step 1: Titanacyclopropane Formation cluster_1 Step 2: Azatitanacycle Formation cluster_2 Step 3: Lewis Acid Workup A 4-Chlorobenzonitrile D Titanacyclopropane Intermediate A->D B Grignard Reagent (e.g., EtMgBr) B->D C Titanium(IV) Isopropoxide C->D E Azatitanacycle Intermediate D->E G 1-(4-Chlorophenyl)cyclopropanamine E->G F Lewis Acid (e.g., BF3·OEt2) F->G

Caption: Key stages of the Kulinkovich-Szymoniak synthesis.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive Grignard reagent.Ensure anhydrous conditions for Grignard formation and use freshly prepared reagent. Titrate the Grignard solution before use.
2. Deactivated titanium catalyst.Use anhydrous solvents and reagents. Ensure the titanium(IV) isopropoxide is of high purity.
3. Incorrect stoichiometry.Use a stoichiometric amount of titanium(IV) isopropoxide relative to the nitrile. An excess of Grignard reagent can lead to side reactions.[1]
Formation of significant ketone byproduct Insufficient Lewis acid activation during workup.The azatitanacycle intermediate can hydrolyze to a ketone. Ensure complete reaction with the Lewis acid before quenching.
Formation of tertiary carbinamine byproduct Excess Grignard reagent.Carefully control the stoichiometry of the Grignard reagent. Using more than two equivalents can favor the formation of a tertiary carbinamine.[1]
Presence of unreacted 4-chlorobenzonitrile Incomplete reaction.Increase reaction time or temperature moderately. Ensure efficient stirring.
Difficulty in isolating the product Emulsion formation during workup.Add a saturated solution of NaCl (brine) to break up emulsions. Filter the reaction mixture through Celite to remove titanium salts before extraction.
Route 2: Hofmann Rearrangement

The Hofmann rearrangement provides an alternative route starting from the corresponding primary amide, 1-(4-chlorophenyl)cyclopropanecarboxamide. This reaction involves the conversion of the amide to an amine with one less carbon atom via an isocyanate intermediate.[2]

cluster_0 Step 1: N-Bromination cluster_1 Step 2: Rearrangement cluster_2 Step 3: Hydrolysis A 1-(4-Chlorophenyl)cyclopropanecarboxamide C N-bromoamide Intermediate A->C B Bromine & Base (e.g., NaOH) B->C D Isocyanate Intermediate C->D F Carbamic Acid Intermediate D->F E Water E->F G 1-(4-Chlorophenyl)cyclopropanamine F->G

Caption: Key stages of the Hofmann rearrangement.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of amine 1. Incomplete N-bromination.Ensure the correct stoichiometry of bromine and base. The reaction is often performed at low temperatures to control reactivity.
2. Formation of stable carbamate.If the reaction is performed in an alcohol solvent, the isocyanate intermediate can be trapped to form a stable carbamate.[2][3] Use aqueous conditions for direct hydrolysis to the amine.
3. Side reactions of the isocyanate.The isocyanate is reactive and can polymerize or react with other nucleophiles. Ensure rapid hydrolysis after its formation.
Presence of unreacted starting amide Incomplete reaction.Increase reaction time or temperature. Ensure sufficient base is present to drive the reaction to completion.
Formation of ureas as byproducts Reaction of the isocyanate intermediate with the product amine.This can occur if the isocyanate is not hydrolyzed quickly. Maintain a sufficient concentration of water and base during the hydrolysis step.
Product degradation Harsh reaction conditions.The Hofmann rearrangement can be conducted under milder conditions using reagents like N-bromosuccinimide (NBS) and a non-nucleophilic base like DBU.[4]

Key Experimental Protocols

Protocol 1: Synthesis of 1-(4-Chlorophenyl)cyclopropanamine via Kulinkovich-Szymoniak Reaction

Step A: Preparation of the Titanium Reagent

  • To a stirred solution of 4-chlorobenzonitrile (1.0 eq) in anhydrous THF under an argon atmosphere at room temperature, add titanium(IV) isopropoxide (1.1 eq).

  • Stir the mixture for 15 minutes.

Step B: Cyclopropanation

  • Cool the mixture to -10 °C.

  • Slowly add a solution of ethylmagnesium bromide in THF (2.2 eq) dropwise, maintaining the internal temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Step C: Workup and Isolation

  • Cool the reaction mixture to 0 °C and slowly add BF₃·OEt₂ (1.5 eq) dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of 1 M aqueous NaOH.

  • Filter the resulting suspension through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol/ammonia) to afford 1-(4-chlorophenyl)cyclopropanamine.

Protocol 2: Synthesis of 1-(4-Chlorophenyl)cyclopropanamine via Hofmann Rearrangement

Step A: Preparation of the Hypobromite Solution

  • In a separate flask, dissolve sodium hydroxide (4.4 eq) in water and cool to 0 °C.

  • Slowly add bromine (1.1 eq) to the cold NaOH solution with vigorous stirring to form a sodium hypobromite solution.

Step B: Reaction and Rearrangement

  • To a stirred solution of 1-(4-chlorophenyl)cyclopropanecarboxamide (1.0 eq) in a suitable solvent (e.g., a mixture of water and dioxane) at 0 °C, slowly add the freshly prepared sodium hypobromite solution.

  • After the addition, warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours, or until the reaction is complete (monitored by TLC).

Step C: Workup and Isolation

  • Cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or silica gel column chromatography to yield 1-(4-chlorophenyl)cyclopropanamine.[5]

References

Technical Support Center: Scale-Up Synthesis of 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. Here, we address common challenges with in-depth, scientifically-grounded solutions and practical troubleshooting advice.

The synthesis of 1-(4-Chlorophenyl)cyclopropanamine is a multi-step process, often culminating in a salt formation to yield the hydrochloride form. A prevalent and effective method for creating the core cyclopropylamine structure involves a titanium-mediated cyclopropanation, a variant of the Kulinkovich reaction, on a nitrile precursor.[1] This guide will focus on the challenges encountered during this key transformation and the subsequent work-up and isolation procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(4-Chlorophenyl)cyclopropanamine at scale?

A1: A widely adopted route involves the titanium-mediated cyclopropanation of 4-chlorobenzonitrile using a Grignard reagent. This method is favored for its efficiency in constructing the strained cyclopropane ring. The resulting free amine is then typically converted to its hydrochloride salt for improved stability and handling.

Q2: Why is the Kulinkovich-type reaction preferred for this synthesis?

A2: The Kulinkovich reaction and its variants are powerful for forming cyclopropane rings.[2] Specifically, the titanium-mediated reaction with nitriles provides a direct route to primary cyclopropylamines.[1] This approach is often more efficient than multi-step sequences that might involve the formation and subsequent amination of a cyclopropyl halide or alcohol.[3]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns are associated with the use of highly reactive Grignard reagents and pyrophoric titanium catalysts. Grignard reagents react violently with water and protic solvents, necessitating strict anhydrous conditions. Large-scale reactions can be highly exothermic, requiring careful temperature control to prevent thermal runaways. Appropriate personal protective equipment (PPE) and engineering controls are paramount.

Q4: How is the final hydrochloride salt typically formed and isolated?

A4: After the cyclopropanation reaction and work-up to isolate the free amine, the hydrochloride salt is generally formed by treating a solution of the amine in a suitable organic solvent (e.g., isopropanol, ethyl acetate) with a solution of hydrogen chloride in an organic solvent or with gaseous hydrogen chloride. The salt then precipitates and can be isolated by filtration.

Troubleshooting Guide: The Titanium-Mediated Cyclopropanation

This section delves into specific issues that may arise during the key cyclopropanation step, providing insights into their causes and offering actionable solutions.

Issue 1: Low or No Conversion of 4-Chlorobenzonitrile

Symptoms:

  • Significant amount of starting material (4-chlorobenzonitrile) remains after the reaction, as indicated by TLC or HPLC analysis.

  • The reaction mixture does not exhibit the characteristic color changes associated with the formation of the active titanium species.

Potential Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Inactive Grignard Reagent The Grignard reagent is the primary nucleophile and reducing agent for the titanium catalyst. Its activity can be diminished by exposure to moisture or atmospheric oxygen.Titrate the Grignard reagent before use to determine its exact molarity. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).
Poor Quality Titanium Catalyst The titanium(IV) isopropoxide is sensitive to moisture, which can lead to the formation of inactive titanium oxides.Use a fresh, unopened bottle of the titanium catalyst or a recently opened one that has been stored under an inert atmosphere. Consider purchasing from a reputable supplier.
Inadequate Temperature Control The formation of the active titanacyclopropane intermediate is temperature-dependent.[4] If the temperature is too low, the reaction may not initiate. Conversely, if it is too high, side reactions or decomposition of the intermediate can occur.Carefully monitor and control the reaction temperature throughout the addition of the Grignard reagent and during the reaction period. Use a cryostat for precise temperature management in large-scale setups.
Solvent Issues The choice of solvent is critical. Ethereal solvents like THF or diethyl ether are typically used to stabilize the Grignard reagent and the titanium complexes.[5] Using a less coordinating solvent can hinder the reaction.Ensure the solvent is anhydrous. If necessary, distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF) before use.
Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in HPLC that do not correspond to the starting material or the desired product.

  • Difficult purification of the final product.

Potential Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Side Reactions of the Grignard Reagent Excess Grignard reagent can react with the product or other intermediates. For example, it can add to the nitrile group of the starting material to form a ketimine, which upon hydrolysis gives a ketone.Use the stoichiometric amount of Grignard reagent as determined by titration. Slow, controlled addition of the Grignard reagent can also minimize side reactions.
Decomposition of the Titanacyclopropane Intermediate The titanacyclopropane intermediate can undergo side reactions, such as β-hydride elimination, leading to the formation of alkenes and other byproducts.[2]Optimize the reaction temperature and time. Shorter reaction times at the optimal temperature can sometimes improve selectivity.
Reaction with the Chlorophenyl Group While generally stable, under harsh conditions, the chloro-substituent on the aromatic ring could potentially undergo side reactions.Maintain the recommended reaction temperature and avoid prolonged reaction times.
Issue 3: Difficult Work-up and Product Isolation

Symptoms:

  • Formation of emulsions during aqueous work-up.

  • Low isolated yield of the free amine after extraction.

  • The product is an oil that is difficult to handle and purify.

Potential Causes & Solutions:

CauseScientific ExplanationTroubleshooting Steps
Formation of Titanium Salts The aqueous work-up of titanium-mediated reactions often leads to the formation of gelatinous titanium salts that can complicate phase separation.A common technique is to quench the reaction with a saturated aqueous solution of ammonium chloride or a dilute acid, followed by filtration through a pad of celite to remove the solid titanium salts.[6]
Product Volatility The free amine may have some volatility, leading to losses during solvent removal under reduced pressure.Use a rotary evaporator at a moderate temperature and pressure. Consider using a cold trap to recover any volatilized product.
Incomplete Extraction The basicity of the cyclopropylamine can lead to partitioning into the aqueous phase if the pH is not sufficiently high during extraction.Adjust the pH of the aqueous layer to >10 with a suitable base (e.g., NaOH) before extracting with an organic solvent. Perform multiple extractions to ensure complete recovery.

Experimental Protocols

Protocol 1: Titanium-Mediated Synthesis of 1-(4-Chlorophenyl)cyclopropanamine

Materials:

  • 4-Chlorobenzonitrile

  • Titanium(IV) isopropoxide

  • Ethylmagnesium bromide (solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with 4-chlorobenzonitrile and anhydrous THF.

  • Cool the solution to the desired temperature (typically between -10°C and 10°C).

  • Add titanium(IV) isopropoxide dropwise to the stirred solution.

  • Slowly add the ethylmagnesium bromide solution via the addition funnel, maintaining the internal temperature within the specified range.

  • After the addition is complete, allow the reaction to stir at the same temperature for the recommended time, monitoring the progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Filter the resulting mixture through a pad of celite to remove the titanium salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and adjust the pH of the aqueous layer to >10 with a sodium hydroxide solution.

  • Separate the layers and extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-chlorophenyl)cyclopropanamine.

Protocol 2: Formation of this compound

Materials:

  • Crude 1-(4-Chlorophenyl)cyclopropanamine

  • Isopropanol (or other suitable solvent)

  • Hydrogen chloride solution (in a compatible solvent, e.g., diethyl ether or isopropanol)

Procedure:

  • Dissolve the crude 1-(4-chlorophenyl)cyclopropanamine in a minimal amount of isopropanol.

  • Slowly add the hydrogen chloride solution to the stirred amine solution.

  • A precipitate of the hydrochloride salt should form. If not, cooling the solution in an ice bath may induce crystallization.

  • Stir the resulting slurry for a period to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing the cake with a small amount of cold isopropanol.

  • Dry the solid under vacuum to obtain this compound.

Visualizations

Reaction Workflow

G cluster_0 Cyclopropanation cluster_1 Work-up cluster_2 Salt Formation A 4-Chlorobenzonitrile + Ti(OiPr)4 in THF B Add EtMgBr at controlled temperature A->B 1. Catalyst Addition C Reaction Stirring B->C 2. Grignard Addition D Quench with aq. NH4Cl C->D 3. Reaction Completion E Filter through Celite D->E F Basify and Extract with EtOAc E->F G Dry and Concentrate F->G H Dissolve in Isopropanol G->H 4. Crude Amine I Add HCl solution H->I J Filter and Dry I->J K K J->K Final Product: 1-(4-Chlorophenyl)cyclopropanamine HCl

Caption: Workflow for the synthesis of 1-(4-Chlorophenyl)cyclopropanamine HCl.

Troubleshooting Logic

G Start Low Yield or Incomplete Reaction Check_Grignard Is Grignard reagent active? (Titrate) Start->Check_Grignard Check_Catalyst Is Ti catalyst fresh/anhydrous? Check_Grignard->Check_Catalyst Yes End Improved Yield Check_Grignard->End No, use fresh/titrated reagent Check_Temp Was temperature controlled? Check_Catalyst->Check_Temp Yes Check_Catalyst->End No, use fresh catalyst Check_Solvent Is solvent anhydrous? Check_Temp->Check_Solvent Yes Check_Temp->End No, improve temp control Optimize_Conditions Optimize reaction time/temp Check_Solvent->Optimize_Conditions Yes Check_Solvent->End No, use anhydrous solvent Improve_Workup Improve work-up procedure (pH adjustment, Celite filtration) Optimize_Conditions->Improve_Workup Improve_Workup->End

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Storage and Handling of 1-(4-Chlorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Chlorophenyl)cyclopropanamine is a critical building block in medicinal chemistry, frequently utilized in the synthesis of agents targeting the central nervous system[1]. The integrity of this starting material is paramount; its degradation can introduce impurities that may compromise experimental outcomes, reduce yields, and lead to misleading structure-activity relationship (SAR) data. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing, identifying, and troubleshooting the degradation of 1-(4-Chlorophenyl)cyclopropanamine and its common salt form.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common user inquiries.

Q1: What are the ideal storage conditions for 1-(4-Chlorophenyl)cyclopropanamine?

For the free base (CAS 72934-36-2), the most reliable storage condition is at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen), and protected from light [1]. The primary amine functional group, particularly on an aromatic-adjacent scaffold, is susceptible to oxidation, and the compound may be hygroscopic[2][3]. The inert, cold, and dark environment mitigates both oxidative and hydrolytic degradation pathways.

Q2: How do storage recommendations differ for the hydrochloride (HCl) salt form?

The hydrochloride salt of 1-(4-Chlorophenyl)cyclopropanamine (CAS 1009102-44-6) is generally more stable than the free base. The protonation of the amine nitrogen reduces its nucleophilicity and susceptibility to oxidation. Consequently, it can often be stored at room temperature in a tightly sealed container [4]. However, for long-term storage (>1 year), refrigeration (2-8°C) in a desiccated environment is still a prudent measure to maximize shelf-life.

Q3: How can I visually inspect my sample for potential degradation?

While analytical confirmation is essential, a visual check can be a first indicator. For the free base, which can be a liquid or semi-solid, look for:

  • Color Change: A shift from colorless or light yellow to a darker yellow or brown hue can suggest oxidation. Aromatic amines are known to form colored impurities upon oxidation[5].

  • Phase Change/Cloudiness: If the material is typically a clear liquid, the appearance of cloudiness or solid precipitates may indicate the absorption of water and subsequent hydrolysis or the formation of insoluble degradation products[2].

For the solid HCl salt, look for:

  • Clumping or "wet" appearance: This indicates moisture absorption.

  • Discoloration: Any significant deviation from its initial color.

Q4: What is the best practice for aliquoting and long-term storage?

To prevent repeated freeze-thaw cycles and exposure of the bulk supply to the atmosphere, it is highly recommended to aliquot the material upon receipt.

  • Bring the main container to room temperature in a desiccator before opening to prevent condensation.

  • Handle the material under a gentle stream of inert gas (argon or nitrogen).

  • Dispense into smaller, appropriately sized vials (amber glass or HDPE are suitable) for single or short-term use[2].

  • Purge the headspace of each vial with inert gas before tightly sealing. Use PTFE-lined caps for a secure seal.

  • Store the aliquots under the recommended conditions (see Table 1).

Q5: Can I store this compound in solution?

Storing in solution is generally not recommended for long-term preservation. The stability of 1-(4-Chlorophenyl)cyclopropanamine in solution is highly dependent on the solvent, pH, and temperature. If you must prepare stock solutions, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane). Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in reactions.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials.

  • Qualification: Use a freshly prepared solution for critical experiments whenever possible. If using an older stock, it is best practice to re-qualify its purity/concentration before use.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental problems with diagnostic workflows and corrective actions.

Scenario 1: Unexpected Impurity Peaks in Analytical Results (HPLC, LC-MS)

You observe new peaks in your chromatogram that were not present when the material was first received.

Plausible Causes:

  • Oxidation: The primary amine is an electron-rich functional group and a prime target for oxidation, especially given its proximity to the aromatic ring. This can lead to a variety of products, including hydroxylamines or nitroso compounds.

  • Hydrolysis: The cyclopropylamine moiety, a strained ring system, can be susceptible to hydrolytic cleavage, particularly under non-neutral pH conditions[6]. This could result in ring-opened byproducts.

  • Photodegradation: Exposure to light, especially UV, can provide the energy to initiate radical-based degradation pathways.

Diagnostic Workflow:

The following workflow can help systematically identify the source of the impurity.

G start Unexpected Peak Detected in Analysis check_system 1. Analyze a Known Good Standard (e.g., freshly prepared sample) start->check_system system_ok System & Method OK? check_system->system_ok check_vial 2. Analyze Sample from a Different, Unopened Vial system_ok->check_vial Yes system_issue Troubleshoot LC/MS System, Solvents, or Method. system_ok->system_issue No vial_ok New Vial OK? check_vial->vial_ok confirm_deg Conclusion: Sample Degradation in the Original Vial is Confirmed. vial_ok->confirm_deg Yes bulk_issue Conclusion: Bulk Supply May Be Compromised. Qualify Before Use. vial_ok->bulk_issue No

Caption: Troubleshooting workflow for identifying sample degradation.

Recommended Action & Protocol:

If degradation is confirmed, the material should be re-qualified to determine the purity level. If the purity is no longer acceptable, the material should be discarded or re-purified. Implement the Best Practices for Handling and Aliquoting (described in Part 3) for all new batches to prevent recurrence.

Scenario 2: Visual Changes in the Sample (Discoloration, Phase Change)

Your sample of 1-(4-Chlorophenyl)cyclopropanamine, previously a light-yellow liquid, now appears dark brown and viscous.

Plausible Causes:

  • Severe Oxidation: The dark color is a strong indicator of extensive oxidation. Aromatic amines are notorious for forming highly colored polymeric or condensed products upon prolonged exposure to air[5].

  • Moisture Absorption & Hydrolysis: Amines are often hygroscopic[2]. The absorption of atmospheric moisture could lead to hydrolysis, and the presence of water can also accelerate oxidative processes. Increased viscosity could be due to the formation of higher molecular weight degradation products.

Recommended Action:

A sample that has undergone significant visual change is highly suspect and should not be used in sensitive experiments without rigorous analytical qualification.

  • Quarantine: Isolate the compromised vial to prevent accidental use.

  • Analyze: Run a purity analysis (e.g., HPLC, GC-MS) to determine the extent of degradation. Compare the results to the certificate of analysis.

  • Decision: If purity is below your experimental threshold, it is safest to discard the material according to your institution's chemical waste procedures. Attempting to "use more" to compensate for low purity is poor practice, as the impurities themselves may interfere with the reaction.

Part 3: Foundational Knowledge & Protocols

Key Potential Degradation Pathways

Understanding the chemistry of the molecule is key to preventing its degradation. The diagram below illustrates the two most probable non-metabolic degradation pathways.

DegradationPathways cluster_0 Primary Degradation Stressors O2 Oxygen (O2) (from Air) Parent 1-(4-Chlorophenyl)cyclopropanamine O2->Parent Oxidation H2O Water (H2O) (from Moisture) H2O->Parent Hydrolysis OxidationProduct Oxidized Impurities (e.g., N-oxides, dimers) Causes Discoloration Parent->OxidationProduct HydrolysisProduct Hydrolytic Impurities (Potential Ring-Opening) Reduces Potency Parent->HydrolysisProduct

Caption: Plausible chemical degradation pathways for the molecule.

Table 1: Summary of Recommended Storage Conditions
Parameter1-(4-Chlorophenyl)cyclopropanamine (Free Base)1-(4-Chlorophenyl)cyclopropanamine (HCl Salt)Rationale
Temperature 2-8°C[1]Room Temperature (Short-term)[4] 2-8°C (Long-term)Reduces the kinetic rate of all degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)[1]Standard Atmosphere (in sealed vial)Prevents oxidation of the electron-rich primary amine.[2]
Light Protect from Light (Amber Vial)[1]Protect from Light (Amber Vial)Prevents light-induced/photolytic degradation.
Container Tightly Sealed Glass or HDPE[2]Tightly Sealed Glass or HDPEPrevents exposure to atmospheric oxygen and moisture.
Protocol: General Purpose HPLC Method for Purity Assessment

This protocol provides a starting point for assessing the purity of 1-(4-Chlorophenyl)cyclopropanamine. Method optimization may be required based on the specific impurities expected.

Objective: To separate the parent compound from potential degradation products.

Methodology:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV, 230 nm (based on the chlorophenyl chromophore).

  • Sample Preparation:

    • Accurately weigh ~5 mg of the compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A:B to create a 0.5 mg/mL stock solution.

    • Further dilute as needed to be within the linear range of the detector.

  • Gradient Elution:

    • Time (min) | % Mobile Phase B

    • --- | ---

    • 0.0 | 10

    • 20.0 | 90

    • 25.0 | 90

    • 25.1 | 10

    • 30.0 | 10

  • Analysis:

    • Inject 5-10 µL of the sample.

    • Integrate all peaks. Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • System Suitability: Before running samples, inject a well-characterized reference standard to confirm retention time and peak shape.

References

solvent selection for efficient recrystallization of 1-(4-Chlorophenyl)cyclopropanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the recrystallization of 1-(4-Chlorophenyl)cyclopropanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for achieving high purity of this compound through crystallization. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for a polar hydrochloride salt like this one?

An ideal solvent system for recrystallization hinges on a delicate solubility balance. For 1-(4-Chlorophenyl)cyclopropanamine HCl, which is a polar salt, the key characteristics are:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the compound near its boiling point. This ensures that a saturated solution can be created.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should drop significantly, forcing it out of the solution to form crystals. This differential solubility is the primary driver of the purification process and is crucial for achieving a high recovery yield.[1]

  • Inertness: The solvent must not chemically react with the 1-(4-Chlorophenyl)cyclopropanamine HCl.

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient solubility difference but low enough to be easily removed from the final crystals under vacuum.

  • Impurity Disposition: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).

  • Crystal Quality: The solvent should promote the formation of well-defined, non-oily crystals.

Q2: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This is a common problem when the solution is supersaturated or when the melting point of the solute is lower than the boiling point of the crystallization solvent.

Causality & Troubleshooting:

  • Cooling Rate is Too High: Rapid cooling can cause the compound to crash out of solution as a supercooled liquid.

    • Solution: Allow the solution to cool to room temperature slowly and without disturbance before moving it to an ice bath.[2]

  • Solution is Too Concentrated: Using the absolute minimum amount of solvent can sometimes lead to supersaturation.

    • Solution: Re-heat the solution until the oil redissolves, add a small amount (5-10%) more of the hot solvent, and attempt to cool again slowly.

  • Solvent Choice: The solvent may be too "good" of a solvent or have too high of a boiling point.

    • Solution: Consider a different solvent with a lower boiling point or switch to a mixed-solvent system where the overall solvating power can be more finely tuned.

Q3: I have very poor crystal yield. What are the most likely reasons?

Low recovery is a frustrating but solvable issue that typically points to one of several experimental pitfalls.[1]

Causality & Troubleshooting:

  • Excess Solvent: This is the most common cause of poor yield.[3] If too much solvent is used, the solution will not become saturated upon cooling, and a large portion of the product will remain dissolved.

    • Solution: Evaporate a portion of the solvent by gently heating the solution, then allow it to cool again to induce crystallization.[3]

  • Premature Crystallization: If crystals form during a hot gravity filtration step, significant product loss can occur.

    • Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration to prevent the compound from crystallizing on the filter paper.

  • Incomplete Cooling: Insufficient cooling time or not using an ice bath can leave a substantial amount of product in the solution.

    • Solution: After slow cooling to room temperature, ensure the flask is placed in an ice bath for at least 30 minutes to maximize crystal formation.[4]

Systematic Guide to Solvent Selection

The purification of amine hydrochloride salts often requires a methodical approach, as their solubility can be challenging to predict.[5] We recommend the following workflow to identify the optimal solvent or solvent system efficiently.

Compound Physicochemical Data

A foundational understanding of the target molecule is critical for making informed solvent choices.

PropertyValueSource
Molecular Formula C₉H₁₁Cl₂N[6][7]
Molecular Weight 204.10 g/mol [6][7]
Appearance Solid
Predicted Polarity High (due to hydrochloride salt)N/A

The polar amine hydrochloride group dominates the molecule's properties, suggesting that polar solvents will be the best starting point.

Workflow for Solvent System Selection

This diagram outlines the logical progression for identifying a suitable recrystallization solvent.

Solvent_Selection_Workflow cluster_0 Step 1: Single Solvent Screening cluster_1 Step 2: Evaluation cluster_2 Step 3: Protocol Execution cluster_3 Step 4: Troubleshooting Start Start with Crude 1-(4-Chlorophenyl)cyclopropanamine HCl Screen Test solubility in a range of solvents (e.g., Isopropanol, Ethanol, Water, Acetone, Ethyl Acetate, Hexane) Start->Screen Eval Is there a solvent with: - Poor solubility when cold? - Good solubility when hot? Screen->Eval SingleSolvent SUCCESS: Perform Single-Solvent Recrystallization Eval->SingleSolvent  Yes MixedSolvent Develop a Mixed-Solvent System (Good Solvent + Anti-Solvent) Eval->MixedSolvent  No   Troubleshoot Crystals Formed Successfully? SingleSolvent->Troubleshoot MixedSolvent->Troubleshoot OilingOut FAILURE: Compound Oiled Out Troubleshoot->OilingOut  No (Oiling) LowYield FAILURE: Low Yield Troubleshoot->LowYield  No (Yield) Success Purification Complete Troubleshoot->Success  Yes OilingOut->MixedSolvent Adjust Solvent Ratio or Re-screen LowYield->MixedSolvent Concentrate Solution or Re-screen

Caption: Decision workflow for recrystallization solvent selection.

Experimental Protocols

Protocol 1: Single-Solvent Screening

Objective: To identify a single solvent with a large temperature-dependent solubility gradient.

Materials:

  • Crude 1-(4-Chlorophenyl)cyclopropanamine HCl

  • Test tubes or small vials

  • Solvent candidates: Isopropanol (2-Propanol), Ethanol, Methanol, Water, Acetonitrile, Acetone

  • Stirring rod

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude material into a test tube.

  • Add the selected solvent dropwise at room temperature, stirring after each addition, until a total of 1 mL is added. Note the solubility.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a hot water bath towards the solvent's boiling point. Continue to add solvent in small portions if necessary.

  • Observe if the compound fully dissolves when hot. An ideal solvent will dissolve the compound completely in a reasonable volume (e.g., 1-3 mL).

  • If the compound dissolves, allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. A heavy precipitate of fine crystals upon cooling indicates a promising solvent.

Interpreting Results:

SolventExpected Outcome for Amine HCl SaltsRecommendation
Isopropanol Moderate solubility when hot, low solubility when cold.[5]Excellent Candidate. Often preferred for HCl salts over ethanol to improve yield.[3][5]
Ethanol High solubility when hot, moderate-to-low solubility when cold.[5]Good Candidate. May result in slightly lower yield compared to isopropanol due to higher cold solubility.
Methanol Very high solubility even when cold.Poor Candidate. Likely to result in very low recovery.
Water High solubility.[8]Poor Candidate for Single Solvent. May be useful as the "good" solvent in a mixed pair if organic impurities are present.
Acetone/Acetonitrile Variable, but often lower solubility.Screening Recommended. May be useful as an anti-solvent.
Protocol 2: Developing a Mixed-Solvent System

Objective: To create a solvent pair for compounds that are not suitable for single-solvent recrystallization. This is typically required when the compound is too soluble in one solvent and insoluble in another.

Principle: Dissolve the compound in a minimum of a hot "good" solvent (e.g., ethanol) and then add a "poor" or "anti-solvent" (e.g., diethyl ether, hexane) until the solution becomes saturated.[2]

Materials:

  • Crude 1-(4-Chlorophenyl)cyclopropanamine HCl

  • Erlenmeyer flask

  • "Good" solvent (e.g., Ethanol, Isopropanol)

  • "Anti-solvent" (e.g., Diethyl Ether, Hexane, Ethyl Acetate)

  • Hot plate

Procedure:

  • Place the crude material in an Erlenmeyer flask.

  • Add the "good" solvent in small portions while heating the mixture to a boil, adding just enough to completely dissolve the solid. It is critical to use the minimum amount of hot solvent.[1]

  • While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy or turbid. This indicates the point of saturation.

  • Add 1-2 drops of the hot "good" solvent to re-clarify the solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration.

Recommended Pairs:

  • Isopropanol / Diethyl Ether

  • Ethanol / Ethyl Acetate

  • Ethanol / Hexane

References

Validation & Comparative

Comparative Efficacy of 1-(4-Chlorophenyl)cyclopropanamine Analogs in CNS Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the pursuit of novel scaffolds that offer both potency and refined pharmacological profiles is perpetual. Among these, the 1-(4-chlorophenyl)cyclopropanamine core structure has emerged as a compelling starting point for the development of agents targeting key CNS pathways. This guide provides a comparative analysis of the efficacy of various analogs of 1-(4-chlorophenyl)cyclopropanamine, offering experimental data and insights to inform future drug development endeavors. The inherent structural rigidity and metabolic stability imparted by the cyclopropane ring make this class of compounds particularly attractive for medicinal chemists.[1][2]

The 1-(4-Chlorophenyl)cyclopropanamine Scaffold: A Privileged Structure in Neuropharmacology

The 1-(4-chlorophenyl)cyclopropanamine moiety serves as a valuable building block in the synthesis of compounds with potential antidepressant and anxiolytic properties.[1] Its utility stems from the unique conformational constraints imposed by the three-membered ring, which can enhance binding affinity and selectivity for specific CNS targets. Furthermore, the cyclopropyl group is known to confer metabolic stability, a crucial attribute for any CNS drug candidate.[1] This guide will delve into the structure-activity relationships (SAR) of analogs based on this scaffold, with a focus on their interactions with monoamine transporters and monoamine oxidase enzymes, critical players in the regulation of neurotransmitter levels in the brain.

Comparative Efficacy at Monoamine Transporters

Monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), are primary targets for many antidepressant and psychostimulant drugs.[3] The ability of 1-(4-chlorophenyl)cyclopropanamine analogs to modulate the activity of these transporters is a key determinant of their therapeutic potential.

While a comprehensive dataset for a complete series of 1-(4-chlorophenyl)cyclopropanamine analogs is not publicly available in a single study, we can synthesize findings from related structures to infer SAR trends. For instance, studies on analogs of other monoamine transporter ligands, such as modafinil, have demonstrated that para-halo substitutions on the aryl rings can influence binding affinities at DAT, SERT, and NET.[4] This suggests that modifications to the chlorophenyl ring of the 1-(4-chlorophenyl)cyclopropanamine scaffold could similarly tune the potency and selectivity of its analogs.

Table 1: Postulated Comparative Binding Affinities of 1-(4-Chlorophenyl)cyclopropanamine Analogs at Monoamine Transporters (Hypothetical Data Based on Related Compounds)

CompoundR1 (para-position)R2 (Amine)Postulated DAT Affinity (Ki, nM)Postulated SERT Affinity (Ki, nM)Postulated NET Affinity (Ki, nM)
1a ClNH2ModerateHighLow
1b FNH2Moderate-HighModerateLow
1c CH3NH2LowModerateLow
1d ClNHCH3ModerateHighLow
1e ClN(CH3)2LowModerateLow

The rationale behind these postulations is rooted in established SAR for transporter ligands. For example, the nature of the halogen at the para-position can impact hydrophobic and electronic interactions within the binding pocket. N-alkylation of the amine can also significantly alter potency and selectivity, often with N-methylation maintaining or slightly enhancing activity, while larger alkyl groups can be detrimental.

Monoamine Oxidase (MAO) Inhibition: A Key Therapeutic Target

Cyclopropylamines are a well-established class of monoamine oxidase (MAO) inhibitors.[5] MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters, and their inhibition can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressants.[6]

Studies on related cis-cyclopropylamines have shown that these compounds can act as potent, irreversible, and selective inhibitors of MAO-B. For example, cis-N-benzyl-2-methoxycyclopropylamine has demonstrated an IC50 of 5 nM for MAO-B, showcasing the potential of this scaffold for potent enzyme inhibition. The substitution pattern on both the cyclopropane ring and the amine are critical for determining both potency and selectivity for MAO-A versus MAO-B.[6]

Table 2: Comparative Inhibition of Monoamine Oxidase by Phenylcyclopropanamine Analogs (Data from Related Compounds)

CompoundStructureMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-A/MAO-B)
Tranylcyprominetrans-2-Phenylcyclopropanamine--Non-selective
Analog Acis-N-benzyl-2-methoxycyclopropylamine170534

This table highlights the potential for achieving selectivity with modifications to the cyclopropylamine scaffold.

The design of selective MAO-B inhibitors is of particular interest for the treatment of neurodegenerative disorders like Parkinson's disease.[5]

Experimental Protocols

To enable researchers to conduct their own comparative efficacy studies, we provide the following standard experimental protocols.

Radioligand Binding Assays for Monoamine Transporters

This protocol is used to determine the binding affinity (Ki) of test compounds for SERT, DAT, and NET.

Methodology:

  • Membrane Preparation: Prepare crude synaptosomal membranes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

  • Incubation: Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol measures the ability of test compounds to inhibit the activity of MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B enzymes.

  • Incubation: Pre-incubate the enzyme with varying concentrations of the test compound.

  • Substrate Addition: Initiate the reaction by adding a suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or more selective substrates if desired).

  • Detection: Measure the formation of the product over time using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 values for the inhibition of each MAO isoform.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the binding and inhibition assays.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis IC50 and Ki Calculation Scintillation->Data_Analysis

Caption: Workflow for Radioligand Binding Assay.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Enzyme Preparation Pre_Incubation Pre-incubation of Enzyme and Test Compound Enzyme_Prep->Pre_Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Pre_Incubation Substrate_Prep Substrate Preparation Reaction_Initiation Addition of Substrate Substrate_Prep->Reaction_Initiation Pre_Incubation->Reaction_Initiation Fluorescence_Reading Fluorescence Measurement Reaction_Initiation->Fluorescence_Reading Data_Analysis IC50 Calculation Fluorescence_Reading->Data_Analysis

Caption: Workflow for MAO Inhibition Assay.

Conclusion and Future Directions

The 1-(4-chlorophenyl)cyclopropanamine scaffold represents a promising starting point for the development of novel CNS agents. The limited publicly available comparative data underscores the need for systematic studies to fully elucidate the structure-activity relationships of its analogs. By employing the standardized protocols outlined in this guide, researchers can generate the necessary data to compare the efficacy of novel compounds at key CNS targets. Future research should focus on synthesizing and evaluating a diverse library of these analogs to build a comprehensive SAR model. This will enable the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties for the treatment of a range of neurological and psychiatric disorders.

References

A Comparative Guide to the Pharmacological Activity of 1-(4-Chlorophenyl)cyclopropanamine and trans-2-(4-Chlorophenyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylcyclopropylamine scaffold is a privileged structure in medicinal chemistry, most notably represented by the monoamine oxidase (MAO) inhibitor tranylcypromine [trans-2-phenylcyclopropylamine]. This structural motif is a cornerstone in the design of compounds targeting the central nervous system. Within this class of molecules, positional isomerism plays a critical role in defining the pharmacological profile. This guide provides a comparative analysis of two such isomers: 1-(4-Chlorophenyl)cyclopropanamine and trans-2-(4-Chlorophenyl)cyclopropanamine.

The Phenylcyclopropylamine Scaffold: A Privileged Structure in Neuropharmacology

The incorporation of a cyclopropylamine moiety into a molecule can significantly enhance its pharmacological properties. The rigid, three-membered ring restricts conformational flexibility, which can lead to increased binding affinity and selectivity for biological targets. Furthermore, the cyclopropane ring is often resistant to metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.

The archetypal phenylcyclopropylamine, tranylcypromine, is a clinically used antidepressant that irreversibly inhibits both MAO-A and MAO-B.[1][2] This dual inhibition leads to an increase in the synaptic concentrations of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, which is the basis for its antidepressant effect. The trans-stereochemistry of the phenyl and amino groups in tranylcypromine is crucial for its potent MAO inhibitory activity.[3]

Positional Isomerism: A Key Determinant of Biological Activity

The positioning of the phenyl group on the cyclopropane ring—either at the same carbon as the amino group (position 1) or on an adjacent carbon (position 2)—is a critical determinant of the molecule's interaction with its biological targets.

  • 1-Phenylcyclopropylamines: In this configuration, the phenyl and amino groups are attached to the same carbon atom. This arrangement presents a distinct three-dimensional shape compared to the 2-phenyl isomer. Studies on 1-phenylcyclopropylamine have shown that it acts as a mechanism-based inactivator of MAO.[4]

  • 2-Phenylcyclopropylamines: This is the more extensively studied class, to which tranylcypromine belongs. The trans configuration is generally associated with more potent MAO inhibition than the cis isomer. The substitution pattern on the phenyl ring can modulate both the potency and selectivity of MAO inhibition.

Probable Molecular Targets and Inferred Activity Profiles

Based on the known pharmacology of the phenylcyclopropylamine scaffold, the most probable molecular targets for 1-(4-Chlorophenyl)cyclopropanamine and trans-2-(4-Chlorophenyl)cyclopropanamine are monoamine oxidases (MAO-A and MAO-B) and the monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, and norepinephrine transporter - NET).

Monoamine Oxidase (MAO) Inhibition

Both isomers are expected to exhibit inhibitory activity against MAO. The 4-chloro substitution on the phenyl ring is likely to influence the potency and selectivity of this inhibition.

  • 1-(4-Chlorophenyl)cyclopropanamine: Based on the activity of the parent 1-phenylcyclopropylamine, this compound is predicted to be a mechanism-based inhibitor of both MAO-A and MAO-B. The 4-chloro substituent, being an electron-withdrawing group, may modulate the electronic properties of the phenyl ring and influence its interaction with the active site of the enzyme.

  • trans-2-(4-Chlorophenyl)cyclopropanamine: As a close analog of tranylcypromine, this compound is expected to be a potent, irreversible inhibitor of both MAO-A and MAO-B. The 4-chloro substitution may alter the selectivity profile compared to the unsubstituted parent compound.

Monoamine Transporter (DAT, SERT, NET) Inhibition

Phenylcyclopropylamine derivatives have also been reported to interact with monoamine transporters. The affinity for these transporters is highly sensitive to the substitution pattern on the phenyl ring and the stereochemistry of the cyclopropane ring.

  • 1-(4-Chlorophenyl)cyclopropanamine: The potential for this isomer to inhibit monoamine transporters is less predictable based on available literature. However, its structural similarity to some known transporter ligands suggests that it may possess some affinity for DAT, SERT, and/or NET.

  • trans-2-(4-Chlorophenyl)cyclopropanamine: Given that some MAO inhibitors also exhibit activity at monoamine transporters, it is plausible that this compound could interact with DAT, SERT, and NET. The 4-chloro substituent could potentially enhance affinity for one or more of these transporters.

Inferred Comparative Analysis

The following table summarizes the inferred pharmacological profiles of the two isomers based on the structure-activity relationships of related compounds. It is crucial to reiterate that this is a predictive comparison and requires experimental validation.

Target1-(4-Chlorophenyl)cyclopropanamine (Inferred Activity)trans-2-(4-Chlorophenyl)cyclopropanamine (Inferred Activity)
MAO-A Mechanism-based inhibitorPotent, irreversible inhibitor
MAO-B Mechanism-based inhibitorPotent, irreversible inhibitor
DAT Possible inhibitorPossible inhibitor
SERT Possible inhibitorPossible inhibitor
NET Possible inhibitorPossible inhibitor

The primary difference in their mechanism of MAO inhibition is anticipated to be a key distinguishing feature. While both are expected to be mechanism-based inhibitors, the specifics of their interaction with the flavin cofactor of the enzyme may differ, leading to variations in their inactivation kinetics.

Experimental Methodologies for Direct Comparison

To empirically determine and compare the activities of 1-(4-Chlorophenyl)cyclopropanamine and trans-2-(4-Chlorophenyl)cyclopropanamine, the following experimental protocols are recommended.

Monoamine Oxidase (MAO) Inhibition Assay Protocol

This protocol describes a fluorometric method to determine the IC50 values for MAO-A and MAO-B inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Clorgyline (selective MAO-A inhibitor control)

  • Selegiline (selective MAO-B inhibitor control)

  • Test compounds: 1-(4-Chlorophenyl)cyclopropanamine and trans-2-(4-Chlorophenyl)cyclopropanamine

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 320 nm, Emission: 405 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and control inhibitors in potassium phosphate buffer.

  • In a 96-well plate, add 50 µL of the appropriate enzyme (MAO-A or MAO-B) solution to each well.

  • Add 50 µL of the test compound or control inhibitor dilutions to the respective wells. For the control (100% activity), add 50 µL of buffer.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 100 µL of the kynuramine substrate solution to each well.

  • Immediately measure the fluorescence at time zero.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the final fluorescence.

  • Calculate the percent inhibition for each concentration of the test compounds.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare serial dilutions of test compounds and controls D Add test compounds/controls A->D B Prepare enzyme (MAO-A/B) and substrate (Kynuramine) solutions C Add enzyme to 96-well plate B->C F Add substrate to initiate reaction B->F C->D E Pre-incubate at 37°C D->E E->F G Measure initial fluorescence (T=0) F->G H Incubate at 37°C G->H I Measure final fluorescence (T=30 min) H->I J Calculate % Inhibition I->J K Plot dose-response curve J->K L Determine IC50 value K->L

Caption: Workflow for the in vitro MAO inhibition assay.

Monoamine Transporter (DAT, SERT, NET) Binding Assay Protocol

This protocol describes a radioligand binding assay to determine the Ki values for the inhibition of radioligand binding to DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from cells expressing human DAT, SERT, or NET

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Non-specific binding controls: Cocaine (for DAT), Fluoxetine (for SERT), Desipramine (for NET)

  • Test compounds: 1-(4-Chlorophenyl)cyclopropanamine and trans-2-(4-Chlorophenyl)cyclopropanamine

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry.

  • Add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values for the test compounds and subsequently calculate the Ki values using the Cheng-Prusoff equation.

Transporter_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A Prepare serial dilutions of test compounds C Combine membranes, radioligand, and test compound/control in plate A->C B Prepare cell membranes, radioligand, and controls B->C D Incubate to equilibrium C->D E Rapid filtration and washing D->E F Dry filters E->F G Add scintillation cocktail F->G H Quantify radioactivity G->H I Calculate specific binding H->I J Determine IC50 and Ki values I->J

Caption: Workflow for a typical radioligand binding assay for monoamine transporters.

Conclusion

While direct experimental data comparing the activity of 1-(4-Chlorophenyl)cyclopropanamine and trans-2-(4-Chlorophenyl)cyclopropanamine is currently lacking in the public domain, a comparative analysis based on the well-established structure-activity relationships of phenylcyclopropylamine derivatives can provide valuable insights for researchers. It is inferred that both isomers are likely to be inhibitors of monoamine oxidases, with the trans-2-isomer expected to exhibit a pharmacological profile more akin to the known MAO inhibitor tranylcypromine. Their potential activity at monoamine transporters also warrants investigation.

The experimental protocols provided in this guide offer a clear path for the direct, quantitative comparison of these two compounds. Such studies are essential to fully elucidate their pharmacological profiles and to determine their potential as tool compounds or leads for the development of novel therapeutics targeting the central nervous system. The distinct spatial arrangement of the phenyl and amino groups in these two isomers underscores the profound impact of subtle structural modifications on biological activity, a fundamental principle in the field of medicinal chemistry.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Chlorophenyl)cyclopropanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 1-(4-Chlorophenyl)cyclopropanamine, a critical scaffold in the development of central nervous system (CNS) agents. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental insights to guide future discovery efforts.

Introduction: The Significance of the 1-(4-Chlorophenyl)cyclopropanamine Scaffold

The 1-(4-Chlorophenyl)cyclopropanamine core is a key building block in medicinal chemistry, particularly for compounds targeting the CNS.[1][2] Its rigid cyclopropane ring offers metabolic stability, a valuable trait for enhancing the potency and selectivity of drug candidates.[1][2] Derivatives of this scaffold have shown promise as antidepressant and anxiolytic agents, largely attributed to their activity as monoamine oxidase (MAO) inhibitors.[1][2][3]

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[4] Inhibition of these enzymes increases the levels of these neurotransmitters in the brain, a well-established mechanism for treating depression and other neurological disorders.[4][5][6] The cyclopropylamine moiety is a classic pharmacophore for mechanism-based irreversible inhibition of MAOs.[3]

This guide will dissect the structural modifications of the 1-(4-Chlorophenyl)cyclopropanamine scaffold and their impact on biological activity, drawing comparisons from related chemical series to elucidate key SAR trends.

Core Structure-Activity Relationship Analysis

The fundamental pharmacophore consists of three key components: the p-chlorophenyl ring , the cyclopropyl ring , and the primary amine . Modifications to each of these regions can significantly influence the potency, selectivity (MAO-A vs. MAO-B), and overall pharmacological profile of the derivatives.

Modifications of the Phenyl Ring

Substituents on the aromatic ring play a crucial role in the molecule's interaction with the active site of MAO. The nature and position of these substituents can modulate binding affinity and selectivity.

  • Halogen Substitution: The 4-chloro substitution is a common feature. In many CNS-active compounds, halogen substitutions can enhance binding affinity through favorable hydrophobic and electronic interactions. For instance, in a related series of citalopram analogues, halogen substitutions on the phenyl ring were well-tolerated and, in some cases, led to high serotonin transporter (SERT) binding affinity.[7] While direct data for 1-(4-Chlorophenyl)cyclopropanamine derivatives is limited, it is hypothesized that the electron-withdrawing nature of the chlorine atom at the para position is beneficial for activity.

  • Other Substituents: The introduction of other groups, such as methyl or methoxy, can have varied effects. Electron-donating groups might alter the electronic properties of the phenyl ring, potentially impacting the interaction with the enzyme's active site.[8]

Table 1: Hypothetical Impact of Phenyl Ring Substitutions on MAO Inhibition

R-Group (Position)Predicted Effect on PotencyRationale
4-ClHighFavorable hydrophobic and electronic interactions.
4-FHighSimilar to chloro, may enhance metabolic stability.
4-CH3ModerateElectron-donating, may alter binding orientation.
4-OCH3Moderate to LowBulkier group, may introduce steric hindrance.
3,4-diClPotentially HighIncreased hydrophobicity may enhance binding.
Modifications of the Cyclopropylamine Moiety

The cyclopropylamine group is the reactive component responsible for the irreversible inhibition of MAO.

  • N-Alkylation and N-Arylation: Substitution on the primary amine can significantly impact selectivity and potency. For example, in a series of [1-(4-chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, various N-alkyl and N-aryl substitutions were explored, leading to compounds with antibacterial activity.[9] In the context of MAO inhibition, N-alkylation can influence the compound's pKa and its ability to access the enzyme's active site. For instance, N-benzyl substitution on a cyclopropylamine scaffold resulted in a potent and selective MAO-B inhibitor.[3]

  • Stereochemistry: The stereochemistry of the cyclopropane ring is critical. For some cyclopropylamine inhibitors, the cis and trans isomers exhibit different inhibitory profiles.[3]

Table 2: Comparative Activity of N-Substituted Cyclopropylamine Derivatives (Example Data from a Related Series)

CompoundSubstitutionMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-A/MAO-B)
Tranylcypromine(trans)~200~1000.5
cis-N-benzyl-2-methoxycyclopropylamineN-benzyl, 2-methoxy17050.029

Data adapted from a study on cis-cyclopropylamines as MAO inhibitors to illustrate the impact of substitution.[3]

Experimental Protocols

To enable researchers to validate and expand upon these SAR findings, detailed methodologies for key experiments are provided below.

Synthesis of 1-(4-Chlorophenyl)cyclopropanamine Derivatives

A general synthetic route involves the cyclopropanation of a substituted phenylacetonitrile followed by reduction of the nitrile group.[8]

Step 1: Synthesis of 1-(4-chlorophenyl)cyclopropane-1-carbonitrile

  • To a solution of 2-(4-chlorophenyl)acetonitrile (1 mmol) in a suitable solvent (e.g., toluene), add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Add a solution of 1,2-dibromoethane (1.2 mmol) and an aqueous solution of a strong base (e.g., 50% NaOH).

  • Heat the reaction mixture at 60°C with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitrile to the Amine

  • To a solution of 1-(4-chlorophenyl)cyclopropane-1-carbonitrile (1 mmol) in a dry ethereal solvent (e.g., THF), add a reducing agent such as lithium aluminum hydride (LiAlH4) (1.5 mmol) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solid and wash with the ethereal solvent.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired 1-(4-chlorophenyl)cyclopropanamine.

In Vitro Monoamine Oxidase Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay.

  • Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B.

  • Assay Buffer: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Substrate: Use a suitable fluorogenic substrate for each enzyme (e.g., kynuramine for MAO-A, benzylamine for MAO-B with horseradish peroxidase and Amplex Red).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the respective MAO enzyme, and the test compound at various concentrations.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow for irreversible inhibition.

    • Initiate the reaction by adding the substrate.

    • Measure the fluorescence at appropriate excitation and emission wavelengths over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural components and the general workflow for evaluating these compounds.

SAR_of_1_4_Chlorophenylcyclopropanamine cluster_scaffold 1-(4-Chlorophenyl)cyclopropanamine Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold PhenylRing Phenyl Ring (Substitutions) Cyclopropylamine Cyclopropylamine (N-Substitution, Stereochemistry) Potency Potency (IC50) PhenylRing->Potency Selectivity Selectivity (MAO-A vs. MAO-B) PhenylRing->Selectivity Cyclopropylamine->Potency Cyclopropylamine->Selectivity

Caption: Key structural regions for modification.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification MAO_Assay In Vitro MAO Inhibition Assay Purification->MAO_Assay SAR_Analysis SAR Analysis MAO_Assay->SAR_Analysis

References

A Comparative Guide to the Metabolic Stability of 1-(4-Chlorophenyl)cyclopropanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within central nervous system (CNS) therapeutics, the optimization of a molecule's metabolic stability is a critical determinant of its clinical success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. This guide provides an in-depth comparison of the metabolic stability of 1-(4-Chlorophenyl)cyclopropanamine, a key pharmaceutical intermediate[1], with a series of its structural analogs. We will delve into the underlying principles of its metabolism, provide a robust experimental protocol for assessing stability, and discuss the structure-metabolism relationships that govern the metabolic fate of this chemical class.

The inclusion of a cyclopropylamine moiety in drug candidates is a design strategy often employed to introduce conformational rigidity and improve potency. However, this functional group is also associated with complex metabolic pathways, including the potential for bioactivation to reactive intermediates.[2][3][4][5] A thorough understanding of how structural modifications impact metabolic stability is therefore paramount for researchers in drug development.

The Metabolic Landscape of Cyclopropylamines

The cyclopropylamine functional group, while beneficial for its structural properties, presents a unique challenge from a drug metabolism perspective. The primary amine is a potential site for oxidation by various enzyme systems, most notably Cytochrome P450 (CYP) enzymes and monoamine oxidases (MAOs).[6]

Oxidation of the cyclopropylamine moiety can proceed through several pathways. One-electron oxidation at the nitrogen atom can lead to the formation of a cation-radical intermediate.[7][8][9] This intermediate can then undergo ring scission of the strained cyclopropane ring, leading to the formation of reactive species such as α,β-unsaturated aldehydes.[3][4][6][10] These reactive metabolites are capable of forming covalent adducts with cellular macromolecules, a mechanism that has been implicated in the hepatotoxicity of some cyclopropylamine-containing drugs like trovafloxacin.[3][4][6][10]

Furthermore, the inactivation of CYP enzymes by cyclopropylamines has been reported and is often attributed to the formation of metabolic intermediate complexes (MICs), where a metabolite coordinates tightly with the heme iron of the enzyme, thereby inhibiting its function.[7][9]

Given this complex metabolic profile, it is crucial for drug developers to meticulously evaluate the metabolic stability of any cyclopropylamine-containing compound and its analogs to mitigate the risks of bioactivation and ensure a favorable pharmacokinetic profile.

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

To quantitatively assess and compare the metabolic stability of 1-(4-Chlorophenyl)cyclopropanamine and its analogs, a well-established in vitro assay using human liver microsomes (HLMs) is the industry standard. HLMs are subcellular fractions of hepatocytes that are rich in Phase I drug-metabolizing enzymes, particularly CYP enzymes.[11][12] This protocol is designed to be self-validating by including appropriate controls.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis stock 1. Prepare 10 mM stock solutions of test compounds in DMSO working 2. Prepare 1 µM working solutions in incubation buffer stock->working prewarm 5. Pre-warm HLM and compound solutions at 37°C working->prewarm hlm 3. Prepare HLM suspension (0.5 mg/mL protein) hlm->prewarm nadph 4. Prepare NADPH regenerating system initiate 6. Initiate reaction by adding NADPH nadph->initiate prewarm->initiate incubate 7. Incubate at 37°C with shaking initiate->incubate sample 8. Aliquot samples at specified time points (e.g., 0, 5, 15, 30, 60 min) incubate->sample quench 9. Quench reaction with ice-cold acetonitrile containing internal standard sample->quench centrifuge 10. Centrifuge to pellet protein quench->centrifuge analyze 11. Analyze supernatant by LC-MS/MS centrifuge->analyze data 12. Quantify remaining parent compound analyze->data

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Test Compounds: Prepare 10 mM stock solutions of 1-(4-Chlorophenyl)cyclopropanamine and its analogs in DMSO. From these, prepare 1 µM working solutions in 100 mM potassium phosphate buffer (pH 7.4).[13]

    • Human Liver Microsomes (HLMs): Thaw pooled HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer.[11]

    • NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in 100 mM potassium phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension and the test compound working solutions for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed HLM and test compound mixture. The final volume should be 200 µL.

    • Incubate the reaction mixture at 37°C with constant shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 25 µL aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing 100 µL of ice-cold acetonitrile with a suitable internal standard (e.g., a structurally similar compound with a different mass).[13][14]

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean 96-well plate for analysis by LC-MS/MS.

  • Controls:

    • Negative Control (No NADPH): For each compound, run a parallel incubation without the NADPH regenerating system to account for non-enzymatic degradation.

    • Positive Control: Include a compound with known metabolic instability (e.g., verapamil or testosterone) to validate the activity of the HLMs.

Analytical Methodology: LC-MS/MS for Compound Quantification

The concentration of the remaining parent compound at each time point is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[15][16][17][18][19]

  • Chromatography: A reverse-phase C18 column is typically used to separate the analyte from matrix components. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule [M+H]+) is selected and fragmented, and a specific product ion is monitored for quantification. This provides a high degree of specificity and minimizes interferences.

Comparative Metabolic Stability of 1-(4-Chlorophenyl)cyclopropanamine and Its Analogs

To illustrate the principles of structure-metabolism relationships, we will compare the metabolic stability of 1-(4-Chlorophenyl)cyclopropanamine (the parent compound) with three hypothetical analogs. These analogs feature modifications to the phenyl ring, which can significantly influence their interaction with metabolic enzymes.

  • Analog 1: 1-(4-Methoxyphenyl)cyclopropanamine (with an electron-donating group)

  • Analog 2: 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine (with an electron-withdrawing group)

  • Analog 3: 1-(3,4-Dichlorophenyl)cyclopropanamine (with an additional chloro-substituent)

The following table presents hypothetical, yet plausible, experimental data for the metabolic stability of these compounds in human liver microsomes.

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Metabolic Stability
Parent Compound 1-(4-Chlorophenyl)cyclopropanamine4515.4Moderate
Analog 1 1-(4-Methoxyphenyl)cyclopropanamine2527.7Low
Analog 2 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine709.9High
Analog 3 1-(3,4-Dichlorophenyl)cyclopropanamine6011.6Moderate-High
Interpretation of Structure-Metabolism Relationships
  • Parent Compound (1-(4-Chlorophenyl)cyclopropanamine): The chloro-substituent at the para-position is moderately deactivating. This compound is expected to have moderate metabolic stability. The primary sites of metabolism are likely N-oxidation and potential aromatic hydroxylation.

  • Analog 1 (1-(4-Methoxyphenyl)cyclopropanamine): The methoxy group is strongly electron-donating, making the aromatic ring more susceptible to oxidative attack by CYP enzymes. This increased electron density can facilitate aromatic hydroxylation, leading to a shorter half-life and higher intrinsic clearance, thus indicating lower metabolic stability.

  • Analog 2 (1-(4-(Trifluoromethyl)phenyl)cyclopropanamine): The trifluoromethyl group is a strong electron-withdrawing group. This deactivates the aromatic ring towards oxidative metabolism, making it a "metabolic blocker." Consequently, this analog is predicted to have a longer half-life and lower intrinsic clearance, signifying higher metabolic stability.

  • Analog 3 (1-(3,4-Dichlorophenyl)cyclopropanamine): The presence of two chloro-substituents further deactivates the aromatic ring compared to the parent compound. This is expected to reduce the rate of aromatic hydroxylation, leading to improved metabolic stability.

Predicted Metabolic Pathways

The primary metabolic pathways for 1-(4-Chlorophenyl)cyclopropanamine and its analogs are predicted to involve oxidation of the cyclopropylamine moiety and the aromatic ring.

G cluster_pathways Metabolic Pathways Parent 1-(4-Chlorophenyl)cyclopropanamine N_Oxidation N-Oxidation (CYPs, FMOs) Parent->N_Oxidation Pathway A Aromatic_Hydroxylation Aromatic Hydroxylation (CYPs) Parent->Aromatic_Hydroxylation Pathway B Ring_Opening Ring Opening via Cation-Radical Parent->Ring_Opening Pathway C (Bioactivation) N_Oxide N-Oxide Metabolite N_Oxidation->N_Oxide Hydroxylated_Metabolite Hydroxylated Metabolite Aromatic_Hydroxylation->Hydroxylated_Metabolite Reactive_Metabolite Reactive α,β-Unsaturated Aldehyde Ring_Opening->Reactive_Metabolite

Caption: Predicted metabolic pathways for 1-(4-Chlorophenyl)cyclopropanamine.

  • Pathway A (N-Oxidation): Oxidation at the nitrogen atom can lead to the formation of hydroxylamines and other N-oxidized metabolites.

  • Pathway B (Aromatic Hydroxylation): CYP-mediated hydroxylation of the phenyl ring is a common metabolic route. The position of hydroxylation will be influenced by the nature and position of the substituents.

  • Pathway C (Bioactivation): As previously discussed, oxidation of the cyclopropylamine can lead to ring opening and the formation of potentially reactive metabolites. The propensity for this pathway is a critical safety consideration.

Conclusion

The metabolic stability of 1-(4-Chlorophenyl)cyclopropanamine and its analogs is a complex interplay of the inherent reactivity of the cyclopropylamine moiety and the electronic properties of the substituents on the phenyl ring. This guide has provided a framework for understanding and evaluating these properties. By employing robust in vitro assays and a rational approach to analog design, researchers can effectively navigate the challenges associated with this chemical class and optimize compounds for further development. The key to success lies in balancing the desired pharmacological activity with a metabolic profile that ensures safety and efficacy.

References

A Comparative Guide to the Validation of an HPLC Method for 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride, a key intermediate in various synthetic pathways. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step and presenting comparative data to illustrate successful validation against established regulatory standards.

The Imperative of a Validated Method

Before any analytical method can be used for routine analysis, such as in-process control, stability testing, or final product release, its suitability for the intended purpose must be established through a process known as method validation.[1][2] This process provides documented evidence that the method is reliable, reproducible, and accurate for the quantification of the analyte of interest.[2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for analytical method validation.[1][3][4][5][6]

This guide will focus on the validation of a stability-indicating HPLC method, which is crucial for monitoring the purity and degradation of the active pharmaceutical ingredient (API) over time.[7][8]

Proposed HPLC Method for Analysis

While a specific validated method for this compound is not publicly available, a robust starting point can be developed based on its chemical properties—a primary amine with a chromophore.[9][10][11][12][13] The following hypothetical reversed-phase HPLC (RP-HPLC) method will be the basis for our validation discussion. The analysis of amines by HPLC can sometimes be challenging due to their polarity and potential for poor peak shape.[14][15][16] Therefore, careful column selection and mobile phase optimization are critical.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Mobile Phase

The Validation Journey: A Parameter-by-Parameter Comparison

The validation of an analytical method is a systematic process that evaluates several key performance characteristics.[17][18][19]

Caption: Workflow for HPLC Method Validation.

Specificity: Distinguishing the Analyte from its Surroundings

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20][21] For a stability-indicating method, this is most effectively demonstrated through forced degradation studies.[7][8][22][23][24]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of this compound in the diluent.

  • Forced Degradation: Subject the stock solution to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the proposed HPLC method. The peak purity of the analyte peak should be evaluated using a photodiode array (PDA) detector.

Acceptance Criteria vs. Experimental Data:

ParameterAcceptance CriteriaHypothetical Experimental Result
Peak Purity The peak purity angle should be less than the purity threshold for the analyte peak in all stressed samples.The purity angle was consistently less than the purity threshold, indicating no co-eluting peaks.
Resolution The resolution between the analyte peak and the closest eluting degradation peak should be > 2.0.The resolution to the nearest degradation peak was 2.5, demonstrating good separation.
Linearity and Range: Proportionality of Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[25] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[2]

Experimental Protocol:

  • Prepare a series of calibration standards: From a stock solution, prepare at least five concentrations of this compound, typically ranging from 50% to 150% of the expected working concentration.

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria vs. Experimental Data:

ParameterAcceptance CriteriaHypothetical Experimental Result
Correlation Coefficient (r²) ≥ 0.9990.9995
Y-intercept Should be close to zero.The y-intercept was not significantly different from zero.
Residual Plot The residuals should be randomly distributed around the x-axis.The residual plot showed a random pattern.
Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[20] It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo or blank matrix.[20]

Experimental Protocol:

  • Prepare spiked samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo. Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculate Recovery: Calculate the percentage recovery of the analyte.

Acceptance Criteria vs. Experimental Data:

Concentration LevelAcceptance Criteria (% Recovery)Hypothetical Experimental Result (% Recovery)
80%98.0 - 102.099.5
100%98.0 - 102.0100.2
120%98.0 - 102.0101.1
Precision: Agreement Between a Series of Measurements

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[25] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[2]

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.

Acceptance Criteria vs. Experimental Data:

Precision LevelAcceptance Criteria (% RSD)Hypothetical Experimental Result (% RSD)
Repeatability ≤ 2.0%0.8%
Intermediate Precision ≤ 2.0%1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the noise level: Inject a blank solution multiple times and determine the baseline noise.

  • Determine the signal: Prepare a series of dilute solutions of the analyte and determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria vs. Experimental Data:

ParameterAcceptance CriteriaHypothetical Experimental Result
LOD (S/N Ratio) ~ 3:10.05 µg/mL
LOQ (S/N Ratio) ~ 10:10.15 µg/mL
Precision at LOQ (%RSD) ≤ 10%4.5%
Robustness: Reliability Under Varied Conditions

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[20]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analyze a standard solution under each varied condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Acceptance Criteria vs. Experimental Data:

Varied ParameterAcceptance CriteriaHypothetical Experimental Result
Flow Rate (0.9 mL/min) System suitability parameters meet requirements.All system suitability parameters were within acceptable limits.
Flow Rate (1.1 mL/min) System suitability parameters meet requirements.All system suitability parameters were within acceptable limits.
Temperature (28°C) System suitability parameters meet requirements.All system suitability parameters were within acceptable limits.
Temperature (32°C) System suitability parameters meet requirements.All system suitability parameters were within acceptable limits.

graph ValidationParameters {
node [shape=record, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [color="#EA4335"];

Validation [label="{Validation Parameters | { Specificity | Linearity | Accuracy | Precision | LOD/LOQ | Robustness}}"]; Purpose [label="Ensures Method is Fit for Purpose"];

Validation -> Purpose; }

Caption: Key Parameters for HPLC Method Validation.

Conclusion: A Foundation of Trustworthy Data

The validation of an HPLC method for the quantification of this compound, as outlined in this guide, is a comprehensive process that ensures the generation of reliable and accurate data. By systematically evaluating each performance characteristic against predefined acceptance criteria derived from regulatory guidelines, researchers can have a high degree of confidence in their analytical results. This validated method can then be confidently implemented for routine quality control, stability studies, and other applications in the pharmaceutical development lifecycle.

References

A Comparative Analysis of the Biological Activity of Chloro-Substituted Phenylcyclopropylamines as Amine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The phenylcyclopropylamine scaffold, a rigid phenethylamine analog, is a cornerstone in the design of inhibitors targeting flavin-dependent amine oxidases. The prototypical example, trans-2-phenylcyclopropylamine (tranylcypromine), is a clinically used antidepressant that irreversibly inhibits monoamine oxidases (MAOs).[1] Beyond MAOs, this structural motif has been instrumental in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), an epigenetic regulator implicated in various cancers. The introduction of substituents onto the phenyl ring offers a powerful strategy to modulate the potency and selectivity of these inhibitors.

This guide provides a comprehensive comparison of the biological activity of chloro-substituted phenylcyclopropylamines, focusing on their inhibitory effects on MAO-A, MAO-B, and LSD1. We will delve into the structure-activity relationships (SAR) governed by the position of the chloro-substituent, present supporting experimental data, and provide detailed protocols for the synthesis and biological evaluation of these compounds. Our aim is to equip researchers with the foundational knowledge and practical methodologies to explore this important class of enzyme inhibitors.

The Significance of Chloro-Substitution: A Mechanistic Perspective

The electronic properties of the phenyl ring in phenylcyclopropylamines play a critical role in their mechanism of action. These compounds are mechanism-based inhibitors, meaning they are converted into a reactive species by the target enzyme, which then forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition.[2]

The introduction of a chlorine atom, an electron-withdrawing group, onto the phenyl ring can significantly influence this process. The increased electrophilicity of the aromatic ring can impact the initial binding affinity to the enzyme's active site and modulate the reactivity of the cyclopropylamine moiety during the catalytic cycle. The position of the chloro-substituent (ortho, meta, or para) further refines these effects through steric and electronic influences, dictating the inhibitor's potency and selectivity for different amine oxidases.[3]

Comparative Biological Activity: A Data-Driven Analysis

A systematic evaluation of chloro-substituted phenylcyclopropylamines reveals distinct inhibitory profiles against MAO-A, MAO-B, and LSD1. The following data, compiled from a seminal study by Binda et al. (2010), highlights the impact of chloro-substitution, particularly in the para position.

Table 1: Comparative Inhibitory Activity of Substituted trans-2-Phenylcyclopropylamines

CompoundSubstitutionLSD1 IC₅₀ (μM)LSD1 kinact/KI (M⁻¹s⁻¹)MAO-A IC₅₀ (μM)MAO-B IC₅₀ (μM)
Tranylcypromine Unsubstituted235581.91.6
S1501 4-Chloro1851150.40.5
S1601 4-Fluoro210750.90.8
S2101 2-Benzyloxy-5-fluoro< 14560> 1000250

Data extracted from Binda et al., J. Am. Chem. Soc. 2010, 132, 27, 9469–9479.[4]

From this data, several key insights emerge:

  • Para-Chloro Substitution Enhances Potency: The 4-chloro derivative (S1501 ) exhibits a lower IC₅₀ and a higher kinact/KI value for LSD1 compared to the unsubstituted tranylcypromine, indicating a more potent and efficient inactivation of the enzyme.[4] Similarly, its inhibitory activity against both MAO-A and MAO-B is enhanced, with IC₅₀ values approximately 4- to 5-fold lower than the parent compound.[4] This aligns with the general observation that electron-withdrawing groups in the para position can increase the inhibitory activity of phenylcyclopropylamines against MAOs.[3]

  • Limited Data on Ortho and Meta Isomers: While the para-substituted analog is well-characterized, comprehensive and directly comparable data for the ortho- and meta-chloro-substituted isomers against all three enzymes within a single study is limited in the current literature. This represents a significant knowledge gap and an area ripe for further investigation to complete the SAR landscape.

  • Achieving Selectivity: The data for compound S2101 demonstrates that while a single chloro-substitution enhances broad-spectrum activity, more complex substitution patterns are necessary to achieve high selectivity. The combination of a benzyloxy group at the 2-position and a fluoro group at the 5-position dramatically increases LSD1 inhibitory potency while significantly reducing MAO-A and MAO-B activity, highlighting a path toward isoform-selective inhibitors.[4]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research in this area, we provide detailed, field-proven protocols for the synthesis of chloro-substituted phenylcyclopropylamines and for the enzymatic assays to determine their inhibitory activity.

Synthesis of Chloro-Substituted trans-2-Phenylcyclopropylamines

The following is a generalized, multi-step protocol for the synthesis of trans-2-phenylcyclopropylamines, adaptable for ortho-, meta-, and para-chloro starting materials. A key step in this synthesis is the Hofmann rearrangement to convert a carboxamide to the desired amine.

SynthesisWorkflow A Chloro-substituted Styrene B cis/trans-Ethyl-2-(chlorophenyl)cyclopropanecarboxylate A->B Ethyl Diazoacetate, Heat C trans-2-(Chlorophenyl)cyclopropanecarboxylic Acid B->C 1. Base Hydrolysis 2. Isomer Separation D trans-2-(Chlorophenyl)cyclopropanecarboxamide C->D 1. SOCl₂ 2. NH₄OH E trans-2-(Chlorophenyl)cyclopropylamine D->E Hofmann Rearrangement (e.g., NaOBr)

Figure 1: General synthetic workflow for chloro-substituted trans-2-phenylcyclopropylamines.

Step-by-Step Methodology:

  • Cyclopropanation:

    • To a solution of the corresponding chloro-substituted styrene in a suitable solvent (e.g., toluene), add ethyl diazoacetate.

    • Heat the reaction mixture under reflux. The diazo compound will decompose to a carbene, which then adds to the double bond of the styrene to form a mixture of cis- and trans-ethyl-2-(chlorophenyl)cyclopropanecarboxylates.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Remove the solvent under reduced pressure and purify the crude product by fractional distillation or column chromatography.

  • Hydrolysis and Isomer Separation:

    • Hydrolyze the ester mixture with a base (e.g., NaOH or KOH) in an aqueous alcoholic solution.

    • Acidify the reaction mixture to precipitate the carboxylic acids.

    • The trans-isomer of 2-(chlorophenyl)cyclopropanecarboxylic acid is typically a solid and can be separated from the more soluble cis-isomer by recrystallization from a suitable solvent (e.g., hot water or hexane).

  • Amide Formation:

    • Convert the purified trans-carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride (SOCl₂).

    • Carefully add the acid chloride to a cooled solution of concentrated ammonium hydroxide to form trans-2-(chlorophenyl)cyclopropanecarboxamide.

    • Collect the precipitated amide by filtration, wash with cold water, and dry.

  • Hofmann Rearrangement:

    • Prepare a solution of sodium hypobromite (NaOBr) by adding bromine to a cold solution of sodium hydroxide.

    • Add the trans-carboxamide to the cold NaOBr solution and stir.

    • Gently warm the reaction mixture to initiate the Hofmann rearrangement.

    • After the reaction is complete, extract the desired trans-2-(chlorophenyl)cyclopropylamine with an organic solvent (e.g., diethyl ether).

    • Purify the final product by distillation under reduced pressure.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for determining the IC₅₀ values of inhibitors against MAO-A and MAO-B using a fluorometric assay.

MAO_Assay_Workflow A Prepare Reagents: - MAO-A/B Enzyme - Substrate (e.g., kynuramine) - Inhibitor dilutions B Pre-incubation: Enzyme + Inhibitor A->B C Initiate Reaction: Add Substrate B->C D Incubate at 37°C C->D E Stop Reaction (e.g., add base) D->E F Measure Fluorescence E->F G Calculate IC₅₀ F->G

Figure 2: Workflow for the MAO inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the chloro-substituted phenylcyclopropylamine test compounds in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare solutions of recombinant human MAO-A and MAO-B enzymes in the same buffer.

    • Prepare a solution of a suitable fluorogenic substrate (e.g., kynuramine).

  • Assay Procedure:

    • In a 96-well microplate, add the enzyme solution to each well.

    • Add the inhibitor dilutions to the respective wells. Include a positive control (a known MAO inhibitor like clorgyline for MAO-A or selegiline for MAO-B) and a negative control (buffer only).

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., a basic solution).

    • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against LSD1 using a peroxidase-coupled assay that detects the hydrogen peroxide produced during the demethylation reaction.

LSD1_Assay_Workflow A Prepare Reagents: - LSD1 Enzyme - H3K4me2 peptide substrate - HRP, Amplex Red - Inhibitor dilutions B Pre-incubation: Enzyme + Inhibitor A->B C Initiate Reaction: Add Substrate, HRP, Amplex Red B->C D Incubate at 37°C C->D E Measure Fluorescence D->E F Calculate k_inact/K_I E->F

Figure 3: Workflow for the LSD1 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the chloro-substituted phenylcyclopropylamine test compounds in a suitable assay buffer.

    • Prepare a solution of recombinant human LSD1 enzyme.

    • Prepare a reaction mixture containing a dimethylated histone H3 lysine 4 (H3K4me2) peptide substrate, horseradish peroxidase (HRP), and a fluorogenic peroxidase substrate (e.g., Amplex Red).

  • Assay Procedure:

    • In a 96-well microplate, add the LSD1 enzyme to each well.

    • Add the inhibitor dilutions to the respective wells. Include a positive control (a known LSD1 inhibitor like tranylcypromine) and a negative control (buffer only).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the reaction mixture to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Determine the initial reaction rates from the fluorescence kinetic data.

    • To determine the kinetic parameters for irreversible inhibition (kinact and KI), perform the assay at various inhibitor and substrate concentrations.

    • Plot the observed inactivation rate constant (kobs) against the inhibitor concentration and fit the data to the appropriate kinetic model to calculate kinact and KI. The ratio kinact/KI provides a measure of the inactivation efficiency.

Discussion and Future Directions

The available data clearly indicates that chloro-substitution on the phenyl ring of phenylcyclopropylamines is a viable strategy for modulating their inhibitory activity against MAOs and LSD1. The enhanced potency of the 4-chloro derivative underscores the importance of electron-withdrawing groups at this position. However, to fully exploit the potential of this class of inhibitors, a more comprehensive understanding of the structure-activity relationships is required.

Future research should prioritize the systematic synthesis and evaluation of a complete series of mono-, di-, and tri-chloro-substituted phenylcyclopropylamines. A head-to-head comparison of the ortho-, meta-, and para-isomers against MAO-A, MAO-B, and LSD1 in standardized assays will provide invaluable data for constructing robust SAR models. Such studies will not only elucidate the electronic and steric requirements for potent and selective inhibition but also guide the rational design of next-generation inhibitors with improved therapeutic profiles.

Furthermore, the exploration of chloro-substitution in combination with other modifications on the phenylcyclopropylamine scaffold, as exemplified by compound S2101 , holds significant promise for developing highly selective inhibitors. By fine-tuning the substitution pattern, it may be possible to design compounds that exclusively target a single amine oxidase isoform, thereby minimizing off-target effects and enhancing therapeutic efficacy.

Conclusion

Chloro-substituted phenylcyclopropylamines represent a compelling class of amine oxidase inhibitors with significant potential in both neuroscience and oncology. The strategic placement of chlorine atoms on the phenyl ring provides a powerful tool to enhance inhibitory potency. While the current understanding of the SAR is promising, further systematic investigation, particularly of the ortho- and meta-chloro isomers, is crucial for the rational design of next-generation inhibitors with improved potency and selectivity. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on such investigations and contribute to the advancement of this important area of medicinal chemistry.

References

assessing the purity of synthesized 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Assessment of Synthesized 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy.[1] For novel intermediates like this compound, a key building block in the synthesis of central nervous system agents, a rigorous and multi-faceted analytical strategy is paramount.[2] This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this specific compound, grounded in the principles of scientific integrity and regulatory compliance.[3] Our approach is designed to be a self-validating system, ensuring that the data generated is robust, reliable, and defensible.

The Analytical Imperative: Understanding Potential Impurities

A robust purity assessment begins not in the analytical lab, but with a thorough understanding of the synthetic process. The impurity profile of an API is a direct reflection of its manufacturing journey, including raw materials, intermediates, and reaction conditions.[4] While the specific commercial synthesis of 1-(4-Chlorophenyl)cyclopropanamine HCl may be proprietary, a plausible route allows us to anticipate potential process-related impurities.

A likely synthetic pathway could involve the reaction of 1-bromo-4-chlorobenzene with cyclopropanamine through a coupling reaction or a multi-step synthesis starting from 4-chlorophenylacetonitrile. Based on such routes, potential impurities can be categorized:

  • Starting Materials & Reagents: Unreacted 4-chloro-substituted precursors or cyclopropanamine.

  • Intermediates: Partially reacted species from the synthetic pathway.

  • By-products: Compounds formed from side reactions, such as positional isomers (e.g., 2- or 3-chlorophenyl derivatives) or products of over-reaction or degradation.[5]

  • Residual Solvents: Organic volatile impurities from reaction and purification steps.

  • Inorganic Impurities: Residual catalysts or salts.

Effective control and quantification of these impurities are mandated by global regulatory bodies, with guidelines like the ICH Q3A(R2) setting strict thresholds for reporting, identification, and qualification.[6]

Orthogonal Analytical Techniques: A Comparative Framework

No single analytical method can provide a complete picture of a compound's purity. A multi-technique, or orthogonal, approach is essential for detecting the wide range of potential impurities.[7] We will compare the four cornerstone techniques for API analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) coupled with Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for purity and impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility for non-volatile and thermally labile compounds.[8][9] For 1-(4-Chlorophenyl)cyclopropanamine HCl, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, leveraging the non-polar nature of the substituted phenyl ring.[10] The presence of the chlorophenyl chromophore allows for sensitive detection using a UV detector.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size). The C18 phase provides excellent retention for the hydrophobic phenyl group.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water. The acid modifier improves peak shape for the amine.

    • B: Acetonitrile.

  • Gradient Elution: A gradient from low to high organic content (Acetonitrile) is crucial to elute impurities with a wide range of polarities and ensure the main peak is well-resolved. A typical gradient might run from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV detection at 230 nm, which corresponds to a strong absorbance for the chlorophenyl moiety. A DAD is preferred to assess peak purity and detect co-eluting impurities with different UV spectra.

  • Sample Preparation: Dissolve the hydrochloride salt in the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • Quantification: Purity is typically assessed by area percent, assuming all impurities have a similar response factor at the chosen wavelength. For accurate quantification of specific impurities, reference standards are required.

Trustworthiness: This method is self-validating through system suitability tests (SSTs). Before analysis, multiple injections of a standard are performed to verify parameters like peak tailing (should be ≤ 2.0), theoretical plates (≥ 2000), and the relative standard deviation (RSD) of peak area and retention time (≤ 2.0%).[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is unparalleled for the analysis of volatile and semi-volatile compounds, making it the ideal technique for identifying and quantifying residual solvents.[1] Direct GC analysis of primary amines like cyclopropylamine can be problematic due to their polarity, leading to poor peak shape.[11][12] Therefore, a derivatization step is essential to convert the polar amine into a less polar, more volatile derivative, significantly improving chromatographic performance.[11]

Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities

  • Instrumentation: GC system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification. A headspace autosampler is used for residual solvent analysis.

  • Derivatization (for volatile amine impurities):

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., anhydrous pyridine).

    • Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11]

    • Heat the mixture (e.g., 60°C for 30 minutes) to complete the reaction, forming the TMS-derivative of the amine.[11]

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for general-purpose separation.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Temperature Program: Start at a low temperature (e.g., 40°C) to resolve highly volatile solvents, then ramp up to a higher temperature (e.g., 280°C) to elute derivatized impurities.

  • Injection: Split injection mode to avoid overloading the column.

  • Detection: The MS detector is used in scan mode to identify unknown impurities by comparing their mass spectra to library databases (e.g., NIST).[13][14] The FID provides excellent quantitative data for organic compounds.

Trustworthiness: The mass spectrometer provides definitive identification of impurities, offering a higher level of confidence than UV detection alone. The use of an internal standard during sample preparation can correct for variations, enhancing the quantitative accuracy of the method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is a powerful, non-destructive technique that provides detailed structural information about the molecule and its impurities.[8] Unlike chromatographic methods, NMR can be inherently quantitative (qNMR) without the need for reference standards for every impurity, provided a certified internal standard is used. It is particularly adept at identifying and quantifying structural isomers and other impurities that may be difficult to resolve chromatographically.

Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation and Purity

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh the sample (approx. 5-10 mg) and a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a deuterated solvent (e.g., DMSO-d₆ or D₂O), ensuring complete dissolution. Transfer to an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans for a good signal-to-noise ratio.

    • Ensure the relaxation delay (d1) is long enough (e.g., 5 times the longest T1) for accurate integration and quantification.

    • Integrate the signals corresponding to the analyte and the internal standard. The purity can be calculated by comparing the integral of a known number of protons on the analyte to the integral of the known protons on the certified standard.

  • ¹³C NMR and 2D NMR:

    • Acquire a ¹³C NMR spectrum to confirm the carbon backbone.

    • If unknown impurities are detected in the ¹H spectrum, 2D NMR experiments (e.g., COSY, HSQC) can be performed to elucidate their structures.

Trustworthiness: The quantitative nature of ¹H NMR, when performed with a certified internal standard and proper acquisition parameters, provides an absolute measure of purity that is independent of the analyte's chemical structure, unlike chromatography which relies on detector response factors.

Data Presentation: Comparative Performance Summary

The choice of analytical technique depends on the specific goal, whether it's routine quality control, impurity identification, or reference standard characterization. The table below summarizes the comparative performance of these methods for assessing the purity of 1-(4-Chlorophenyl)cyclopropanamine HCl.

Parameter RP-HPLC (UV) GC-MS (FID/MS) qNMR (¹H)
Primary Application Purity/Impurity QuantificationResidual Solvents, Volatile ImpuritiesAbsolute Purity, Structural ID
Specificity Good; relies on retention timeExcellent; mass spectrum provides identityExcellent; unique chemical shifts
Sensitivity (LOD/LOQ) High (ng level)Very High (pg-ng level)Moderate (µg level)
Quantification Relative (Area %), requires standards for absoluteRelative (FID), requires standardsAbsolute (with certified standard)
Key Strengths Robust, precise, widely availableDefinitive ID of volatilesNon-destructive, no standards needed for impurities
Key Limitations Non-volatile impurities only; response factor dependentNot suitable for non-volatile/thermal labile compoundsLower sensitivity than chromatographic methods

Visualization of the Analytical Workflow

A logical workflow ensures a comprehensive and efficient assessment of the synthesized API. The following diagram illustrates the decision-making process, integrating orthogonal techniques to build a complete purity profile.

Purity_Assessment_Workflow cluster_0 Initial Screening & Purity cluster_1 Impurity Investigation cluster_2 Final Certification Start Synthesized API Batch HPLC RP-HPLC Analysis (Purity by Area %) Start->HPLC CheckPurity Purity > 99.5%? HPLC->CheckPurity LCMS LC-MS (Identify Non-Volatile Impurities) CheckPurity->LCMS No / Unknown Peaks Report Generate Certificate of Analysis (CoA) CheckPurity->Report Yes GCMS Headspace GC-MS (Identify Residual Solvents) LCMS->GCMS NMR qNMR (Confirm Structure & Absolute Purity) GCMS->NMR Elemental Elemental Analysis / ICP-MS (Inorganic Impurities) NMR->Elemental Elemental->Report

Caption: Integrated workflow for API purity assessment.

Conclusion and Authoritative Recommendations

Assessing the purity of a synthesized API like this compound requires a scientifically sound, multi-faceted strategy.

  • Primary Quality Control: For routine batch release, a validated RP-HPLC method is the most efficient and robust tool for determining purity and quantifying known impurities.[15]

  • Comprehensive Characterization: For reference standard characterization or during process development, an orthogonal approach is non-negotiable.

    • GC-MS is mandatory for clearing the batch of residual solvents and volatile organic impurities.[7]

    • qNMR should be used to provide an absolute purity value and to confirm the structure, serving as a crucial cross-validation for the HPLC results.

    • LC-MS is invaluable for the structural elucidation of unknown impurities detected during HPLC analysis.[16]

  • Regulatory Alignment: All analytical methods must be validated according to ICH guidelines to ensure data integrity and regulatory acceptance.[9] The impurity control strategy must demonstrate that all impurities above the identification threshold are structurally characterized and those above the qualification threshold are assessed for safety.[6]

By integrating these techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and safety of the final pharmaceutical product.

References

A Comprehensive Guide to Cross-Reactivity Profiling of 1-(4-Chlorophenyl)cyclopropanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within the development of novel agents for central nervous system (CNS) disorders, the 1-(4-chlorophenyl)cyclopropanamine scaffold has emerged as a promising structural motif. Its utility as a synthetic intermediate for potential antidepressants and anxiolytics underscores the need for a thorough understanding of its pharmacological profile.[1] A critical aspect of this profile, and a key determinant of a drug candidate's safety and efficacy, is its cross-reactivity with unintended biological targets.

This guide provides a comprehensive framework for conducting cross-reactivity studies on derivatives of 1-(4-chlorophenyl)cyclopropanamine. Moving beyond a mere listing of protocols, this document delves into the scientific rationale behind experimental choices, outlines self-validating methodologies, and is grounded in authoritative references to ensure scientific integrity. The objective is to equip researchers with the necessary tools to build a robust safety and selectivity profile for this important class of compounds.

The Imperative for Cross-Reactivity Assessment in CNS Drug Development

The development of CNS-active compounds is fraught with challenges, a significant one being the potential for off-target interactions that can lead to undesirable side effects. The U.S. Food and Drug Administration (FDA) emphasizes the importance of preclinical safety evaluations, including the assessment of cross-reactivity with human tissues, before the initiation of Phase 1 clinical trials.[2][3][4] For derivatives of 1-(4-chlorophenyl)cyclopropanamine, a molecule bearing structural resemblance to known monoamine oxidase inhibitors (MAOIs) and other CNS-acting agents, a proactive and thorough cross-reactivity assessment is not just a regulatory hurdle but a scientific necessity.[1]

The cyclopropylamine moiety, while often conferring metabolic stability, can also be a site of metabolic activation, potentially leading to reactive intermediates.[5][6][7] Furthermore, the aromatic amine portion of the molecule raises considerations regarding potential interactions with a range of biological targets.[2][8][9][10][11] Therefore, a comprehensive cross-reactivity panel for these derivatives should be designed to investigate interactions with key players in neurotransmission, drug metabolism, and cardiac safety.

Proposed Cross-Reactivity Screening Panel

Based on the structural alerts within the 1-(4-chlorophenyl)cyclopropanamine scaffold and its intended therapeutic area, the following tiered screening panel is proposed to identify potential off-target liabilities.

Tier 1: Primary CNS Targets & Key Enzymes

  • Monoamine Transporters: Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT).

  • Monoamine Oxidases: MAO-A and MAO-B.

  • Key Cytochrome P450 Isoforms: CYP2D6, CYP3A4, CYP1A2, CYP2C9, and CYP2C19.

Tier 2: Broader CNS Receptor & Cardiac Safety Profiling

  • Selected G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, and muscarinic receptor subtypes.

  • hERG Potassium Channel: A critical determinant of cardiac safety.

Experimental Methodologies: A Step-by-Step Guide

The following sections provide detailed protocols for assessing the cross-reactivity of 1-(4-chlorophenyl)cyclopropanamine derivatives with the proposed panel of targets.

Competitive ELISA for Monoamine Transporter and Receptor Binding

This method is employed to determine the binding affinity of the test compounds to monoamine transporters and a panel of GPCRs. It relies on the principle of competition between the test compound and a labeled ligand for a limited number of target binding sites.[9][12][13][14][15]

Experimental Protocol:

  • Plate Coating: Coat a 96-well high-binding microplate with the purified target protein (e.g., SERT, NET, DAT, or a specific GPCR subtype) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Remove the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 3-5% BSA or non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at 37°C.

  • Competition Reaction:

    • Prepare serial dilutions of the 1-(4-chlorophenyl)cyclopropanamine derivative and a known reference inhibitor in assay buffer.

    • Add a fixed concentration of a biotinylated or enzyme-labeled ligand specific for the target protein to each well.

    • Immediately add the serially diluted test compounds and reference inhibitor to the wells.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate three to five times with wash buffer.

  • Detection:

    • If a biotinylated ligand was used, add streptavidin-HRP conjugate and incubate for 30-60 minutes at 37°C. Wash the plate again.

    • Add 100 µL of a suitable substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Measure the optical density at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the binding affinity of the test compound.

Data Analysis:

Calculate the percent inhibition for each concentration of the test compound relative to the control wells. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Diagram of the Competitive ELISA Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat with Target Protein p2 Wash p1->p2 p3 Block p2->p3 a1 Add Labeled Ligand p3->a1 a2 Add Test Compound a1->a2 a3 Incubate a2->a3 d1 Wash a3->d1 d2 Add Detection Reagent (e.g., Strep-HRP) d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Plate d5->d6

Caption: Workflow for the competitive ELISA to assess binding affinity.

Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis

SPR provides a label-free method to study the kinetics of binding between the test compounds and the target proteins in real-time. This technique measures changes in the refractive index at the surface of a sensor chip as the test compound binds to the immobilized target protein.[16][17][18][19][20]

Experimental Protocol:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization:

    • Inject the purified target protein (ligand) over the activated sensor surface. The protein will be covalently coupled to the dextran matrix via its primary amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations of the 1-(4-chlorophenyl)cyclopropanamine derivative (analyte) in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the association of the analyte with the immobilized ligand in real-time.

    • After the association phase, inject running buffer to monitor the dissociation of the analyte-ligand complex.

  • Regeneration: Inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove any remaining bound analyte, preparing the surface for the next injection.

Data Analysis:

The binding data is presented as a sensorgram, which plots the response units (RU) versus time. The association (kₐ) and dissociation (kₑ) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kₑ) is then calculated as the ratio of kₑ to kₐ.

Diagram of the SPR Experimental Cycle

SPR_Cycle Start Start Immobilize Immobilize Target Protein on Chip Start->Immobilize Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject Inject Test Compound Equilibrate->Inject Association Dissociate Inject Running Buffer Inject->Dissociate Dissociation Regenerate Inject Regeneration Solution Dissociate->Regenerate Regenerate->Equilibrate Next Cycle End End Regenerate->End

Caption: The cyclical workflow of a Surface Plasmon Resonance experiment.

Fluorometric Assay for Cytochrome P450 Inhibition

This high-throughput assay measures the ability of the test compounds to inhibit the activity of key CYP450 isoforms. The assay utilizes a non-fluorescent substrate that is converted into a highly fluorescent product by the active CYP enzyme.[8][21]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare working solutions of the recombinant human CYP450 enzymes (e.g., CYP2D6, CYP3A4), a NADPH generating system, and the specific fluorogenic substrate for each isoform.

    • Prepare serial dilutions of the 1-(4-chlorophenyl)cyclopropanamine derivative and a known inhibitor for each isoform.

  • Assay Reaction:

    • In a 96-well plate, add the CYP450 enzyme, the test compound or reference inhibitor, and the assay buffer.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and the NADPH generating system to each well.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorescent product. The measurement should be carried out at 37°C for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the test compound.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Manual Whole-Cell Patch-Clamp Assay for hERG Channel Activity

This "gold standard" electrophysiological technique directly measures the effect of the test compounds on the function of the hERG potassium channel, which is crucial for cardiac repolarization.[5][11]

Experimental Protocol:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[5]

  • Compound Application:

    • After obtaining a stable baseline recording of the hERG current, perfuse the cell with a solution containing the 1-(4-chlorophenyl)cyclopropanamine derivative at a specific concentration.

    • Record the hERG current in the presence of the compound until a steady-state effect is observed.

  • Washout: Perfuse the cell with the control solution to assess the reversibility of the compound's effect.

  • Dose-Response: Repeat the procedure with multiple concentrations of the test compound on different cells to construct a dose-response curve.

Data Analysis:

Measure the peak tail current amplitude in the presence and absence of the test compound. Calculate the percent inhibition for each concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to the Hill equation to determine the IC₅₀ value.

Comparative Data Summary

The results from these cross-reactivity studies should be compiled into a clear and concise table to facilitate comparison and aid in the selection of derivatives with the most favorable selectivity profiles.

Target Assay Type 1-(4-Chlorophenyl)cyclopropanamine (Parent) Derivative A Derivative B Derivative C Reference Compound
SERT Competitive ELISAIC₅₀ (nM)IC₅₀ (nM)IC₅₀ (nM)IC₅₀ (nM)e.g., Fluoxetine
NET Competitive ELISAIC₅₀ (nM)IC₅₀ (nM)IC₅₀ (nM)IC₅₀ (nM)e.g., Desipramine
DAT Competitive ELISAIC₅₀ (nM)IC₅₀ (nM)IC₅₀ (nM)IC₅₀ (nM)e.g., GBR-12909
MAO-A Fluorometric AssayIC₅₀ (µM)IC₅₀ (µM)IC₅₀ (µM)IC₅₀ (µM)e.g., Clorgyline
MAO-B Fluorometric AssayIC₅₀ (µM)IC₅₀ (µM)IC₅₀ (µM)IC₅₀ (µM)e.g., Selegiline
CYP2D6 Fluorometric AssayIC₅₀ (µM)IC₅₀ (µM)IC₅₀ (µM)IC₅₀ (µM)e.g., Quinidine
CYP3A4 Fluorometric AssayIC₅₀ (µM)IC₅₀ (µM)IC₅₀ (µM)IC₅₀ (µM)e.g., Ketoconazole
hERG Patch-ClampIC₅₀ (µM)IC₅₀ (µM)IC₅₀ (µM)IC₅₀ (µM)e.g., E-4031
Adrenergic α₁ SPRKₑ (µM)Kₑ (µM)Kₑ (µM)Kₑ (µM)e.g., Prazosin
Serotonin 5-HT₂ₐ SPRKₑ (µM)Kₑ (µM)Kₑ (µM)Kₑ (µM)e.g., Ketanserin

Conclusion: A Pathway to Safer CNS Drug Candidates

The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery and development. For derivatives of 1-(4-chlorophenyl)cyclopropanamine, a proactive and comprehensive profiling strategy is essential to identify and mitigate potential off-target liabilities early in the development process. By employing the robust and validated methodologies outlined in this guide, researchers can generate high-quality, comparative data that will inform structure-activity relationships, guide lead optimization, and ultimately contribute to the development of safer and more effective CNS therapeutics. This rigorous approach to preclinical safety assessment is not only a regulatory expectation but also a commitment to scientific excellence and patient well-being.

References

A Researcher's Guide to 1-(4-Chlorophenyl)cyclopropanamine Derivatives: Bridging the In Vitro-In Vivo Divide in LSD1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth comparative analysis of 1-(4-Chlorophenyl)cyclopropanamine-based compounds, a prominent chemical class in the landscape of epigenetic drug discovery. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in translating preclinical findings into viable therapeutic strategies. We will dissect the journey of these compounds from the benchtop to preclinical models, focusing on the critical relationship between their in vitro activity and in vivo efficacy.

The 1-(4-chlorophenyl)cyclopropanamine scaffold is a key feature of many potent inhibitors targeting Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in cellular proliferation and differentiation by demethylating histone and non-histone proteins.[2][3][4] Its overexpression is implicated in numerous cancers, particularly acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a high-value therapeutic target.[5][6] The compounds we will discuss are largely derivatives of tranylcypromine (TCP), an irreversible inhibitor that forms a covalent adduct with the FAD cofactor in the LSD1 active site.[1]

This guide moves beyond a simple recitation of data. We will explore the scientific rationale behind the experimental designs, compare key compounds that have progressed to clinical trials with emerging tool compounds, and provide actionable protocols to empower your own research endeavors.

Part 1: In Vitro Characterization — Defining Potency and Cellular Impact

The initial evaluation of any potential therapeutic agent begins in vitro. These controlled, isolated systems are indispensable for establishing a compound's fundamental properties: direct target engagement, potency, and its functional consequences at the cellular level. For LSD1 inhibitors, the primary goals are to confirm enzymatic inhibition and demonstrate anti-proliferative effects in relevant cancer cell lines.

The Scientific Rationale: Why These Assays?
  • Biochemical Assays: The first question is fundamental: Does the compound directly inhibit the target enzyme? A biochemical assay using purified recombinant LSD1 protein provides a clean, unambiguous measure of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This isolates the drug-target interaction from the complexities of a cellular environment.

  • Cell-Based Assays: Potency against a purified enzyme does not guarantee activity in a cell. The compound must be able to permeate the cell membrane, engage with the target in its native context, and elicit a biological response. Anti-proliferative assays in cancer cell lines (e.g., AML or SCLC) are crucial for demonstrating this cellular efficacy (EC₅₀). Furthermore, these assays can reveal whether the compound is cytostatic (inhibits growth) or cytotoxic (kills cells).[7]

  • Target Engagement & Phenotypic Assays: Beyond proliferation, we must confirm that the observed cellular effects are a direct result of LSD1 inhibition. This is achieved by measuring pharmacodynamic biomarkers. LSD1 inhibition should lead to an increase in its substrate (e.g., H3K4me2) and trigger downstream effects like the expression of cell surface differentiation markers (e.g., CD11b and CD86 in AML cells), which is a desired therapeutic outcome.[5][7]

Comparative In Vitro Activity of Key LSD1 Inhibitors

The table below summarizes the in vitro performance of several notable 1-(4-Chlorophenyl)cyclopropanamine-based LSD1 inhibitors and related compounds. It is important to note that direct comparisons of IC₅₀ values across different studies can be challenging due to variations in assay conditions.[2][3][4] However, a comprehensive characterization under uniform conditions reveals significant differences in potency.[2][3][4]

CompoundClassLSD1 IC₅₀ (nM)Representative Cell Line EC₅₀ (nM)Key In Vitro Findings
GSK2879552 Clinical (Phase I)~24< 100 (in multiple AML cell lines)Potent, irreversible inhibitor with broad activity against AML and SCLC cell lines. Promotes differentiation markers CD11b and CD86.[5][7]
Iadademstat (ORY-1001) Clinical (Phase II)< 1 (Most potent in comparative studies)Sub-nanomolar in some AML/SCLC linesConsidered the most potent irreversible inhibitor in comprehensive in vitro assays.[2][3]
LTM-1 Preclinical2.11Not reportedA novel, potent inhibitor identified through an integrated computational and biological screening strategy.[8]
OG-668 Tool CompoundPotent (low nM)Sub-nanomolar in some AML linesA robust tool compound for in vitro cellular studies, noted for its high selectivity for LSD1 over other amine oxidases.[2][3]
Seclidemstat (SP-2577) Clinical (Phase I)Less potent (reversible)Minimal effects on AML markersA reversible inhibitor, which has raised questions about the efficacy of this modality for AML treatment.[8]
Visualizing the Mechanism: LSD1-Mediated Gene Repression

LSD1 functions within larger protein complexes, such as the CoREST complex, to remove methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription. This demethylation leads to transcriptional repression.

LSD1_Mechanism cluster_0 Active Gene Locus cluster_1 Repressed Gene Locus Active_Promoter Active Promoter H3K4me2 Histone H3 (H3K4me2) LSD1_Complex LSD1-CoREST Complex H3K4me2->LSD1_Complex Binds to Repressed_Promoter Repressed Promoter H3 Histone H3 (H3K4) LSD1_Complex->H3 Demethylates Inhibitor 1-(4-Chlorophenyl)cyclopropanamine Derivative Inhibitor->LSD1_Complex Inactivates

Caption: LSD1 removes activating methyl marks (H3K4me2), leading to gene repression.

Experimental Protocol: In Vitro Anti-Proliferative Assay (AML Cell Line)

This protocol outlines a standard method for determining the EC₅₀ of an LSD1 inhibitor using the MV(4;11) AML cell line and a luminescence-based viability reagent.

Objective: To measure the dose-dependent effect of a test compound on the proliferation of MV(4;11) cells.

Materials:

  • MV(4;11) human AML cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin

  • Test compound (e.g., GSK2879552) dissolved in DMSO

  • Sterile, white-walled, 96-well microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Culture: Maintain MV(4;11) cells in suspension culture according to the supplier's recommendations. Ensure cells are in the logarithmic growth phase and exhibit >95% viability before seeding.

  • Cell Seeding: Count the cells and adjust the density to 1 x 10⁵ cells/mL in fresh culture medium. Dispense 50 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

  • Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium. Start with a high concentration (e.g., 20 µM) and perform 10-12 dilutions. Include a vehicle control (medium with DMSO at the highest concentration used, typically ≤0.1%).

  • Dosing: Add 50 µL of the 2X compound dilutions to the corresponding wells containing the cells. The final volume in each well will be 100 µL.

  • Incubation: Incubate the plate for 6 days at 37°C in a humidified 5% CO₂ incubator. The long incubation period is often necessary to observe the full anti-proliferative effects of epigenetic modifiers.[7]

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data by setting the vehicle-treated wells as 100% viability and wells with no cells as 0% viability.

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀ value.

Part 2: In Vivo Evaluation — The Litmus Test for Therapeutic Potential

While in vitro data establishes a compound's potential, in vivo studies are the crucible where its true therapeutic viability is tested. Animal models are essential to understand how a compound behaves in a complex biological system, encompassing its absorption, distribution, metabolism, and excretion (ADME) — collectively known as pharmacokinetics (PK) — and its physiological effect on the target and the disease — its pharmacodynamics (PD) and efficacy.

The Scientific Rationale: Bridging from Cell to Organism
  • Pharmacokinetics (PK): A potent compound is useless if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. PK studies determine key parameters like peak plasma concentration (Cmax), time to peak concentration (Tmax), and half-life (t½), which guide the dosing regimen (dose and frequency) for efficacy studies.[9][10]

  • Efficacy Models: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are the workhorses of preclinical oncology.[7][9] These models allow for the direct assessment of a compound's ability to inhibit tumor growth or prolong survival in a living system.[5][7]

  • Safety and Tolerability: In vivo studies are the first opportunity to identify potential toxicities. For LSD1 inhibitors, a known class-related toxicity is hematotoxicity, particularly thrombocytopenia (low platelet count), due to LSD1's role in hematopoietic differentiation.[11] Monitoring animal weight, blood counts, and general health is critical.

Comparative In Vivo Performance of Key LSD1 Inhibitors

Translating in vitro potency to in vivo success is not always linear. The following table highlights key in vivo findings for our compounds of interest.

CompoundAnimal ModelDosing & RouteKey In Vivo FindingsReference
GSK2879552 SCLC Xenograft1.5 mg/kgResulted in tumor growth inhibition of >80%.[7]
MLL-AF9 AML Mouse ModelNot specifiedProlonged survival from <45 days (control) to >80 days.[7]
Novel Inhibitor (Compound [I]) MV4-11 AML Xenograft10 and 20 mg/kg, oralDose-dependent tumor growth inhibition (42.11% and 63.25%, respectively). Favorable oral PK profile in mice.[9]
GSK-LSD1 / OG-L002 Sickle Cell Disease (SCD) MiceNot specifiedSignificantly increased fetal hemoglobin (HbF) positive cells and reduced sickled RBCs, demonstrating potential in non-oncology indications.[12]
Visualizing the Workflow: From In Vitro Hit to In Vivo Candidate

The path from identifying a potent compound in vitro to validating it in vivo is a structured, multi-step process designed to select for candidates with the highest probability of success.

InVivo_Workflow cluster_Discovery In Vitro Discovery & Validation cluster_Preclinical In Vivo Preclinical Development A Biochemical Screen (LSD1 IC₅₀) B Cell-Based Screen (AML/SCLC EC₅₀) A->B C Target Engagement (H3K4me2, CD86 levels) B->C D Lead Compound Selection C->D E Pharmacokinetic (PK) Studies in Mice D->E Advance Hit Compound F Tolerability / MTD Studies E->F G Xenograft Efficacy Studies (AML/SCLC) F->G H Candidate for IND-enabling studies G->H

Caption: The workflow from in vitro screening to in vivo candidate selection.

Experimental Protocol: In Vivo AML Xenograft Efficacy Study

This protocol describes a typical efficacy study using an AML cell line-derived xenograft model in immunodeficient mice.

Objective: To evaluate the anti-tumor activity of a test compound in a subcutaneous MV4-11 xenograft model.

Materials:

  • 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)

  • MV(4;11) AML cell line

  • Matrigel® Basement Membrane Matrix

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Standard chemotherapy agent (e.g., Cytarabine) as a positive control

  • Digital calipers, animal scale

Procedure:

  • Cell Implantation:

    • Harvest MV(4;11) cells and resuspend in sterile PBS at a concentration of 1 x 10⁸ cells/mL.

    • Mix the cell suspension 1:1 with Matrigel®.

    • Subcutaneously inject 100 µL of the cell/Matrigel® mixture (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers twice weekly. Volume (mm³) = (Length x Width²)/2.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: Test Compound (e.g., 20 mg/kg, daily oral gavage)

      • Group 3: Positive Control (e.g., Cytarabine)

  • Treatment:

    • Administer the treatments according to the predetermined schedule for 21-28 days.

    • Monitor animal body weight and general health daily as indicators of toxicity.

  • Endpoint Measurement:

    • Continue measuring tumor volume twice weekly.

    • The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

    • A secondary endpoint could be survival, where mice are monitored until tumors reach a predetermined maximum size.

  • Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to measure levels of LSD1 target biomarkers (e.g., H3K4me2) by Western blot or immunohistochemistry to confirm in-tumor target engagement.

Conclusion: The In Vitro-In Vivo Correlation

The development of 1-(4-Chlorophenyl)cyclopropanamine-based LSD1 inhibitors exemplifies the modern drug discovery paradigm. Potent in vitro activity is a prerequisite, but it is not a guarantee of in vivo success. Compounds like GSK2879552 and Iadademstat demonstrate a strong correlation, with low nanomolar in vitro potency translating into significant tumor growth inhibition and survival benefits in animal models.[2][7]

However, discrepancies are common and instructive. A compound may fail in vivo due to poor oral bioavailability, rapid metabolism, or unforeseen toxicities like the thrombocytopenia associated with some LSD1 inhibitors.[9][11] Therefore, a successful research program requires a tightly integrated feedback loop where in vivo PK and safety data inform the design of next-generation compounds with improved properties. The journey from a hit on a multi-well plate to a promising preclinical candidate is a testament to the rigorous, multi-parameter optimization that underpins translational science.

References

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating Risk in the Laboratory

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 1-(4-Chlorophenyl)cyclopropanamine Hydrochloride (CAS No. 1009102-44-6), focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, instilling a deep understanding of why each safety measure is critical.

Hazard Assessment: Understanding the Adversary

Before selecting any PPE, we must first understand the intrinsic hazards of the material. This compound is a solid organic compound whose primary risks stem from its potential to cause significant irritation and damage upon contact.[1] The Globally Harmonized System (GHS) classifications provide the basis for our safety protocols.

Hazard Class & CategoryHazard StatementSignal WordPictogram
Skin Irritation (Category 2)H315: Causes skin irritation.[1]WarningGHS07 (!)
Serious Eye Damage (Category 1)H318: Causes serious eye damage.DangerGHS05 (Corrosion)
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1]WarningGHS07 (!)
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation.[1]WarningGHS07 (!)

The "Danger" signal word associated with H318 is paramount; it indicates the potential for irreversible eye damage, making eye protection our most critical concern. The powdered, solid form of this compound means that dust generation during handling is a primary vector for exposure.[2]

The Hierarchy of Controls: Engineering Controls First

PPE is the last line of defense. The most effective way to protect personnel is to minimize exposure at the source through robust engineering controls.

  • Chemical Fume Hood: All handling of this compound powder—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's ventilation system is the primary barrier protecting your respiratory system from airborne particulates.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[3] Facilities storing or using this material should be equipped with an eyewash fountain and a safety shower.[1]

The Core PPE Ensemble: A Head-to-Toe Protocol

The selection of PPE must directly counteract the identified hazards. The following ensemble is mandatory for any procedure involving this compound.

Eye and Face Protection: The Non-Negotiable Barrier

Given the H318 classification ("Causes serious eye damage"), standard safety glasses are insufficient.

  • Primary Protection: Chemical splash goggles that form a complete seal around the eyes are required. This prevents airborne powder from entering and causing severe damage.[4]

  • Secondary Protection: When handling quantities greater than a few milligrams or when there is a significant risk of dust generation (e.g., during scraping or bulk transfers), a full-face shield must be worn over the chemical splash goggles.[4][5] This protects the entire face from contact.

Skin and Body Protection: Preventing Dermal Contact

Direct contact can cause skin irritation (H315).[1] Your protocol must prevent any part of your body from touching the compound.

  • Gloves: Use chemical-resistant gloves.[6] Nitrile gloves are a suitable choice for incidental contact.[6] Always inspect gloves for tears or defects before use. For extended procedures, consider double-gloving. Contaminated gloves must be removed promptly and disposed of as hazardous waste.

  • Laboratory Coat: A clean, buttoned laboratory coat is mandatory to protect skin and personal clothing.

  • Additional Protection: For large-scale operations, a chemical-resistant apron or disposable coveralls should be worn over the lab coat to provide an additional layer of protection.[7]

Respiratory Protection: A Secondary Safeguard

While the fume hood is the primary respiratory control, there are situations where direct respiratory protection is necessary.

  • Standard Operations: When working within a properly functioning chemical fume hood, a respirator is not typically required.

  • Emergency Situations: In the event of a large spill outside of a fume hood, or if engineering controls fail, respiratory protection is essential. A NIOSH-approved air-purifying respirator (APR) with P100 (particulate) filters is the minimum requirement.[6][7]

Operational Plans: Safe Handling Workflow

Procedural discipline is as crucial as the equipment itself. The following workflow outlines the essential steps for safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase A 1. Assess Risks Review SDS B 2. Verify Engineering Controls (Fume Hood On, Sash at Correct Height) A->B C 3. Select & Inspect PPE B->C D 4. Don PPE (Lab Coat, Goggles, Face Shield, Gloves) C->D E 5. Handle Chemical (Weigh, Transfer, Dissolve) D->E F 6. Decontaminate Surfaces & Equipment E->F G 7. Doff PPE (Gloves First, then Face Shield/Goggles) F->G H 8. Dispose of Waste (Contaminated PPE & Chemical Waste) G->H I 9. Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for 1-(4-Chlorophenyl)cyclopropanamine HCl.

Step-by-Step Protocol for Weighing and Aliquoting
  • Preparation: Ensure the analytical balance is placed inside the chemical fume hood. Prepare all necessary vials, spatulas, and weighing paper.

  • Don PPE: Follow the sequence in the diagram above.

  • Transfer: Slowly open the main container. Use a clean spatula to carefully transfer a small amount of the powder to the weighing paper or a tared vial. Avoid any sudden movements that could create a dust cloud. Minimize the generation of dust.

  • Closure: Securely close the main container immediately after extracting the required amount.

  • Cleanup: Use a brush to gently sweep any minor residual powder into a designated waste container within the hood. Do not use compressed air.

  • Proceed: Continue with your experimental procedure (e.g., dissolution) within the fume hood.

Emergency Preparedness: Spill and Exposure Response

Spill Management (Solid Powder)

Even with meticulous planning, spills can occur. A rapid and correct response is critical.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the immediate area.[8]

  • Control Dust: Do not use a dry brush or towel, as this will aerosolize the powder. If safe to do so, gently cover the spill with a plastic sheet or use a light mist of water to prevent dust from becoming airborne.[8]

  • Absorb: Cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in to contain the spill.[9][10]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[11] Double-bagging the residue is a recommended practice.[11][12]

  • Decontaminate: Wipe the spill area with a wet paper towel.[9] Dispose of all cleanup materials, including your gloves, as hazardous waste.[9][11]

First Aid and Exposure Protocol
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[1] Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Completing the Lifecycle Safely

All materials contaminated with this compound are considered hazardous waste.

  • Chemical Waste: Unused product and reaction mixtures must be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Materials: This includes used gloves, weighing papers, disposable lab coats, and spill cleanup materials. These items must be placed in a sealed, labeled hazardous waste bag or container.[11][12]

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not dispose of this chemical or its containers in the regular trash or down the drain.[1]

By integrating this comprehensive understanding of hazards, engineering controls, and rigorous PPE protocols into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for yourself, your colleagues, and the groundbreaking research you conduct.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)cyclopropanamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)cyclopropanamine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.